molecular formula C32H16Cu2N6O16S4.4Na B1173441 GYROLITE CAS No. 12141-71-8

GYROLITE

Cat. No.: B1173441
CAS No.: 12141-71-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gyrolite is a synthetic crystalline calcium silicate hydrate (C-S-H) of significant interest in materials science and environmental chemistry research. It is typically produced under controlled hydrothermal conditions, with synthesis parameters such as temperature, reaction time, and the selection of silica source (e.g., amorphous silica or quartz) being critical for obtaining a pure phase . A key research value of Gyrolite lies in its notable cation exchange capacity. The calcium ions within its layered structure can be exchanged for other cations, making it a highly effective material for the sorption of heavy metal ions such as Cd²⁺, Zn²⁺, and Cu²⁺ from aqueous solutions, with potential applications in wastewater remediation . Its selectivity also extends to alkali metal ions and it has shown promise for the separation and immobilization of hazardous materials . Furthermore, its structure, composed of stacked tetrahedral silicate sheets and octahedral calcium sheets, provides a model compound for studying the behavior of more complex silicate minerals and related phases in cementitious systems . This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12141-71-8

Molecular Formula

C32H16Cu2N6O16S4.4Na

Synonyms

GYROLITE

Origin of Product

United States

Foundational & Exploratory

Crystallographic Properties of Gyrolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrolite, a hydrated calcium silicate hydroxide mineral, presents a unique crystallographic profile with implications for materials science and potential applications in drug development as a carrier or excipient. This technical guide provides a comprehensive overview of the crystallographic properties of Gyrolite, detailing its crystal structure, unit cell dimensions, and optical characteristics. Methodologies for key analytical techniques, including single-crystal and powder X-ray diffraction with Rietveld refinement, as well as optical crystallography, are presented to facilitate further research and application.

Introduction

Gyrolite is a phyllosilicate mineral with the general chemical formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[1] It is typically found in hydrothermally altered basaltic rocks and is often associated with zeolite minerals.[1] The complex layered structure and variable hydration states of Gyrolite make its crystallographic characterization a subject of significant interest. Understanding these properties is crucial for its potential utilization in various industrial and pharmaceutical applications.

Crystallographic Data

The crystallographic properties of Gyrolite have been determined by various studies, primarily through X-ray diffraction techniques. It crystallizes in the triclinic system, belonging to the pinacoidal class (1).[1][2]

Crystal System and Space Group
PropertyValueSource(s)
Crystal SystemTriclinic[1][2][3][4]
Crystal ClassPinacoidal (1)[1]
Space GroupP1 or P1[1]
Unit Cell Parameters

The unit cell dimensions of Gyrolite can vary slightly depending on the specific composition and locality of the sample. Below is a comparison of unit cell parameters reported in different studies.

Sourcea (Å)b (Å)c (Å)α (°)β (°)γ (°)
Mindat (2023)9.749.7422.495.7191.51120.01
Merlino (1988)9.74(1)9.74(1)22.40(2)95.7(1)91.5(1)120.0(1)

Optical Properties

Gyrolite is a biaxial negative mineral.[1] Its optical properties are key identifiers and are determined through polarized light microscopy.

PropertyValueSource(s)
Optical ClassBiaxial (-)[1]
Refractive Indicesnα = 1.535, nβ = 1.548, nγ = 1.549[1][2]
Birefringence (δ)0.014[1][2]
2V AngleEstimated from the curvature of the isogyre in an optic axis figure.[5]

Experimental Protocols

The characterization of Gyrolite's crystallographic properties relies on precise experimental techniques. The following sections detail the methodologies for X-ray diffraction and optical crystallography.

X-ray Diffraction (XRD)

4.1.1. Single-Crystal X-ray Diffraction

This technique provides detailed information on the crystal lattice, including unit cell dimensions and atomic positions.

  • Sample Preparation:

    • Select a well-formed single crystal of Gyrolite with dimensions typically between 0.05 to 0.5 mm.[6]

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.[7]

  • Data Collection:

    • Use a single-crystal diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]

    • Center the crystal in the X-ray beam.

    • Collect a preliminary set of frames to determine the unit cell parameters and orientation matrix.

    • Perform a full data collection by acquiring a sphere or hemisphere of reflections, typically using an incremental scan method (e.g., 0.1-0.3° steps).[7][8] Data is commonly collected over a 2θ range of 4° to 60°.[8]

  • Structure Solution and Refinement:

    • Process the collected data to integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.

4.1.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the mineral and to refine lattice parameters through methods like Rietveld refinement.

  • Sample Preparation:

    • Grind the Gyrolite sample to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of crystallites.[3][9] For phyllosilicates like Gyrolite, care must be taken to avoid excessive grinding which can induce lattice distortion.[3]

    • For quantitative analysis, a known amount of an internal standard (e.g., corundum) may be added.

    • The powder is then back-loaded into a sample holder to minimize preferred orientation.[2] Alternatively, for clay minerals, oriented mounts can be prepared by depositing a suspension onto a glass slide or filter.[1][10]

  • Data Collection:

    • Use a powder diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a scintillation or solid-state detector.[1]

    • Scan the sample over a specified 2θ range (e.g., 5° to 70°) with a defined step size (e.g., 0.02°) and count time per step (e.g., 1-2 seconds).[1]

  • Data Analysis (Rietveld Refinement):

    • The Rietveld method is employed to refine the crystal structure model by fitting a calculated diffraction pattern to the observed data.

    • Initial parameters include the space group, approximate lattice parameters, and atomic positions.

    • Refinement proceeds by sequentially adjusting background parameters, peak profile parameters (e.g., using a pseudo-Voigt function), lattice parameters, and atomic coordinates and displacement parameters.[11][12]

    • For complex structures like Gyrolite, constraints and restraints may be necessary to ensure a stable refinement.

Optical Crystallography

Optical crystallography is essential for determining the optical properties of Gyrolite.

  • Determination of Refractive Indices (Immersion Method):

    • Place a small number of Gyrolite grains on a microscope slide.

    • Add a drop of a calibrated refractive index liquid.[13][14] A series of liquids with known refractive indices are used sequentially.

    • Cover with a coverslip.

    • Using a petrographic microscope in plane-polarized light, observe the Becke line at the grain boundaries. The Becke line is a bright halo that moves into the medium of higher refractive index when the focus is raised (objective lens moved away from the sample).[13][14][15]

    • By bracketing the refractive index of the mineral between liquids of known indices, the principal refractive indices (nα, nβ, nγ) can be determined by orienting the crystal grains.

  • Determination of Optic Sign and 2V Angle:

    • Examine a grain that shows a centered or nearly centered optic axis or acute bisectrix interference figure under conoscopic illumination (with the Bertrand lens inserted).[4][5][16]

    • To determine the optic sign, insert an accessory plate (e.g., a gypsum plate or quartz wedge).[17][18]

    • Observe the change in interference colors in the quadrants of the interference figure. For a biaxial negative mineral like Gyrolite, subtraction (lower-order colors) will occur in the quadrants where the slow direction of the accessory plate is parallel to the fast direction of the mineral.[17][18]

    • The 2V angle can be estimated from the curvature of the isogyres in an optic axis figure or by the separation of the melatopes (points of emergence of the optic axes) in an acute bisectrix figure.[5][17]

Visualizations

The following diagram illustrates the general workflow for the crystallographic characterization of a mineral such as Gyrolite.

Crystallographic_Workflow Sample Gyrolite Sample Grinding Grinding to Fine Powder Sample->Grinding SingleCrystal Select Single Crystal Sample->SingleCrystal Optical Optical Crystallography Sample->Optical PXRD Powder X-ray Diffraction Grinding->PXRD SCXRD Single-Crystal X-ray Diffraction SingleCrystal->SCXRD Rietveld Rietveld Refinement PXRD->Rietveld PhaseID Phase Identification PXRD->PhaseID StructureSolution Structure Solution & Refinement SCXRD->StructureSolution Immersion Immersion Method Optical->Immersion Conoscopy Conoscopy Optical->Conoscopy LatticeParams Lattice Parameters Rietveld->LatticeParams CrystalStructure Crystal Structure StructureSolution->CrystalStructure RefractiveIndices Refractive Indices Immersion->RefractiveIndices OpticSign2V Optic Sign & 2V Conoscopy->OpticSign2V FinalReport Crystallographic Report PhaseID->FinalReport LatticeParams->FinalReport CrystalStructure->FinalReport RefractiveIndices->FinalReport OpticSign2V->FinalReport

Caption: Experimental workflow for crystallographic analysis.

Conclusion

The crystallographic properties of Gyrolite are well-defined, characterized by a triclinic crystal system and specific optical parameters. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of Gyrolite and similar phyllosilicate minerals. A thorough understanding of these properties is fundamental for exploring the potential of Gyrolite in advanced material applications and pharmaceutical formulations.

References

An In-depth Technical Guide to the Natural Occurrence and Formation of Gyrolite Deposits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrolite, a hydrated calcium silicate hydroxide, is a mineral of increasing interest due to its unique structural properties and potential applications. This technical guide provides a comprehensive overview of the natural occurrence and formation of gyrolite deposits, intended for a scientific audience. It delves into the geological environments conducive to its formation, the physicochemical parameters governing its crystallization, and its association with other mineral species. Detailed experimental protocols for the hydrothermal synthesis of gyrolite are provided, alongside a comparative analysis of its chemical composition from various global deposits. This guide aims to be a foundational resource for researchers exploring the characteristics and potential utilization of gyrolite.

Introduction

Gyrolite, with the idealized chemical formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O, is a phyllosilicate mineral that typically occurs in vesicular basalt and other hydrothermally altered volcanic rocks.[1] Its name is derived from the Greek word "guros," meaning circle, which alludes to its common spherical or nodular habit.[1][2] While not a member of the zeolite group, it is frequently found in association with zeolite minerals.[1] Understanding the natural formation processes of gyrolite is crucial for locating and characterizing natural deposits, as well as for optimizing its laboratory and industrial synthesis.

Natural Occurrence and Geological Environment

Gyrolite is predominantly a secondary mineral, formed through the alteration of primary minerals in mafic igneous rocks, particularly basalts and basaltic tuffs.[1] Its formation is intrinsically linked to low-temperature hydrothermal activity.

Host Rock Characteristics

The most common geological setting for gyrolite deposits is within the amygdaloidal cavities or vesicles of basaltic lava flows. These vesicles, originally formed by the exsolution of magmatic gases, provide the open spaces necessary for the precipitation and growth of secondary minerals from circulating hydrothermal fluids. The composition of the host basalt provides the primary source of calcium and silicon required for gyrolite formation.

Geographical Distribution

Notable occurrences of gyrolite are found worldwide, often in regions with extensive flood basalt provinces. Key localities include:

  • Deccan Traps, India: The basaltic plateaus of the Deccan Traps, particularly around Mumbai (formerly Bombay) and Pune, are famous for well-formed specimens of gyrolite, often in association with a rich variety of zeolites.[3][4][5]

  • Isle of Skye, Scotland: This locality is where gyrolite was first described in 1851.[1] It occurs in the Tertiary volcanic rocks of the region.

  • Faroe Islands: The thick sequences of Paleogene basalts in the Faroe Islands are known to host gyrolite and other secondary minerals in amygdales.[6][7][8][9][10]

  • Crestmore Quarry, California, USA: In this location, gyrolite is found in a contact metamorphic environment, where intrusive igneous rocks have altered the surrounding carbonate rocks.[11]

  • Qarusait, Greenland: This location is notable for providing gyrolite samples that have been extensively studied for their crystal structure and chemistry.[12]

Formation Mechanisms

The formation of gyrolite is a result of complex interactions between the host rock and circulating hydrothermal fluids under specific temperature and pressure conditions.

Hydrothermal Alteration of Basalt

The process begins with the percolation of heated aqueous solutions through the fractures and vesicles of the basaltic host rock. These fluids, often of meteoric or connate origin, become chemically modified as they interact with the primary minerals of the basalt, such as plagioclase feldspar and pyroxenes. This interaction leads to the leaching of essential elements like calcium, silicon, and aluminum. As the hydrothermal fluids cool and their chemical composition evolves, they become supersaturated with respect to certain secondary minerals, leading to their precipitation within the rock's cavities.

The logical relationship for the natural formation of gyrolite can be visualized as follows:

Hydrothermal Synthesis of Gyrolite Start Start Mixing 1. Mixing of Precursors (CaO and Amorphous SiO₂ in H₂O) Start->Mixing Autoclave 2. Transfer to Autoclave Mixing->Autoclave Heating 3. Hydrothermal Treatment (150-250°C for 24-72h) Autoclave->Heating Cooling 4. Cooling to Room Temperature Heating->Cooling Filtration 5. Filtration and Washing Cooling->Filtration Drying 6. Drying of the Product Filtration->Drying Characterization 7. Characterization (XRD, SEM, etc.) Drying->Characterization End End Characterization->End Gyrolite Synthesis Pathway CSH_I C-S-H(I) Phase (Amorphous Calcium Silicate Hydrate) Z_Phase Z-Phase (Intermediate Crystalline Phase) CSH_I->Z_Phase Gyrolite_Gel Gyrolite Gel Z_Phase->Gyrolite_Gel Gyrolite Crystalline Gyrolite Gyrolite_Gel->Gyrolite

References

Spectroscopic Analysis of Gyrolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of the mineral gyrolite. It is designed to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and illustrating analytical workflows.

Introduction to Gyrolite

Gyrolite is a rare phyllosilicate mineral with the general chemical formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[1][2] It is often found in association with zeolites in hydrothermally altered basaltic rocks.[2] Its unique layered structure and potential for ion exchange make it a subject of interest in various scientific fields. Accurate characterization of gyrolite is crucial for understanding its properties and potential applications. Spectroscopic methods are powerful tools for elucidating the chemical composition, crystal structure, and molecular vibrations of this mineral.

Quantitative Data Summary

This section summarizes the key quantitative data for gyrolite, compiled from various studies.

Chemical Composition

The chemical composition of gyrolite can vary depending on the locality. Table 1 presents an example of the elemental composition of a gyrolite sample.

OxideWeight %
Na₂O8.55
CaO16.80
Fe₂O₃0.39
SiO₂60.76
F2.57
Cl0.11
H₂O (calculated)12.49
Total 100.98
Data sourced from an energy-dispersive spectroscopic analysis.[3]
Crystallographic Data

Gyrolite crystallizes in the triclinic system.[1][3] Its unit cell parameters are summarized in Table 2.

ParameterValueSource
a9.74(1) Å[3]
b9.74(1) Å[3]
c22.40(2) Å[3]
α95.7(1)°[3]
β91.5(1)°[3]
γ120.0(1)°[3]
Crystal SystemTriclinic[1]
Space GroupP1[2]
X-ray Powder Diffraction Data

X-ray diffraction is a primary technique for identifying gyrolite. Table 3 lists the most intense diffraction peaks for a gyrolite sample.

d-spacing (Å)Intensity(hkl)
15.197100(001)
3.8337(004)
3.0687(005)
2.99618
2.78014
1.8319
Data for a gyrolite sample crystallized in the triclinic space group P-1.[3]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of gyrolite.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the unit cell parameters of the gyrolite sample.

Methodology:

  • Sample Preparation:

    • The gyrolite sample is ground to a fine powder (<10 µm) using a micronizing mill to ensure random orientation of the crystallites.[4]

    • The powder is then back-loaded into a sample holder to minimize preferred orientation.

  • Instrumentation:

    • A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is used.

    • The instrument is operated at 40 kV and 30 mA.[3]

  • Data Acquisition:

    • The sample is scanned over an angular range of 5° to 60° 2θ.[3]

    • A step size of 0.02° and a count time of 1 second per step are typically employed.

  • Data Analysis:

    • The resulting diffraction pattern is processed to identify the peak positions and intensities.

    • Phase identification is performed by comparing the experimental pattern with reference patterns from the International Centre for Diffraction Data (ICDD) database.

    • Unit cell parameters can be refined using software that employs methods such as Le Bail fitting or Rietveld refinement.[5]

Raman Spectroscopy

Objective: To identify the vibrational modes of the silicate framework and associated functional groups in gyrolite.

Methodology:

  • Sample Preparation:

    • A small, representative fragment of the gyrolite sample is mounted on a microscope slide. No further preparation is typically required, as Raman spectroscopy is a non-destructive technique.

  • Instrumentation:

    • A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[1]

    • The laser power is kept low (typically <10 mW) to avoid sample damage.

    • A high-resolution grating (e.g., 1800 grooves/mm) is used to disperse the scattered light.

  • Data Acquisition:

    • Spectra are collected from multiple points on the sample to ensure representativeness.

    • An acquisition time of 10-30 seconds and 2-3 accumulations are typically sufficient.

  • Data Analysis:

    • The positions and relative intensities of the Raman bands are determined.

    • Band assignments are made by comparison with reference spectra of gyrolite and related silicate minerals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational modes of molecular groups, particularly water and hydroxyl groups, within the gyrolite structure.

Methodology:

  • Sample Preparation:

    • A small amount of the powdered gyrolite sample (approximately 1 mg) is mixed with 200 mg of dry potassium bromide (KBr).

    • The mixture is pressed into a transparent pellet using a hydraulic press.

  • Instrumentation:

    • A Fourier-transform infrared spectrometer is used.

    • The instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • A resolution of 4 cm⁻¹ is commonly used, and 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The positions, shapes, and intensities of the absorption bands are analyzed.

    • A sharp peak around 3635 cm⁻¹ is characteristic of OH groups connected to Ca atoms in the gyrolite structure, while a broad band near 3446 cm⁻¹ indicates the presence of molecular water.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for mineral samples and the interplay between different techniques.

Spectroscopic_Analysis_Workflow cluster_0 Phase 1: Sample Preparation & Initial Characterization cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Reporting Sample Sample Reception Visual Visual Inspection (Microscopy) Sample->Visual Grinding Grinding & Homogenization XRD X-ray Diffraction (XRD) Grinding->XRD Raman Raman Spectroscopy Grinding->Raman FTIR FTIR Spectroscopy Grinding->FTIR Visual->Grinding DataProcessing Data Processing (Baseline Correction, Peak Fitting) XRD->DataProcessing Raman->DataProcessing FTIR->DataProcessing PhaseID Phase Identification (Database Matching) DataProcessing->PhaseID VibrationalAnalysis Vibrational Mode Analysis DataProcessing->VibrationalAnalysis StructuralRefinement Structural Refinement (Rietveld, Le Bail) PhaseID->StructuralRefinement Report Final Report Generation StructuralRefinement->Report VibrationalAnalysis->Report Technique_Information_Relationship cluster_sample Gyrolite Sample cluster_techniques Spectroscopic Techniques cluster_information Derived Information Gyrolite Gyrolite Mineral XRD XRD Gyrolite->XRD Raman Raman Gyrolite->Raman FTIR FTIR Gyrolite->FTIR CrystalStructure Crystal Structure (Unit Cell, Space Group) XRD->CrystalStructure PhaseComposition Phase Composition & Purity XRD->PhaseComposition SilicateFramework Silicate Framework Vibrations Raman->SilicateFramework ChemicalBonding Chemical Bonding Information Raman->ChemicalBonding WaterHydroxyl Water & Hydroxyl Group Analysis FTIR->WaterHydroxyl FTIR->ChemicalBonding

References

A Comprehensive Technical Guide to the Chemical and Structural Characteristics of Gyrolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrolite, a hydrated calcium silicate hydroxide mineral, presents a unique layered structure with potential applications extending beyond geology into materials science and, conceptually, drug delivery. This technical guide provides an in-depth analysis of its chemical formula, crystallographic structure, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization using X-ray diffraction (XRD), thermal analysis (TGA/DSC), and Fourier-transform infrared (FTIR) spectroscopy are presented. Furthermore, this document explores the potential for gyrolite as a drug delivery vehicle, drawing parallels with other layered silicate materials.

Chemical Formula and Composition

Gyrolite is a complex phyllosilicate mineral. While its chemical formula has been reported with some variations in the literature, the most comprehensive and widely accepted formula is:

NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O [1][2][3]

This formula highlights the occasional substitution of silicon by aluminum, with sodium cations balancing the charge. A more generalized crystal chemical formula that accounts for variations across different samples is Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O , where 0 ≤ x ≤ 3.[4][5] In the context of cement chemistry, a simplified formulation is sometimes used: Ca₈(Si₄O₁₀)₃(OH)₄ · ~6 H₂O .[1]

Table 1: Elemental Composition of Gyrolite

ElementSymbolPercentage by Weight (Approximate)
SodiumNa~0.5%
CalciumCa~25.0%
SiliconSi~25.0%
AluminumAl~1.0%
HydrogenH~2.5%
OxygenO~46.0%

Note: Percentages are approximate and can vary based on the specific composition and water content.

Structural Characteristics

Gyrolite belongs to the class of phyllosilicates, characterized by its sheet-like structure.[1][6] It crystallizes in the triclinic crystal system with a pinacoidal (1) crystal class and a space group of P1 or .[1][4][7]

The structure of gyrolite is composed of complex layers stacked upon each other. These layers are formed by tetrahedral sheets of (Si,Al)O₄ and octahedral sheets of CaO₆.[4][5][7] Specifically, the structure is described as a stacking of tetrahedral sheets (S1 and S2) and octahedral sheets (O).[4][5] These sheets are connected by corner-sharing to form a complex layer. Successive layers are connected through an interlayer sheet containing calcium and sodium cations, as well as water molecules.[4][5][7]

Table 2: Crystallographic Data for Gyrolite

ParameterValueReference
Crystal SystemTriclinic[1][6][8]
Space GroupP1 or Pī[1][4]
Unit Cell Parameters (a)9.713 - 9.74 Å[1][4]
Unit Cell Parameters (b)9.715 - 9.74 Å[1][4]
Unit Cell Parameters (c)22.09 - 22.482 Å[1][4]
Unit Cell Angles (α)90.13° - 95.7°[4]
Unit Cell Angles (β)91.45° - 98.3°[4]
Unit Cell Angles (γ)120.0° - 120.08°[4]

Physical and Chemical Properties

Gyrolite is typically found as nodular aggregates which can have a glassy, dull, or fibrous appearance.[6][8] It is often associated with zeolite minerals in hydrothermally altered basaltic rocks.[1]

Table 3: Physical and Chemical Properties of Gyrolite

PropertyValue
ColorWhite, colorless, green, yellow, or brown[1]
LusterVitreous to dull[8]
TransparencyTransparent to translucent[8]
Mohs Hardness2.5 - 4[1][8]
Specific Gravity2.45 - 2.51 g/cm³[1]
CleavagePerfect on {001}[1]
FractureUneven[8]
StreakWhite[8]

Experimental Protocols

Hydrothermal Synthesis of Gyrolite

Objective: To synthesize gyrolite in a laboratory setting.

Methodology:

  • Reactant Preparation: A stoichiometric mixture of calcium oxide (CaO) and amorphous silica (SiO₂) or quartz is prepared with a CaO/SiO₂ molar ratio of approximately 0.66.[3][9][10]

  • Suspension: The reactant mixture is suspended in deionized water with a water-to-solid ratio of 10.[3][10]

  • Hydrothermal Reaction: The suspension is placed in a stainless-steel autoclave or a Morey bomb.[11] The autoclave is then heated to a temperature range of 150-250 °C and maintained for a duration of 4 to 168 hours under saturated steam pressure.[3][4][9]

    • At temperatures below 150 °C, the reaction rate is very slow.[4]

    • Above 250 °C, gyrolite may recrystallize into tobermorite or xonotlite.[4]

  • Product Recovery: After the designated reaction time, the autoclave is cooled to room temperature. The solid product is then filtered, washed with deionized water, and dried at a low temperature (e.g., 60 °C) to obtain the synthetic gyrolite powder.

Hydrothermal_Synthesis_of_Gyrolite Reactants CaO + SiO₂ Suspension Aqueous Suspension (Water/Solid = 10) Reactants->Suspension Autoclave Autoclave (150-250 °C, 4-168 h) Suspension->Autoclave Filtration Filtration & Washing Autoclave->Filtration Product Gyrolite Powder Drying Drying (60 °C) Filtration->Drying Drying->Product

Hydrothermal synthesis workflow for gyrolite.
X-ray Diffraction (XRD) Analysis with Rietveld Refinement

Objective: To determine the crystal structure and phase purity of gyrolite.

Methodology:

  • Sample Preparation: A small amount of the gyrolite powder is gently packed into a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • The sample is mounted on an X-ray diffractometer (e.g., Bruker D8 Advance).[12]

    • A Cu Kα X-ray source (λ = 1.5406 Å) is typically used, operating at 40 kV and 40 mA.[12]

    • The XRD pattern is recorded over a 2θ range of 10-90° with a step size of 0.02° and a scan speed of 1.2° per minute.[12]

  • Rietveld Refinement:

    • The collected XRD data is analyzed using software capable of Rietveld refinement, such as GSAS.[6]

    • An initial structural model of gyrolite (including space group and approximate atomic positions) is used as a starting point.

    • The refinement process involves minimizing the difference between the experimental and calculated diffraction patterns by adjusting various parameters, including unit cell dimensions, atomic coordinates, and peak shape parameters.

    • Due to the complexity of the gyrolite structure, structural restraints on bond lengths (e.g., Si-O and Ca-O) may be necessary to achieve a stable and accurate refinement.[6]

XRD_Analysis_Workflow Sample Gyrolite Powder XRD X-ray Diffractometer Sample->XRD Data XRD Pattern XRD->Data Rietveld Rietveld Refinement (GSAS) Data->Rietveld Structure Crystal Structure (Unit Cell, Atomic Positions) Rietveld->Structure

Workflow for XRD analysis of gyrolite.
Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and dehydration behavior of gyrolite.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of gyrolite powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • TGA/DSC Measurement:

    • The crucible is placed in a simultaneous thermal analyzer (TGA/DSC).

    • The sample is heated from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).

    • The measurement is performed under a controlled atmosphere, typically an inert gas like nitrogen, with a constant purge rate (e.g., 50 mL/min).

  • Data Analysis:

    • The TGA curve shows weight loss as a function of temperature, indicating dehydration and dehydroxylation events.

    • The DSC curve shows heat flow as a function of temperature, indicating endothermic (e.g., dehydration) and exothermic (e.g., recrystallization) processes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the gyrolite structure.

Methodology:

  • Sample Preparation:

    • A small amount of gyrolite powder (approximately 1 mg) is thoroughly mixed with about 200-300 mg of dry potassium bromide (KBr).

    • The mixture is pressed into a transparent pellet using a hydraulic press.

  • FTIR Measurement:

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The infrared spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to specific molecular vibrations, such as O-H stretching (from water and hydroxyl groups) and Si-O stretching and bending in the silicate framework.

Potential Application in Drug Delivery

While direct studies on the use of gyrolite for drug delivery are limited, its layered structure and the known biocompatibility of other calcium silicate-based materials suggest its potential as a drug carrier.[13] Layered silicates and zeolites are known to be effective in drug delivery due to their high surface area and porous nature.[14][15][16]

A conceptual workflow for utilizing gyrolite in a drug delivery system could involve the following steps:

  • Synthesis and Functionalization: Synthetic gyrolite nanoparticles could be produced with controlled particle size. The surface could be functionalized to enhance drug loading and targeting.

  • Drug Loading: The drug molecules could be loaded onto or into the gyrolite structure through methods like adsorption or ion exchange.

  • Characterization: The drug-loaded gyrolite would be thoroughly characterized to determine drug loading efficiency and the physical state of the drug.

  • In Vitro Release Studies: The release profile of the drug from the gyrolite carrier would be studied under simulated physiological conditions.

  • Biocompatibility and Efficacy Studies: In vitro and in vivo studies would be necessary to assess the biocompatibility of the gyrolite carrier and the therapeutic efficacy of the drug-loaded system.

Drug_Delivery_Workflow cluster_Development Carrier Development cluster_Loading Drug Formulation cluster_Evaluation Preclinical Evaluation Synthesis Gyrolite Nanoparticle Synthesis Functionalization Surface Functionalization Synthesis->Functionalization DrugLoading Drug Loading Functionalization->DrugLoading Characterization Characterization (Loading Efficiency, etc.) DrugLoading->Characterization InVitro In Vitro Release Studies Characterization->InVitro Biocompatibility Biocompatibility Assessment InVitro->Biocompatibility Efficacy In Vivo Efficacy Studies Biocompatibility->Efficacy

Conceptual workflow for gyrolite in drug delivery.

Conclusion

Gyrolite possesses a well-defined yet complex chemical and structural profile. The detailed experimental protocols provided herein offer a robust framework for its synthesis and characterization. While its application in drug development is still in a conceptual stage, its layered silicate structure presents an intriguing platform for future research in controlled drug release and targeted therapies. Further investigation into its biocompatibility and drug loading/release kinetics is warranted to fully explore its potential in the biomedical field.

References

An In-depth Technical Guide to the Physical and Optical Properties of Pure Gyrolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and optical properties of pure gyrolite, tailored for researchers, scientists, and drug development professionals. The information is compiled from various mineralogical and crystallographic studies.

Introduction to Gyrolite

Gyrolite is a rare silicate mineral, belonging to the phyllosilicate class, and is often found in association with zeolites.[1] Its name is derived from the Greek word "guros," meaning "circle," which alludes to its common spherical or radial crystal habit.[2][3][4][5] It typically occurs in hydrothermally altered basalt and basaltic tuffs.[1][5] The mineral was first discovered in 1851 on the Isle of Skye, Scotland.[3][6][7] While primarily of interest to mineralogists, its synthetic forms are being explored for applications such as the adsorption of heavy metals.[6]

Physical Properties

Pure gyrolite exhibits a distinct set of physical characteristics that are crucial for its identification and characterization. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O is a common representation. A more general crystal chemical formula is Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O, where 0 ≤ x ≤ 3.[1][3][4][8][9]
Crystal System Triclinic[1][4][5][7]
Crystal Class Pinacoidal (1)[1]
Space Group P1 or Pī[1][8][10]
Crystal Habit Typically forms globular, compact, lamellar, or platy aggregates. The spherical or radial formations are characteristic.[1][11]
Hardness (Mohs) 2.5[1][4][5][7]
Density (g/cm³) 2.45 - 2.51[1][4][5]
Cleavage Perfect on {001}[1][2][4]
Tenacity Brittle[1][4][7]
Fracture Uneven[7]
Luster Vitreous, pearly, or dull[1][4][6]
Color White, colorless, brown, yellow, or green.[1][2][4][7] The green and gray varieties are considered rare.[6]
Streak White[4][7]
Diaphaneity Transparent to translucent[1][4][5][6][7]
Fluorescence Often fluorescent[5][6]

Optical Properties

The optical properties of gyrolite are essential for its identification in thin sections using polarized light microscopy.

PropertyValueSource(s)
Optical Class Biaxial (-)[1]
Refractive Indices nα = 1.535, nβ = 1.548, nγ = 1.549[1]
Birefringence (δ) 0.0140[1]
Pleochroism Non-pleochroic[8]

Experimental Protocols

The determination of the physical and optical properties of gyrolite involves standard mineralogical techniques.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, crystal system, space group, and unit cell dimensions of gyrolite.

Methodology:

  • A pure, powdered sample of gyrolite is prepared.

  • The sample is mounted in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern of the X-rays is recorded as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, with characteristic peaks at specific 2θ values, is compared to standard gyrolite diffraction data (e.g., PDF 42-1452) for phase identification.[2]

  • For detailed structural analysis, single-crystal X-ray diffraction can be employed. The diffraction data is used to solve and refine the crystal structure, yielding precise atomic positions and cell parameters.[8][10]

Polarized Light Microscopy (PLM)

Purpose: To determine the optical properties of gyrolite, such as refractive indices, birefringence, and optical sign.

Methodology:

  • A thin section of a rock containing gyrolite is prepared to a standard thickness of 30 µm.

  • The thin section is examined using a petrographic (polarizing) microscope.[12]

  • Refractive Index Determination: The refractive indices are determined by comparing them to a mounting medium of known refractive index (e.g., Canada balsam or epoxy) using the Becke line test.[13]

  • Birefringence Determination: Under cross-polarized light, the interference colors of the mineral are observed. The birefringence is estimated by identifying the maximum interference color and using a Michel-Lévy chart.[14]

  • Optical Sign Determination: Conoscopic observation (using a Bertrand lens) of an appropriately oriented crystal is used to observe the interference figure, from which the biaxial negative optical sign can be determined.[14]

Visualizations

Experimental Workflow for Gyrolite Characterization

Gyrolite_Characterization_Workflow Sample Gyrolite Sample Visual_Inspection Visual Inspection Sample->Visual_Inspection Initial Observation XRD X-ray Diffraction (XRD) Visual_Inspection->XRD Prepare for structural analysis PLM Polarized Light Microscopy (PLM) Visual_Inspection->PLM Prepare thin section Physical_Tests Physical Property Tests Visual_Inspection->Physical_Tests Select for testing Data_Analysis Data Analysis and Interpretation XRD->Data_Analysis Crystal Structure, Phase ID PLM->Data_Analysis Optical Properties Physical_Tests->Data_Analysis Hardness, Density, etc. Final_Report Comprehensive Characterization Report Data_Analysis->Final_Report Compile Results

Caption: Workflow for the physical and optical characterization of a gyrolite sample.

Logical Relationships of Gyrolite Properties

Gyrolite_Properties_Relationship Gyrolite Gyrolite Chemical Chemical Composition Gyrolite->Chemical Structural Crystal Structure Gyrolite->Structural Chemical->Structural defines Physical Physical Properties Structural->Physical influences Optical Optical Properties Structural->Optical determines Hardness Hardness Physical->Hardness Density Density Physical->Density Cleavage Cleavage Physical->Cleavage RI Refractive Indices Optical->RI Birefringence Birefringence Optical->Birefringence

Caption: Interrelationships between the chemical, structural, physical, and optical properties of gyrolite.

References

An In-Depth Technical Guide to the Early Discoveries and Historical Significance of Gyrolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries and historical context of the mineral Gyrolite. It provides a detailed account of its initial identification, the primitive analytical methods employed for its characterization, and its significance in the annals of mineralogy. This document is tailored for a scientific audience, presenting quantitative data in a structured format and elucidating the experimental protocols of the era to the fullest extent possible based on available historical records.

Introduction

Gyrolite, a hydrated calcium silicate mineral, was first recognized as a distinct species in the mid-19th century. Its discovery was a product of the burgeoning field of mineralogy, which was transitioning from purely descriptive accounts to more quantitative and systematic analyses. This guide will explore the initial scientific description of Gyrolite, its naming, and the early understanding of its chemical and physical properties.

The Discovery and Naming of Gyrolite

Gyrolite was first described by the Scottish chemist and mineralogist Dr. Thomas Anderson in 1851.[1][2][3] The discovery was made from specimens found at The Storr on the Isle of Skye, Scotland.[1][2] Anderson named the mineral "Gyrolite" from the Greek word "guros," meaning "circle" or "round," in allusion to the characteristic spherical form of its crystalline aggregates.[1][2]

The mineral is also known by other names such as Centrallasite, Glimmer Zeolite, and Gurolite.[4] It is a rare silicate mineral belonging to the class of phyllosilicates and is often found in association with zeolites.[4] Gyrolite typically occurs as spherical or radial formations within hydrothermally altered basalt and basaltic tuffs. These formations can have a glassy, dull, or fibrous appearance.[4]

Early Analysis and Characterization

Dr. Anderson's initial examination of Gyrolite involved a combination of physical observation and chemical analysis, which were the primary methods available to mineralogists in the 1850s. His work was published in the esteemed "The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science."

Physical Properties

Early descriptions of Gyrolite noted its distinct physical characteristics. These were crucial for its initial identification as a new mineral species. The table below summarizes the physical properties of Gyrolite as reported in early and subsequent studies.

PropertyEarly Reported Value/DescriptionModern Accepted Value/Description
Color White, colorlessWhite, colorless, brown, green, yellow
Luster Vitreous to pearlyVitreous, pearly, dull
Crystal Habit Globular, radiating, lamellar concretionsGlobular, compact, lamellar, platy
Cleavage Perfect in one directionPerfect on {001}
Hardness (Mohs) Not explicitly stated in initial findings2.5
Specific Gravity Not explicitly stated in initial findings2.45 - 2.51
Crystal System Not explicitly stated in initial findingsTriclinic
Chemical Composition

Dr. Anderson conducted a chemical analysis to determine the elemental makeup of Gyrolite. The techniques available at the time were primarily wet chemical methods. Based on his analysis, he proposed an approximate chemical formula for Gyrolite as 2CaO·3SiO₂·3H₂O .[1][2][3]

The following protocol is a reconstruction of the likely steps taken by T. Anderson for the chemical analysis of Gyrolite, based on a description of his method in an 1857 paper by H. How.[4]

  • Determination of Water Content: A pre-weighed sample of the Gyrolite mineral was subjected to high heat (ignited). The loss in weight after ignition was attributed to the water content of the mineral.

  • Silica Separation: The residue from the ignition process was treated with hydrochloric acid (HCl). This would dissolve the calcium and other components, leaving the silica (SiO₂) as an insoluble precipitate. The precipitate was then dried and weighed to determine the silica content.

  • Alumina and Other Components Separation: The remaining solid was then fused with a carbonated alkali (such as sodium carbonate). This process would convert the alumina and any other minor components into forms that could be separated and their weight deducted from the initial residue to further refine the composition.

It is important for contemporary researchers to appreciate the limitations of these early analytical techniques. The purity of reagents, the accuracy of balances, and the potential for incomplete reactions could all introduce errors into the final determined composition.

Historical Significance

The discovery and characterization of Gyrolite contributed to the expanding catalog of known mineral species in the 19th century. Its identification was a testament to the developing systematic approach to mineralogy, which combined physical observation with chemical analysis.

The study of Gyrolite and its associated minerals, often found in volcanic rocks, also provided insights into geological processes, specifically the nature of hydrothermal alteration in basalts. While Gyrolite itself has not found widespread industrial application, it remains a mineral of interest to collectors and for its role in understanding mineral paragenesis.

Logical Relationship of Early Gyrolite Discovery and Analysis

The following diagram illustrates the workflow and logical progression of the early scientific investigation of Gyrolite, from its initial discovery to its characterization as a new mineral species.

Gyrolite_Discovery_Workflow Discovery Discovery of Mineral Specimen (The Storr, Isle of Skye) Observation Physical Observation - Spherical concretions - Radiating plates - White color - Vitreous/pearly luster Discovery->Observation leads to Analysis Chemical and Physical Analysis Discovery->Analysis Naming Naming of the Mineral: Gyrolite (from Greek 'guros' - circle) Observation->Naming informs Publication Publication of Findings (T. Anderson, 1851) Naming->Publication Chemical_Analysis Wet Chemical Analysis Analysis->Chemical_Analysis Physical_Properties Determination of Physical Properties Analysis->Physical_Properties Chemical_Analysis->Publication Physical_Properties->Publication Recognition Recognition as a New Mineral Species Publication->Recognition

Early Gyrolite Investigation Workflow

References

Geochemical Conditions for Gyrolite Crystallization in Basalt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gyrolite, with the chemical formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O, is a rare phyllosilicate mineral.[1] It is most commonly discovered as spherical or radial formations within hydrothermally altered basalt and basaltic tuffs, where it is often associated with zeolite minerals like apophyllite and okenite.[1] The formation of gyrolite is indicative of specific low-temperature hydrothermal conditions. Understanding these parameters is crucial for researchers in geochemistry, materials science, and potentially for drug development professionals exploring the synthesis of silicate-based materials. This technical guide provides an in-depth analysis of the geochemical conditions required for gyrolite crystallization, drawing upon data from hydrothermal synthesis experiments that simulate its natural formation environment.

Physicochemical Parameters for Crystallization

The synthesis of gyrolite is highly sensitive to several key geochemical parameters. Laboratory studies have successfully defined the narrow window of conditions under which gyrolite can be formed, providing insight into its natural crystallization process in basaltic hosts.

Temperature

Temperature is a critical factor controlling gyrolite formation. Hydrothermal synthesis experiments demonstrate that gyrolite crystallizes within a temperature range of 150°C to 250°C.[1]

  • Below 150°C: The reaction rate to form gyrolite is impractically slow.[1][2]

  • Optimal Range (175°C - 200°C): This range yields pure gyrolite with reasonable synthesis durations. For instance, pure gyrolite can be obtained after 72 hours at 175°C, and in as little as 32 hours at 200°C.[2][3]

  • Above 250°C: Gyrolite becomes unstable and tends to recrystallize into other calcium silicate hydrates, primarily 1.13 nm tobermorite and xonotlite.[1]

Pressure

Gyrolite synthesis is typically conducted under saturated steam pressure, which is inherently linked to the reaction temperature in a closed system.[2][3] Attempts to significantly increase the reaction rate by employing high-pressure techniques (up to 20,000 psi) have not proven successful.[4]

Fluid and Reactant Composition

The chemical composition of the hydrothermal fluid and the nature of the silica source are paramount.

  • CaO/SiO₂ Molar Ratio (C/S): A stoichiometric C/S ratio of 0.66 is consistently used for the successful synthesis of gyrolite.[2][3][5] Investigations have explored C/S ratios from 0.5 to 1.0, noting that at a ratio of 0.67, xonotlite begins to appear alongside gyrolite.[4]

  • Water/Solid Ratio (W/S): A W/S ratio of 10 is commonly employed in experimental syntheses to create the necessary suspension for the reaction to proceed.[2][3][5]

  • Silica Source: The reactivity of the silica source dramatically influences the reaction pathway.

    • Amorphous Silica: Using amorphous silica (SiO₂·nH₂O) with CaO readily produces gyrolite through intermediate phases.[2]

    • Quartz: Due to the low solubility rate of quartz at 150-200°C, gyrolite does not form easily.[2][3] The reaction instead favors the formation of α-C₂S hydrate, which then recrystallizes into tobermorite and xonotlite.[2][3]

  • Alkalinity (Additives): The presence of alkali ions, such as Na+, can significantly alter and accelerate the reaction kinetics, particularly when using quartz as the silica source. The addition of NaOH (corresponding to 5% Na₂O by mass) enables the formation of gyrolite and pectolite from a CaO-quartz mixture, which does not readily occur otherwise.[6]

Quantitative Data on Gyrolite Synthesis

The following table summarizes the key quantitative parameters derived from various hydrothermal synthesis experiments.

ParameterStarting MaterialsValueDurationOutcomeCitation(s)
Temperature CaO, Amorphous SiO₂150°C168 hours (7 days)No gyrolite formation[2]
CaO, Amorphous SiO₂175°C72 hoursPure gyrolite[2][3]
CaO, Amorphous SiO₂200°C32 hoursPure gyrolite[2][3]
CaO, Amorphous SiO₂>250°C-Recrystallizes to tobermorite & xonotlite[1]
C/S Molar Ratio CaO, Amorphous SiO₂0.6632 - 168 hoursGyrolite[2][3][5]
CaO, SiO₂0.5 - 1.0VariedGyrolite, with xonotlite appearing at 0.67[4]
W/S Ratio CaO, Amorphous SiO₂1032 - 168 hoursGyrolite[2][3][5]
Additives CaO, Quartz, H₂O5% Na₂O (from NaOH)48 hours (at 175°C)Gyrolite and pectolite[6]
Silica Source CaO, Quartz72 hours (at 200°C)No gyrolite; forms tobermorite & xonotlite[2][3]

Crystallization Pathways and Experimental Protocols

The formation of gyrolite from its chemical precursors is not a direct process but involves the formation of metastable intermediate compounds. The specific pathway depends heavily on the reactivity of the silica source.

Crystallization Signaling Pathways

When amorphous silica is used, the reaction proceeds through a distinct sequence of phases.[5] The use of less reactive quartz, however, leads to a different set of products unless alkali additives are present.[2][3][6]

G Gyrolite Crystallization Pathways cluster_0 Pathway 1: Amorphous Silica Source cluster_1 Pathway 2: Quartz Source A_Reactants CaO + Amorphous SiO₂ A_Gel C-S-H Gel A_Reactants->A_Gel Hydrothermal Reaction A_ZPhase Z-Phase (Metastable) A_Gel->A_ZPhase A_Gyrolite Gyrolite A_ZPhase->A_Gyrolite Q_Reactants CaO + Quartz Q_Hydrate α-C₂S Hydrate Q_Reactants->Q_Hydrate Low Quartz Solubility Q_Products Tobermorite + Xonotlite Q_Hydrate->Q_Products Recrystallization Q_Reactants_Na CaO + Quartz + NaOH Q_Gyrolite Gyrolite + Pectolite Q_Reactants_Na->Q_Gyrolite Alkali-promoted Reaction

Caption: Reaction pathways for gyrolite synthesis from different silica sources.

Standard Experimental Protocol

The hydrothermal synthesis of gyrolite follows a well-defined laboratory protocol. The workflow ensures precise control over the geochemical conditions necessary for crystallization.

  • Reactant Preparation: Stoichiometric amounts of calcium oxide (CaO) and a silica source (typically amorphous silica, SiO₂·nH₂O) are precisely weighed to achieve a target CaO/SiO₂ molar ratio, most commonly 0.66.[2][3][5]

  • Suspension Creation: The powdered reactants are mixed with deionized water in a proportion to create a water/solid (W/S) ratio of 10.[2][3][5] The mixture forms a suspension.

  • Hydrothermal Reaction: The suspension is placed into a sealed, unstirred stainless steel vessel.[5] The vessel is then heated to a constant isothermal temperature (e.g., 200°C) for a specified duration (e.g., 32 to 168 hours).[5] The reaction occurs under the saturated steam pressure generated at that temperature.

  • Product Recovery: After the designated reaction time, the vessel is cooled. The solid products are then filtered from the suspension, washed to remove any unreacted ions, and dried in a CO₂-free atmosphere to prevent carbonation.[4]

  • Characterization: The final product is analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, determine purity, and measure crystallite size.[4]

G Experimental Workflow for Gyrolite Synthesis start 1. Prepare Reactants (CaO, SiO₂) mix 2. Create Suspension (W/S Ratio = 10) start->mix react 3. Hydrothermal Synthesis (Sealed Vessel, 175-200°C) mix->react recover 4. Cool, Filter & Wash (Product Recovery) react->recover dry 5. Dry Product (CO₂-free environment) recover->dry analyze 6. Characterize Product (e.g., XRD Analysis) dry->analyze end Pure Gyrolite analyze->end

Caption: A typical workflow for the hydrothermal synthesis of gyrolite.

Conclusion

The crystallization of gyrolite in basaltic environments is governed by a well-defined set of low-temperature hydrothermal conditions. Experimental data conclusively show that its formation requires temperatures between 150°C and 250°C, a specific fluid composition with a CaO/SiO₂ ratio near 0.66, and a highly reactive source of amorphous silica. Outside these conditions, or with less reactive silica like quartz, other calcium silicate hydrates such as tobermorite and xonotlite are preferentially formed. The presence of alkalis like NaOH can, however, facilitate gyrolite formation even from less reactive precursors. These findings provide a robust framework for understanding the geological history of altered basalts and for the controlled synthesis of gyrolite for scientific and industrial applications.

References

Unraveling the Intricate Phyllosilicate Structure of Gyrolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core phyllosilicate structure of Gyrolite. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this mineral's complex crystallography and structural characteristics. This guide summarizes key quantitative data, outlines detailed experimental protocols for structural analysis, and provides a visual representation of its layered atomic arrangement.

Introduction to Gyrolite

Gyrolite is a rare hydrated calcium silicate mineral, classified as a phyllosilicate.[1][2] Its name originates from the Greek word "guros," meaning "circle," which alludes to the characteristic spherical or nodular aggregates it often forms.[3] Gyrolite is typically found in hydrothermally altered basaltic rocks and is often associated with zeolite minerals.[2] Understanding its intricate layered structure is crucial for various applications, including its potential use as an industrial adsorbent.

Chemical Composition and Formula

The chemical formula for Gyrolite can vary, with some substitutions occurring in its crystal lattice. The generally accepted formula is NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[2][4] A more general crystal-chemical formula that accounts for variations in water content across different samples is Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O, where 0 ≤ x ≤ 3.[2][3]

Table 1: Chemical Formula Variations of Gyrolite

FormulaNotes
NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂OIdealized formula showing the substitution of one silicon atom with an aluminum atom, charge-balanced by a sodium ion.[2][4]
Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O (0 ≤ x ≤ 3)A more general formula that accounts for variability in the water content of natural Gyrolite samples.[2][3]
Ca₈(Si₄O₁₀)₃(OH)₄·~6H₂OA simplified formula sometimes used in cement chemistry, which does not account for Al and Na substitutions.[2]

Crystallographic Data

Gyrolite crystallizes in the triclinic crystal system with the space group P1̅.[2] Its structure is characterized by a complex stacking of silicate and hydroxide layers.

Table 2: Crystallographic Data for Gyrolite

ParameterValueReference
Crystal SystemTriclinic[2][4]
Space GroupP1̅[2]
Unit Cell Dimensionsa = 9.74 Å, b = 9.74 Å, c = 22.4 Å[2]
α = 95.71°, β = 91.51°, γ = 120.01°[2]
Z (formula units/cell)4[2]

The Phyllosilicate Structure of Gyrolite

The crystal structure of Gyrolite is composed of complex layers stacked along the c-axis. These layers are formed by the interconnection of tetrahedral and octahedral sheets.[5] Specifically, the structure consists of a central centrosymmetric layer of silicate tetrahedra (S1), which is sandwiched between octahedral sheets (O) composed of edge-sharing calcium octahedra.[5] These are further connected to another type of tetrahedral sheet (S2).[5] This entire composite layer can be described as S2-O-S1-O-S2. Successive complex layers, with the composition [Ca₁₄Si₂₃AlO₆₀(OH)₈]⁻⁵, are linked by an interlayer region containing calcium and sodium cations and water molecules.[5]

Gyrolite_Structure Conceptual Diagram of Gyrolite's Layered Structure cluster_layer1 Complex Layer 1 cluster_interlayer Interlayer cluster_layer2 Complex Layer 2 S2_1 Tetrahedral Sheet (S2) O1_1 Octahedral Sheet (O) (Ca octahedra) S2_1->O1_1 S1 Central Tetrahedral Sheet (S1) (Six-membered rings) O1_1->S1 O2_1 Octahedral Sheet (O) (Ca octahedra) S1->O2_1 S2_2 Tetrahedral Sheet (S2) O2_1->S2_2 Interlayer Ca²⁺, Na⁺, H₂O S2_2->Interlayer Interlayer Connection S2_3 Tetrahedral Sheet (S2) Interlayer->S2_3 O1_2 Octahedral Sheet (O) (Ca octahedra) S2_3->O1_2 S1_2 Central Tetrahedral Sheet (S1) (Six-membered rings) O1_2->S1_2 O2_2 Octahedral Sheet (O) (Ca octahedra) S1_2->O2_2 S2_4 Tetrahedral Sheet (S2) O2_2->S2_4

Caption: Conceptual layering of tetrahedral and octahedral sheets in Gyrolite.

Experimental Protocols for Structural Determination

The determination of Gyrolite's crystal structure relies primarily on X-ray diffraction techniques. Below are detailed methodologies for single-crystal and powder X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the positions of atoms within the crystal lattice.[6]

Methodology:

  • Crystal Selection and Mounting:

    • Carefully select a single, well-formed Gyrolite crystal, ideally between 30 and 300 microns in size, that is free from defects, cracks, or intergrowths.[7]

    • Mount the selected crystal on a thin glass fiber or a cryo-loop using a suitable adhesive that does not interfere with the diffraction pattern.[7]

    • The crystal should be mounted to allow for free rotation during the experiment.[7]

  • Data Collection:

    • Mount the sample on a goniometer head in a single-crystal X-ray diffractometer.

    • Generate a monochromatic X-ray beam (e.g., using a CuKα or MoKα source) and direct it onto the crystal.[8]

    • Rotate the crystal and collect a series of diffraction patterns at various orientations. The interaction of the X-rays with the crystal lattice produces a unique diffraction pattern.[7]

    • A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-ray beams.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to determine the Miller indices (hkl) and the intensity of each reflection.

    • Use the collected data to determine the unit cell parameters and the space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model using least-squares methods to minimize the difference between the observed and calculated structure factors. This refinement process yields precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for the identification of crystalline phases and for the quantitative analysis of mineral mixtures.[9]

Methodology:

  • Sample Preparation:

    • Grind a representative sample of Gyrolite to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.[8]

    • For analysis of clay-sized fractions, the <2 µm fraction can be separated by sedimentation.[9]

    • The powdered sample is then packed into a sample holder. For oriented samples, which can enhance the signal from the basal planes of phyllosilicates, a filter-membrane peel technique can be used to prepare a thin, oriented clay film on a glass slide.[9]

  • Data Collection:

    • Place the prepared sample in a powder X-ray diffractometer.

    • An X-ray beam is directed at the sample, and the sample is rotated or oscillated to ensure that all possible crystal orientations are exposed to the beam.

    • The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis:

    • The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle.

    • Identify the crystalline phases present in the sample by comparing the peak positions (d-spacings) and relative intensities to a database such as the International Centre for Diffraction Data (ICDD).

    • For quantitative analysis, methods such as the Rietveld refinement can be employed to refine the crystal structure and determine the weight fraction of each phase in a mixture.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the structure of Gyrolite.

Table 3: Atomic Coordinates for the Interlayer Sheet of Synthetic Gyrolite

AtomxyzOccupancy
Ca50.00000.00000.5000~0

Note: The refinement of the crystal structure of synthetic gyrolite indicates that the Ca5 atom position in the interlayer sheet has nearly zero occupancy, suggesting it is largely absent from this specific position.

Table 4: Representative X-ray Powder Diffraction Data for Gyrolite

d-spacing (Å)Intensity(hkl)
15.197100(001)
3.8337(004)
3.0687(005)
2.99618
2.78014
1.8319

Note: Data from a study on Gyrolite, with intensities relative to the strongest peak.

Conclusion

The phyllosilicate structure of Gyrolite is a complex and fascinating arrangement of tetrahedral and octahedral sheets, resulting in a layered material with unique properties. The detailed structural information, obtained primarily through single-crystal and powder X-ray diffraction, is essential for a complete understanding of this mineral. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with Gyrolite and similar layered silicates, and may inform the development of novel applications in various scientific and industrial fields.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mineralogical classification of gyrolite and its relationship with associated zeolite minerals. It provides a comprehensive overview of their properties, detailed experimental protocols for their characterization, and visual representations of their classification and identification workflows.

Mineralogical Classification and Properties

Gyrolite, a hydrated calcium silicate hydroxide, is classified within the Phyllosilicate subclass of Silicate minerals.[1][2] Although not technically a zeolite, it is frequently found in association with various zeolite minerals due to similar formation conditions in volcanic vesicles and hydrothermally altered basalts.[1][3][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of gyrolite and two commonly associated minerals, apophyllite and okenite, for comparative analysis.

Table 1: Chemical Properties

MineralChemical FormulaChemical Classification
Gyrolite NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O[3][5][6]Silicates[5]
Apophyllite KCa₄Si₈O₂₀(F,OH)·8H₂OPhyllosilicates[4]
Okenite Ca₁₀Si₁₈O₄₆·18H₂O[7]Silicates[5]

Table 2: Physical and Optical Properties

PropertyGyroliteApophylliteOkenite
Crystal System Triclinic[3][5]Tetragonal[8][9]Triclinic[5][7]
Mohs Hardness 2.5[3][5]4.5 - 5[8][10]4.5 - 5[1][5]
Density (g/cm³) 2.45 - 2.51[3]2.3 - 2.5[8]2.28 - 2.33[7]
Luster Vitreous, Pearly[3]Vitreous, Pearly[8][10]Pearly, Vitreous[5]
Cleavage Perfect on {001}[3]Perfect on[3][8]Perfect[5]
Refractive Index nα = 1.535, nβ = 1.548, nγ = 1.549[3]1.530 - 1.543[8]1.51 - 1.54[6]
Birefringence 0.0140[3]0.000 - 0.003[8]-
Streak White[3][5]White[8]White[5]
Color White, colorless, green, yellow, brown[3][8]Colorless, white, green, yellow, pink[8][10]White, yellowish, blue[5][7]

Experimental Protocols

The characterization of gyrolite and related minerals relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the unit cell dimensions of the mineral.

Methodology:

  • Sample Preparation: A small, representative sample of the mineral is finely ground to a homogenous powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Instrument Setup: A powder X-ray diffractometer is used. The instrument is calibrated using a standard reference material (e.g., silicon). The X-ray source (commonly Cu Kα radiation) is set to the desired voltage and current.

  • Data Collection: The powdered sample is mounted on a sample holder. The diffractometer scans a range of 2θ angles (e.g., 5° to 70°) while recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and intensities of the diffraction peaks are compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification. The unit cell parameters can be refined from the peak positions using specialized software.

Chemical Analysis

Objective: To determine the elemental composition of the mineral.

Methodology: A common method for the chemical analysis of silicate rocks and minerals is described by a combination of gravimetric, titrimetric, and spectrophotometric techniques.[11]

  • Sample Decomposition: A precisely weighed amount of the powdered mineral is fused with a flux (e.g., sodium carbonate) in a platinum crucible at high temperature.[12] The resulting fused mass is then dissolved in a suitable acid (e.g., hydrochloric acid).[12]

  • Silica Determination (Gravimetric): The solution is dehydrated to precipitate silica (SiO₂). The precipitate is filtered, washed, ignited, and weighed.[11]

  • Determination of Other Major Elements:

    • Iron, Aluminum, Calcium, and Magnesium (Titrimetry): After the removal of silica, the remaining solution is used to determine the concentrations of iron, aluminum, calcium, and magnesium by titration with a standard solution of EDTA (ethylenediaminetetraacetic acid).

    • Sodium and Potassium (Flame Photometry): A separate portion of the dissolved sample is analyzed using flame photometry, where the intensity of the light emitted by excited sodium and potassium atoms is proportional to their concentration.

    • Manganese and Titanium (Colorimetry/Spectrophotometry): Manganese and titanium are determined by forming colored complexes and measuring their absorbance of light at specific wavelengths using a spectrophotometer.

Optical Microscopy

Objective: To determine the optical properties of the mineral for identification.

Methodology:

  • Thin Section Preparation: A thin slice of the rock containing the mineral is cut and mounted on a glass slide. It is then ground and polished to a standard thickness of 30 micrometers, at which thickness most minerals are transparent.[13]

  • Microscope Setup: A petrographic microscope equipped with polarizers is used.

  • Observation in Plane-Polarized Light (PPL): The lower polarizer is inserted. The following properties are observed:

    • Color and Pleochroism: The color of the mineral is noted. The stage is rotated to observe any changes in color, which is known as pleochroism.[13]

    • Relief: The degree to which the mineral grains stand out from the mounting medium is assessed. This is related to the difference in refractive indices.[13]

    • Cleavage: The presence and quality of any cleavage planes are observed.

  • Observation in Cross-Polarized Light (XPL): The upper polarizer (analyzer) is inserted, perpendicular to the lower polarizer. The following properties are observed:

    • Isotropism vs. Anisotropism: Isotropic minerals (e.g., garnet) will appear black (extinct) at all orientations of the stage. Anisotropic minerals will transmit light and show interference colors.[13]

    • Interference Colors and Birefringence: The interference colors exhibited by the mineral are observed and their maximum order is determined using a Michel-Lévy chart. This is a measure of the mineral's birefringence.

    • Extinction Angle: The angle between a cleavage direction or crystal edge and the position of extinction is measured.

    • Twinning: The presence and type of any twinning are noted.

Visualizations

The following diagrams illustrate the classification of silicate minerals and a typical workflow for mineral identification.

Silicate_Classification cluster_subclasses Silicate Subclasses cluster_groups Mineral Groups / Examples Silicates Silicates Nesosilicates Nesosilicates Silicates->Nesosilicates Sorosilicates Sorosilicates Silicates->Sorosilicates Inosilicates Inosilicates Silicates->Inosilicates Cyclosilicates Cyclosilicates Silicates->Cyclosilicates Phyllosilicates Phyllosilicates Silicates->Phyllosilicates Tectosilicates Tectosilicates Silicates->Tectosilicates Gyrolite Gyrolite Phyllosilicates->Gyrolite Apophyllite Apophyllite Phyllosilicates->Apophyllite Okenite Okenite Phyllosilicates->Okenite Zeolite_Group Zeolite Group Tectosilicates->Zeolite_Group

Silicate Mineral Classification.

Mineral_Identification_Workflow Start Sample Collection Visual_Inspection Visual Inspection (Color, Luster, Habit) Start->Visual_Inspection Physical_Tests Physical Tests (Hardness, Streak, Cleavage, Density) Visual_Inspection->Physical_Tests Optical_Microscopy Optical Microscopy (Thin Section Analysis) Physical_Tests->Optical_Microscopy XRD X-Ray Diffraction (XRD) Physical_Tests->XRD Chemical_Analysis Chemical Analysis (e.g., EDS, XRF) Physical_Tests->Chemical_Analysis Data_Integration Data Integration & Comparison with Databases Optical_Microscopy->Data_Integration XRD->Data_Integration Chemical_Analysis->Data_Integration Identification Mineral Identification Data_Integration->Identification

Mineral Identification Workflow.

References

A Technical Guide to the Thermal Stability and Dehydration Behavior of Gyrolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrolite, a hydrated calcium silicate mineral, exhibits a complex thermal decomposition profile characterized by a multi-step dehydration process. This technical guide provides an in-depth analysis of the thermal stability and dehydration behavior of gyrolite, compiling and summarizing key quantitative data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD) studies. Detailed experimental protocols for these analytical techniques are outlined to facilitate reproducible research. The structural transformations of gyrolite upon heating, including the formation of intermediate phases and the eventual recrystallization to wollastonite, are elucidated. Visual representations of the dehydration pathway and experimental workflows are provided using Graphviz (DOT language) to enhance understanding. This guide is intended to be a comprehensive resource for researchers and professionals working with gyrolite and related hydrous silicate materials.

Introduction

Gyrolite, with the general chemical formula Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O (where 0 ≤ x ≤ 3), is a layered silicate mineral of the zeolite group.[1][2] Its structure consists of complex silicate layers bonded by interlayer calcium ions and water molecules. The presence of both molecular water and structural hydroxyl groups dictates its thermal behavior, which is of significant interest in various fields, including materials science, geology, and potentially in pharmaceutical applications as an excipient or a carrier for drug delivery systems due to its porous nature. Understanding the thermal stability and dehydration characteristics of gyrolite is crucial for its processing and application, as heating can induce significant changes in its crystal structure, porosity, and surface properties.

This guide synthesizes the available scientific literature to provide a detailed overview of the thermal decomposition of gyrolite. It presents quantitative data on dehydration temperatures and weight loss, details the experimental methods used for its characterization, and visualizes the complex structural transformations that occur upon heating.

Thermal Decomposition Pathway of Gyrolite

The thermal decomposition of gyrolite is a multi-stage process involving the sequential loss of different types of water molecules, leading to significant structural transformations. The process can be broadly divided into two main stages: the loss of physisorbed and interlayer water at lower temperatures, followed by dehydroxylation at higher temperatures.

Stage 1: Dehydration of Interlayer and Physisorbed Water

The initial stage of decomposition involves the removal of loosely bound water molecules. This includes physisorbed water on the crystal surface and the more structured interlayer water molecules. This process is typically observed as a broad endothermic peak in DTA curves.

Stage 2: Dehydroxylation and Structural Transformation

At elevated temperatures, the more strongly bound hydroxyl groups within the silicate framework are removed. This dehydroxylation process is accompanied by a significant rearrangement of the crystal structure, ultimately leading to the formation of new, anhydrous crystalline phases.

The following diagram illustrates the generalized thermal decomposition pathway of gyrolite.

Gyrolite_Dehydration_Pathway Gyrolite Gyrolite Ca₁₆Si₂₄O₆₀(OH)₈·nH₂O PartiallyDehydrated Partially Dehydrated Gyrolite (Metagyrolite) Gyrolite->PartiallyDehydrated ~100-250°C - Interlayer & Physisorbed H₂O Truscottite Truscottite-like Phase PartiallyDehydrated->Truscottite >400°C - Partial Dehydroxylation Wollastonite Wollastonite/Pseudowollastonite (β-CaSiO₃) Truscottite->Wollastonite >700°C - Complete Dehydroxylation - Recrystallization

Caption: Generalized thermal decomposition pathway of Gyrolite.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermal analysis studies of gyrolite. It is important to note that the exact temperatures and weight losses can vary depending on factors such as the specific composition of the gyrolite sample, heating rate, and the atmosphere used during the analysis.

Table 1: Summary of TGA/DTA Data for Gyrolite Decomposition

Temperature Range (°C)EventWeight Loss (%)DTA Peak
~100 - 250Loss of physisorbed and interlayer water~10 - 15Broad Endotherm (~137-143°C)[3]
> 400Partial dehydroxylation, formation of a truscottite-like phase[4]~5 - 10Minor Endotherm
> 700Complete dehydroxylation and recrystallization~5Exotherm (~800°C, formation of wollastonite)[3]

Table 2: Phases Observed During Thermal Decomposition of Gyrolite by XRD

Temperature (°C)Observed Crystalline PhasesKey Observations
Room TemperatureGyroliteCharacteristic basal spacing (d-spacing) of ~2.2 nm.[3]
~150 - 450Partially dehydrated Gyrolite (Metagyrolite)The layered structure is largely retained, with a slight decrease in the basal spacing. About 75% of water is lost by 450°C with the basic crystal structure remaining intact.
> 400Truscottite-like phaseFormation of a new phase with a structure similar to truscottite.[4]
> 700Wollastonite (β-CaSiO₃) or PseudowollastoniteComplete collapse of the layered gyrolite structure and recrystallization into a chain silicate structure.[3]

Experimental Protocols

This section provides an overview of the typical experimental methodologies employed in the thermal analysis of gyrolite.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are fundamental techniques for studying the thermal decomposition of materials. A typical experimental workflow is as follows:

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DTA Analysis cluster_data Data Analysis Grinding Grind Gyrolite Sample Sieving Sieve to Uniform Particle Size Grinding->Sieving Weighing Weigh Sample (5-10 mg) Sieving->Weighing Loading Load into Alumina/Platinum Crucible Weighing->Loading Heating Heat at a Constant Rate (e.g., 10°C/min) Loading->Heating Plotting Plot Weight Loss vs. Temperature (TGA) Plot Heat Flow vs. Temperature (DTA) Heating->Plotting Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Heating Analysis Determine Onset Temperatures, Peak Temperatures, and Weight Loss % Plotting->Analysis

Caption: Typical experimental workflow for TGA/DTA analysis of Gyrolite.

  • Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is typically used.

  • Sample Preparation: Gyrolite samples are generally ground to a fine powder to ensure uniform heat distribution.

  • Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample.

  • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.

  • Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative reactions.

  • Crucibles: Alumina or platinum crucibles are commonly used as sample holders.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

In-situ HT-XRD is a powerful technique for directly observing changes in the crystal structure of a material as a function of temperature.

HT_XRD_Workflow cluster_prep Sample Preparation cluster_analysis HT-XRD Analysis cluster_data Data Analysis Grinding Grind Gyrolite Sample Mounting Mount on a High-Temperature Stage Grinding->Mounting Heating Heat Stepwise or Continuously Mounting->Heating XRD_Scan Collect XRD Patterns at Desired Temperatures Heating->XRD_Scan Phase_ID Identify Crystalline Phases at Each Temperature XRD_Scan->Phase_ID Lattice_Param Calculate Lattice Parameters Phase_ID->Lattice_Param Plotting Plot XRD Patterns vs. Temperature Lattice_Param->Plotting

Caption: Workflow for in-situ High-Temperature X-ray Diffraction of Gyrolite.

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.

  • Sample Preparation: A thin layer of powdered gyrolite is mounted on a sample holder compatible with high temperatures (e.g., platinum or ceramic).

  • Heating Program: The sample is heated in a controlled manner, either stepwise (holding at specific temperatures to collect a full diffraction pattern) or continuously while collecting data.

  • Data Collection: XRD patterns are collected over a specific 2θ range at each temperature point.

  • Data Analysis: The collected patterns are analyzed to identify the crystalline phases present and to determine their lattice parameters, providing a direct observation of structural transformations.

Infrared Spectroscopy (IR)

IR spectroscopy is used to probe the changes in the vibrational modes of the water molecules and hydroxyl groups within the gyrolite structure during heating.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with a heated cell or a temperature-controlled stage.

  • Sample Preparation: Samples can be prepared as KBr pellets, which are then heated in-situ, or the spectrum of the evolved gases can be analyzed by coupling the furnace to the spectrometer.

  • Data Collection: IR spectra are collected at various temperatures as the sample is heated.

  • Data Analysis: Changes in the intensity and position of the absorption bands corresponding to O-H stretching and H-O-H bending vibrations are monitored to understand the dehydration and dehydroxylation processes.

Structural Transformations

The dehydration of gyrolite is not merely a loss of water but involves significant and irreversible changes to its crystal structure.

  • Initial Dehydration: The initial loss of interlayer water leads to a contraction of the crystal lattice along the c-axis, as evidenced by a decrease in the basal spacing in XRD patterns. However, the fundamental layered silicate structure remains largely intact. This partially dehydrated phase is sometimes referred to as metagyrolite.

  • Transformation to Truscottite-like Phase: Upon further heating above 400°C, a more significant structural rearrangement occurs, leading to the formation of a phase with a structure resembling truscottite.[4] This transformation involves the condensation of some of the silicate layers.

  • Recrystallization to Wollastonite: At temperatures exceeding 700°C, the dehydroxylation is complete, and the layered structure of gyrolite and the intermediate truscottite-like phase fully collapses. The material then recrystallizes into a more stable, anhydrous chain silicate, typically wollastonite (β-CaSiO₃) or its high-temperature polymorph, pseudowollastonite. This final transformation is an exothermic process, as observed in DTA curves.[3]

Conclusion

The thermal decomposition of gyrolite is a complex, multi-step process involving dehydration and dehydroxylation, culminating in the formation of wollastonite. The precise temperatures and characteristics of these transformations are sensitive to experimental conditions and the specific nature of the gyrolite sample. This technical guide has provided a comprehensive overview of the thermal stability and dehydration behavior of gyrolite, presenting key quantitative data, outlining standard experimental protocols, and visualizing the structural changes. This information is critical for any application involving the thermal processing of gyrolite and serves as a valuable resource for researchers and professionals in the field. Further research, particularly utilizing in-situ high-temperature techniques, will continue to refine our understanding of the intricate mechanisms governing the thermal decomposition of this fascinating mineral.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Gyrolite from CaO and SiO₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gyrolite, a rare phyllosilicate mineral with the general formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O, is noted for its unique spherical or radial crystal formations.[1] It is a component found in hydrothermally altered basalts and can also be synthesized for various applications, including as a specialty cement phase and a potential adsorbent material.[1][2] The hydrothermal synthesis of gyrolite from calcium oxide (CaO) and silicon dioxide (SiO₂) is a well-established method that allows for the controlled production of this mineral.[1]

This document provides detailed application notes and experimental protocols for the synthesis of gyrolite, targeting researchers in materials science and related fields. The protocols are based on established laboratory procedures and highlight the critical parameters influencing the reaction, such as temperature, duration, and the nature of the reactants.

General Principles of Synthesis

The hydrothermal synthesis of gyrolite involves the reaction of a calcium source (CaO) and a silica source (SiO₂) in an aqueous suspension under elevated temperature and pressure. The typical temperature range for gyrolite formation is between 150°C and 250°C.[1] Below 150°C, the reaction rate is impractically slow, while temperatures exceeding 250°C favor the formation of other calcium silicate hydrates like 1.13 nm tobermorite and xonotlite.[1]

The reaction proceeds through a series of intermediate phases, generally following the sequence: C-S-H(I) → Z-phase → gyrolite gel → crystalline gyrolite.[3][4] The reactivity of the SiO₂ source is a critical factor; amorphous silica is significantly more reactive than crystalline quartz, leading to faster reaction times.[4]

Experimental Protocols

Protocol 1: Synthesis of Gyrolite using Amorphous SiO₂

This protocol describes the synthesis of pure gyrolite using calcium oxide and a highly reactive amorphous silicon dioxide.

1. Materials and Equipment:

  • Calcium Oxide (CaO), reagent grade
  • Amorphous Silicon Dioxide (SiO₂·nH₂O), e.g., silica gel or fumed silica
  • Deionized Water
  • Stainless steel autoclave or pressure vessel
  • Drying oven
  • Mortar and pestle or mill for homogenization
  • Analytical balance

2. Procedure:

  • Precursor Preparation: Calculate the required masses of CaO and amorphous SiO₂ to achieve a molar ratio of CaO/SiO₂ (C/S) of 0.66.[2][4][5]
  • Homogenization: Thoroughly mix the powdered CaO and SiO₂ precursors.
  • Suspension Preparation: Prepare an aqueous suspension with a water-to-solid (W/S) ratio of 10.[4][5] For example, for 10g of solid mixture, add 100 mL of deionized water.
  • Hydrothermal Reaction:
  • Transfer the unstirred suspension into a stainless steel autoclave.
  • Seal the vessel and place it in a preheated oven or heating mantle.
  • Heat the autoclave to the desired temperature (e.g., 175°C or 200°C) and maintain for the specified duration (see Table 1). The pressure inside the vessel will correspond to the saturated steam pressure at that temperature.
  • Cooling and Recovery: After the isothermal curing period, turn off the heat and allow the autoclave to cool down to room temperature.
  • Washing and Drying:
  • Open the autoclave and filter the solid product.
  • Wash the product with deionized water to remove any unreacted precursors.
  • Dry the final product in an oven at a temperature of approximately 105-110°C for 5 hours or until a constant weight is achieved.[6]
  • Characterization: The synthesized gyrolite can be characterized using techniques such as X-ray Diffraction (XRD) for phase identification and crystallite size analysis, and Brunauer-Emmett-Teller (BET) analysis for specific surface area determination.

Protocol 2: Accelerated Synthesis of Gyrolite using Quartz and Na₂O Additive

This protocol outlines a method to synthesize gyrolite using the less reactive quartz as the silica source, accelerated by the addition of Na₂O and mechanical stirring.

1. Materials and Equipment:

  • Calcium Oxide (CaO), reagent grade
  • Fine-grained Quartz (SiO₂), ground and washed
  • Sodium Hydroxide (NaOH) solution or Na₂O
  • Deionized Water
  • Rotating stainless steel autoclave
  • Drying oven
  • Analytical balance

2. Procedure:

  • Precursor Preparation:
  • Calculate the required masses of CaO and quartz for a C/S molar ratio of 0.66.[7]
  • Prepare a NaOH solution to introduce Na₂O equivalent to 5% of the total dry material mass.[3]
  • Suspension Preparation: Create an aqueous suspension with a W/S ratio of 10, incorporating the CaO, quartz, and the prepared NaOH solution.[7]
  • Hydrothermal Reaction:
  • Place the suspension in a rotating autoclave.
  • Set the rotation speed (e.g., 10 rpm) and heat the system to 200°C under saturated steam pressure.[7]
  • Maintain the reaction for the required duration (e.g., 24 hours).[7]
  • Cooling, Recovery, and Drying: Follow steps 5 and 6 from Protocol 1.
  • Characterization: Analyze the final product using XRD and other relevant techniques to confirm the formation of gyrolite.

Data Presentation

The following tables summarize the quantitative data from various hydrothermal synthesis experiments for gyrolite.

Table 1: Synthesis Parameters for Gyrolite using CaO and Amorphous SiO₂ (Based on unstirred suspensions with C/S = 0.66 and W/S = 10)

Temperature (°C)Duration (hours)Resulting PhaseReference
150168 (7 days)No Gyrolite Formed[2][4]
17572Pure Gyrolite[2][4]
20032Pure Gyrolite[2][4][5]

Table 2: Influence of Synthesis Duration at 200°C on Gyrolite Properties (Based on unstirred suspensions with Amorphous SiO₂, C/S = 0.66, W/S = 10)

Duration (hours)Crystallite Size (nm)Specific Surface Area (S_BET) (m²/g)Total Pore Volume (cm³/g)Reference
3244~71 - 95~0.15[4]
12046.238.280.08[2][5]
16855.3 - 95DecreasesDecreases[2][4]
336 - 504---[2]
Note: At durations of 336-504 hours, gyrolite becomes metastable and traces of truscottite may form.[2]

Table 3: Effect of Na₂O and Stirring on Gyrolite Synthesis from CaO and Quartz at 200°C (Based on suspensions with C/S = 0.66 and W/S = 10)

Suspension ConditionAdditiveDuration to Form Gyrolite (hours)NotesReference
UnstirredNone> 721.13 nm tobermorite and xonotlite are the main products.[3]
Unstirred5% Na₂O16Na⁺ ions significantly accelerate the reaction.[3]
Stirred (10 rpm)None> 72Stirring alone has no positive influence.[7]
Stirred (10 rpm)5% Na₂O24Gyrolite forms faster than in the unstirred, non-additive system.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the reaction pathway for the synthesis of gyrolite.

G cluster_materials Raw Materials cluster_process Synthesis Process cluster_output Output cluster_analysis Characterization CaO CaO Mixing 1. Mix Precursors (C/S = 0.66) CaO->Mixing SiO2 SiO₂ (Amorphous or Quartz) SiO2->Mixing H2O Deionized H₂O Suspension 2. Prepare Suspension (W/S = 10) H2O->Suspension Additive Additive (e.g., Na₂O) Additive->Suspension Mixing->Suspension Hydrothermal 3. Hydrothermal Reaction (175-200°C, Saturated Steam) Suspension->Hydrothermal Cooling 4. Cool to Room Temp. Hydrothermal->Cooling Recovery 5. Filter & Wash Cooling->Recovery Drying 6. Dry Product (105-110°C) Recovery->Drying Gyrolite Gyrolite Product Drying->Gyrolite Analysis XRD, BET, SEM, etc. Gyrolite->Analysis

Caption: Experimental workflow for the hydrothermal synthesis of gyrolite.

G Reactants CaO + SiO₂ + H₂O CSH1 C-S-H(I) (Amorphous Gel) Reactants->CSH1 Initial Reaction ZPhase Z-Phase (Metastable) CSH1->ZPhase Recrystallization GyroliteGel Gyrolite Gel ZPhase->GyroliteGel Transformation Gyrolite Crystalline Gyrolite GyroliteGel->Gyrolite Crystallization

Caption: Reaction pathway for the formation of gyrolite.

References

Application Notes and Protocol for Laboratory Synthesis of Nano-crystalline Gyrolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Gyrolite is a rare silicate mineral, classified as a phyllosilicate, with the general formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[1] In its nano-crystalline form, it presents a material of significant interest due to its unique structural properties. The synthesis of nano-crystalline materials is a key focus in pharmaceutical technology and drug development.[] Nano-sizing can dramatically increase the surface-area-to-volume ratio of a substance, which can, in turn, enhance the dissolution rate and saturation solubility of poorly water-soluble drug compounds (BCS Class II and IV).[3] This improvement in solubility can lead to greater bioavailability and therapeutic efficacy.[4]

Synthetic gyrolite is noted for its large specific surface area, a property that makes it a candidate for applications such as specialized adsorption.[5][6] While direct applications of gyrolite in drug delivery are still emerging, the principles of nanocrystal technology are well-established for improving drug performance.[7] The protocol detailed below describes the hydrothermal synthesis method, a well-documented approach for producing nano-crystalline gyrolite in a laboratory setting.[1][8] This process involves reacting precursors in an aqueous solution at elevated temperatures and pressures within a sealed vessel known as an autoclave.

Experimental Protocol: Hydrothermal Synthesis of Nano-crystalline Gyrolite

This protocol outlines the steps for synthesizing nano-crystalline gyrolite by reacting calcium oxide (CaO) and amorphous silicon dioxide (SiO₂) under hydrothermal conditions.

1. Materials and Equipment

  • Reagents:

    • Calcium Oxide (CaO), high purity

    • Amorphous Silicon Dioxide (SiO₂·nH₂O), high purity

    • Deionized Water

  • Equipment:

    • Autoclave or hydrothermal synthesis reactor

    • Laboratory oven

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Filtration apparatus (e.g., Büchner funnel)

    • Characterization instruments: X-ray Diffractometer (XRD), BET surface area analyzer

2. Procedure

Step 1: Precursor Mixture Preparation

  • Calculate the required masses of CaO and amorphous SiO₂ to achieve a stoichiometric molar ratio of CaO/SiO₂ = 0.66.[5][9]

  • Accurately weigh the calculated amounts of the precursors using an analytical balance.

  • Prepare a suspension by adding the precursors to deionized water. The suspension should have a water-to-solid mass ratio of 10.0.[5][9]

  • Thoroughly mix the components in a beaker using a magnetic stirrer to ensure a homogeneous suspension.

Step 2: Hydrothermal Treatment

  • Transfer the prepared suspension into the Teflon liner of a stainless steel autoclave.

  • Seal the autoclave securely.

  • Place the sealed autoclave into a laboratory oven pre-heated to the desired reaction temperature. Temperatures between 175 °C and 200 °C are effective for gyrolite synthesis.[9]

    • At 200 °C, pure gyrolite can be obtained after 32 hours.[9]

    • For a more stable crystal lattice and increased crystallite size, an isothermal curing duration of 120 to 168 hours is recommended.[5][9]

  • Maintain the isothermal conditions for the chosen duration. The reaction proceeds under saturated steam pressure generated within the vessel.[1] It is important to note that at temperatures above 250 °C, gyrolite may recrystallize into other phases like tobermorite and xonotlite.[1]

Step 3: Product Recovery and Purification

  • After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench or force-cool the vessel.

  • Once cooled, carefully open the autoclave in a fume hood.

  • Filter the solid product from the suspension using a Büchner funnel.

  • Wash the collected white powder several times with deionized water to remove any unreacted precursors or soluble by-products.

  • Dry the final product in an oven at a temperature of 80-100 °C until a constant weight is achieved.

Step 4: Characterization

  • Phase Identification and Crystallinity: Use X-ray Diffraction (XRD) to analyze the dried powder. Compare the resulting diffraction pattern with standard gyrolite patterns to confirm phase purity.

  • Crystallite Size Estimation: The average size of the nano-crystals can be estimated from the XRD peak broadening using the Scherrer equation. Studies have reported crystallite sizes ranging from 46.2 nm to 55.3 nm depending on the synthesis duration.[9]

  • Surface Area Analysis: Determine the specific surface area of the synthesized gyrolite using Brunauer-Emmett-Teller (BET) analysis. A specific surface area of 38.28 m²/g has been reported for gyrolite synthesized at 200 °C for 120 hours.[5]

Data Presentation: Summary of Hydrothermal Synthesis Parameters

The table below summarizes key quantitative data from cited experiments for the synthesis of gyrolite.

CaO/SiO₂ Molar RatioTemperature (°C)Duration (h)Water/Solid RatioResulting PhaseCrystallite Size (nm)Specific Surface Area (m²/g)Reference
0.661757210.0Pure GyroliteNot SpecifiedNot Specified[9]
0.662003210.0Pure GyroliteNot SpecifiedNot Specified[9]
0.6620012010.0Stable Gyrolite46.238.28[5][9]
0.6620016810.0Stable Gyrolite55.3Not Specified[9]
0.66200336 - 50410.0Gyrolite with TruscottiteNot SpecifiedNot Specified[9]

Visualization: Experimental Workflow

G cluster_0 Synthesis Protocol A Step 1: Precursor Preparation - Weigh CaO & SiO₂ (Ratio: 0.66) - Add Deionized Water (W/S Ratio: 10.0) - Create Homogeneous Suspension B Step 2: Hydrothermal Synthesis - Seal Suspension in Autoclave - Heat to 175-200 °C - Isothermal Curing (32-168 h) A->B Transfer to Autoclave C Step 3: Product Recovery - Cool Autoclave to Room Temp - Filter and Wash Solid Product - Dry in Oven B->C Cooling & Extraction D Step 4: Characterization - X-Ray Diffraction (XRD) - BET Surface Area Analysis C->D Analysis E Final Product: Nano-crystalline Gyrolite D->E Confirmation

Caption: Workflow for the hydrothermal synthesis of nano-crystalline gyrolite.

References

Application Notes and Protocols for the Use of Gyrolite in Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the utilization of gyrolite as a low-cost and effective adsorbent for the removal of heavy metals from aqueous solutions. Gyrolite, a calcium silicate hydrate mineral, has demonstrated significant potential for adsorbing various divalent heavy metal cations. These protocols are intended for researchers, scientists, and professionals in drug development and environmental science who are exploring novel materials for purification and remediation applications.

Application Notes

Introduction to Gyrolite as an Adsorbent

Gyrolite is a phyllosilicate mineral that can be found in nature or synthesized hydrothermally.[1] Its unique layered structure and the presence of exchangeable cations make it a promising candidate for the adsorption of heavy metals. Synthetic gyrolite, in particular, offers the advantage of controlled purity and properties. The large interlayer spacing in gyrolite's crystal structure is thought to contribute to its capacity for ion exchange and adsorption of various metal ions.[2]

Key Performance Characteristics

Gyrolite has been shown to be effective in adsorbing several heavy metal ions, including Zinc (Zn(II)), Copper (Cu(II)), and Cadmium (Cd(II)).[3] The primary mechanism of removal is believed to be a combination of ion exchange and chemisorption.[4] The efficiency of adsorption is influenced by several factors, including the pH of the solution, contact time, initial metal ion concentration, and the adsorbent dose.

Data Presentation: Adsorption Capacities and Conditions

The following tables summarize the quantitative data on the adsorption of heavy metals by gyrolite as reported in the literature.

Table 1: Adsorption of Heavy Metals by Gyrolite at Different pH Levels

Heavy Metal IonInitial Concentration (mg/L)pHAdsorption (mg/g)
Zn(II)Not Specified5.8113.8
Zn(II)Not Specified10.6114.2
Cu(II)Not Specified5.862.4
Cu(II)Not Specified10.612.5

Data extracted from Baltakys et al. (2012).[3]

Table 2: Influence of Contact Time on Zn(II) Adsorption

Contact Time (minutes)Adsorption of Zn(II) (mg/g) at pH 5.81
0.510.2
111.2
311.8
1013.3
2513.4
12013.6

Data extracted from Baltakys et al. (2012).[3]

Table 3: Kinetic Parameters for Simultaneous Adsorption of Heavy Metals

Heavy Metal IonAdsorption Rate Constant (g min⁻¹ mg⁻¹)
Iron (Fe)1.65
Cobalt (Co)0.45

Data indicates that the adsorption process is well-described by a pseudo-second-order kinetic model.[4] The amount of adsorbed ions can reach up to 93% within the first 30 seconds of the process.[4]

Experimental Protocols

Protocol 1: Synthesis and Preparation of Gyrolite Adsorbent

This protocol describes the hydrothermal synthesis of gyrolite for use as a heavy metal adsorbent.

1. Materials and Reagents:

  • Calcium Oxide (CaO)

  • Amorphous Silica (SiO₂)

  • Deionized Water

  • Stainless steel autoclave

  • Drying oven

  • Mortar and pestle or grinder

  • Sieve (e.g., 80 µm mesh)

2. Synthesis Procedure:

  • Prepare a stoichiometric mixture of CaO and amorphous SiO₂ with a CaO/SiO₂ molar ratio of 0.66.

  • Create a suspension of this mixture in deionized water with a water-to-solid ratio of 10.

  • Transfer the suspension to a stainless steel autoclave.

  • Seal the autoclave and heat it to 200°C under saturated steam pressure.

  • Maintain the temperature for a duration of 32 to 48 hours to allow for the formation of gyrolite.

  • After the hydrothermal treatment, allow the autoclave to cool to room temperature.

  • Collect the solid product and wash it thoroughly with deionized water to remove any unreacted precursors.

  • Dry the washed gyrolite in an oven at a temperature of 50 ± 5°C.[3]

  • Grind the dried gyrolite to a fine powder and pass it through a sieve to obtain a uniform particle size (e.g., < 80 µm).[3]

  • Store the prepared gyrolite adsorbent in a desiccator until use.

3. Characterization:

  • X-Ray Diffraction (XRD): To confirm the crystalline phase of the synthesized gyrolite.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the gyrolite.

  • Energy Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the synthesized material.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol details the procedure for conducting batch adsorption studies to evaluate the performance of gyrolite in removing heavy metals from aqueous solutions.

1. Materials and Reagents:

  • Prepared gyrolite adsorbent

  • Stock solutions of heavy metal salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂, Cd(NO₃)₂)

  • Deionized water

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

2. Experimental Procedure:

  • Prepare a series of heavy metal solutions of known concentrations by diluting the stock solutions with deionized water.

  • For each experiment, add a specific amount of gyrolite adsorbent (the adsorbent dose) to a known volume of the heavy metal solution in a conical flask or beaker.

  • Adjust the initial pH of the solution to the desired value using HCl or NaOH.

  • Place the flasks on an orbital shaker and agitate at a constant speed for a predetermined contact time.

  • After the specified time, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the supernatant for the final concentration of the heavy metal ion using AAS or ICP-OES.

  • Calculate the amount of heavy metal adsorbed per unit mass of gyrolite (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

    • qₑ is the adsorption capacity at equilibrium (mg/g)

    • C₀ is the initial concentration of the heavy metal (mg/L)

    • Cₑ is the equilibrium concentration of the heavy metal (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

3. Investigating Influential Parameters:

  • Effect of pH: Conduct experiments at different initial pH values (e.g., 2-11) while keeping other parameters constant.[5]

  • Effect of Contact Time: Analyze samples at different time intervals (e.g., 5, 10, 30, 60, 120 minutes) to determine the equilibrium time.[6]

  • Effect of Adsorbent Dose: Vary the amount of gyrolite added to the solution to find the optimal dose.[5]

  • Effect of Initial Concentration: Use a range of initial heavy metal concentrations to study the adsorption isotherm.[6]

Visualizations

Workflow for Heavy Metal Removal Using Gyrolite

G cluster_prep Adsorbent Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis prep1 Hydrothermal Synthesis of Gyrolite prep2 Washing and Drying prep1->prep2 prep3 Grinding and Sieving prep2->prep3 ads2 Add Gyrolite Adsorbent prep3->ads2 ads1 Prepare Heavy Metal Solution ads1->ads2 ads3 Adjust pH ads2->ads3 ads4 Agitate for a Set Contact Time ads3->ads4 ana1 Separate Adsorbent from Solution ads4->ana1 ana2 Analyze Supernatant for Metal Concentration ana1->ana2 ana3 Calculate Adsorption Capacity ana2->ana3 G gyrolite Gyrolite Surface with Exchangeable Cations (e.g., Ca²⁺) adsorbed_metal Adsorbed Heavy Metal Cations gyrolite->adsorbed_metal Adsorption released_cation Released Cations (e.g., Ca²⁺) into Solution gyrolite->released_cation Release metal_ion Heavy Metal Cations (e.g., Zn²⁺, Cu²⁺) in Solution metal_ion->gyrolite Ion Exchange

References

Application of Synthetic Gyrolite in Portland Cement Hydration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic gyrolite, a crystalline calcium silicate hydrate (C-S-H), presents a promising additive in Portland cement formulations. Its application has demonstrated positive effects on the early stages of hydration and the development of compressive strength. This document provides detailed application notes, experimental protocols, and a summary of quantitative data based on available research, intended to guide researchers in exploring the utility of synthetic gyrolite in cementitious systems. Gyrolite's mechanism of action is primarily attributed to its role as a C-S-H seeding agent, which accelerates the hydration process by providing nucleation sites for the growth of C-S-H gel, the primary binding phase in hydrated cement paste. This leads to a more refined microstructure, reduced porosity, and enhanced mechanical properties.

Data Presentation

The addition of synthetic gyrolite to Portland cement has been shown to influence its physical and mechanical properties. The following tables summarize the quantitative data on the effects of gyrolite and other C-S-H seeding agents on cement hydration and strength development.

Table 1: Effect of C-S-H Seeding on Compressive Strength of Portland Cement Mortar

Cement Typew/c RatioAdmixtureDosage (% by weight of cement)1-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
Portland Cement0.50None015-
Portland Cement0.50C-S-H Seeds (X-Seed 130)Not Specified24-
Portland Cement0.50C-S-H Seeds (STE53)Not Specified22-

Data extracted from a study on the acceleration of cement hydration by C-S-H seeding[1].

Table 2: Influence of Zeolite (a silicate mineral) on Compressive Strength of Cement Paste

Cement TypeAdditiveReplacement Level (%)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)90-Day Compressive Strength (MPa)
Portland CementNatural Zeolite5Lower than control--
Portland CementNatural Zeolite15Lower than control25% higher than controlHigher than control
Portland CementNatural Zeolite20Lower than controlLower than control-

Note: While not gyrolite, zeolite is a natural silicate mineral and its effects on cement hydration provide relevant comparative data. Data from a study on natural zeolite in Portland cement[2].

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Gyrolite

This protocol describes the hydrothermal synthesis of gyrolite from calcium oxide (CaO) and amorphous silicon dioxide (SiO₂).

Materials:

  • Calcium oxide (CaO)

  • Amorphous silicon dioxide (SiO₂·nH₂O) or quartz

  • Deionized water

Equipment:

  • Autoclave or hydrothermal reactor

  • Oven

  • Mortar and pestle or ball mill

  • Analytical balance

  • pH meter

Procedure:

  • Reactant Preparation:

    • Calculate the required masses of CaO and amorphous SiO₂ to achieve a molar ratio (C/S) of 0.66.

    • Homogenize the reactants by grinding them together.

  • Suspension Preparation:

    • Prepare an aqueous suspension with a water/solid (W/S) ratio of 10.

  • Hydrothermal Synthesis:

    • Transfer the suspension to an autoclave.

    • Heat the autoclave to a temperature between 150 °C and 200 °C in saturated steam.

    • Maintain the isothermal curing for a duration ranging from 32 to 72 hours. The synthesis time is dependent on the temperature; for instance, at 200 °C, pure gyrolite can be obtained after 32 hours.[3]

  • Product Recovery and Characterization:

    • After the designated reaction time, cool the autoclave to room temperature.

    • Filter the solid product and wash it with deionized water to remove any unreacted precursors.

    • Dry the synthesized gyrolite in an oven at a temperature below 100 °C to prevent dehydration.

    • Characterize the final product using X-ray diffraction (XRD) to confirm the gyrolite phase, scanning electron microscopy (SEM) to observe the morphology, and thermogravimetric analysis (TGA) to determine the water content.

Protocol 2: Evaluation of Synthetic Gyrolite on Portland Cement Hydration

This protocol outlines the methodology to assess the impact of synthetic gyrolite on the hydration kinetics and mechanical properties of Portland cement.

Materials:

  • Ordinary Portland Cement (OPC)

  • Synthetic gyrolite (prepared as per Protocol 1)

  • Standard sand (for mortar specimens)

  • Deionized water

Equipment:

  • Isothermal calorimeter

  • Vicat apparatus

  • Mortar mixer

  • Molds for paste and mortar specimens (e.g., 50 mm cubes)

  • Compression testing machine

  • X-ray diffractometer

  • Scanning electron microscope

Procedure:

  • Sample Preparation:

    • Prepare cement pastes or mortars with varying percentages of synthetic gyrolite as a partial replacement for cement (e.g., 0%, 5%, 10%, 15% by weight).

    • Maintain a constant water-to-cementitious materials ratio (w/cm) for all mixes.

  • Hydration Heat Analysis:

    • Use an isothermal calorimeter to measure the heat evolution of the cement pastes during the initial hours of hydration (e.g., up to 72 hours). This provides insights into the acceleration effect of gyrolite.

  • Setting Time Determination:

    • Determine the initial and final setting times of the cement pastes using a Vicat apparatus according to standard procedures (e.g., ASTM C191).

  • Compressive Strength Testing:

    • Cast mortar cubes and cure them under standard conditions (e.g., 20 °C and >95% relative humidity).

    • Test the compressive strength of the mortar cubes at different ages (e.g., 1, 3, 7, and 28 days) using a compression testing machine.

  • Microstructural Analysis:

    • At selected hydration times, stop the hydration of small paste samples using solvent exchange (e.g., with isopropanol).

    • Analyze the dried samples using XRD to identify and quantify the crystalline phases (e.g., remaining clinker phases, portlandite, and gyrolite).

    • Use SEM to observe the microstructure of the hydrated paste and the morphology of the hydration products.

Visualizations

The following diagrams illustrate the experimental workflow for synthesizing gyrolite and evaluating its effect on cement hydration, as well as the conceptual signaling pathway of its action.

experimental_workflow_synthesis cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_product Product Recovery & Characterization CaO CaO Mix Homogenize (C/S = 0.66) CaO->Mix SiO2 Amorphous SiO2 SiO2->Mix Suspension Aqueous Suspension (W/S = 10) Mix->Suspension Autoclave Autoclave (150-200°C) Suspension->Autoclave Filter Filter & Wash Autoclave->Filter Dry Dry (<100°C) Filter->Dry Characterize Characterize (XRD, SEM, TGA) Dry->Characterize experimental_workflow_evaluation cluster_prep Sample Preparation cluster_analysis Analysis OPC Portland Cement Mix Mix Pastes/Mortars OPC->Mix Gyrolite Synthetic Gyrolite Gyrolite->Mix Calorimetry Isothermal Calorimetry Mix->Calorimetry Vicat Vicat Setting Time Mix->Vicat Strength Compressive Strength Mix->Strength Microstructure Microstructural Analysis (XRD, SEM) Mix->Microstructure signaling_pathway cluster_input Input cluster_process Mechanism cluster_output Outcome Gyrolite Synthetic Gyrolite Addition Nucleation Provides Nucleation Sites Gyrolite->Nucleation Hydration Accelerated C-S-H Gel Formation Nucleation->Hydration Microstructure Refined Microstructure Hydration->Microstructure Porosity Reduced Porosity Microstructure->Porosity Strength Enhanced Compressive Strength Porosity->Strength

References

Application Note: Characterization of Gyrolite using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gyrolite, a hydrated calcium silicate hydroxide mineral, is of significant interest in various fields, including cement chemistry and as a potential component in advanced materials.[1] Its layered crystal structure and potential for ion exchange make it a subject of study for applications ranging from construction materials to nanocomposites.[2] X-ray Diffraction (XRD) is a powerful non-destructive technique that is essential for the definitive identification and quantitative analysis of gyrolite. By analyzing the diffraction pattern, one can determine its crystal structure, phase purity, and the amount present in a mixture. This application note provides a detailed protocol for the characterization of gyrolite using powder XRD, including sample preparation, data acquisition, and quantitative analysis via the Rietveld method.

Crystallographic Properties of Gyrolite

The unique layered structure of gyrolite gives rise to a characteristic X-ray diffraction pattern. Understanding its fundamental crystallographic properties is the first step in its characterization. The ideal chemical formula for gyrolite is NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.

Property Value
Crystal SystemTrigonal
Space GroupP-3
a9.72 - 9.82 Å
c22.10 - 22.42 Å
Ideal FormulaNaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O

Note: Lattice parameters can vary slightly depending on the specific composition and hydration state.

Experimental Protocols

Accurate characterization of gyrolite by XRD is critically dependent on proper sample preparation and data acquisition protocols.

Proper sample preparation is crucial for obtaining high-quality diffraction data, especially for layered minerals like gyrolite which are prone to preferred orientation.[3][4] The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.

Materials:

  • Gyrolite-containing sample

  • Mortar and pestle (agate recommended)

  • Sieve (<45 µm or 325 mesh)

  • Sample holder (back-loading or zero-background type recommended)

  • Spatula

Procedure:

  • Initial Grinding: If the sample is coarse, gently crush it to a manageable size.

  • Fine Grinding: Transfer a small amount of the sample (approx. 0.5-1 g) to an agate mortar.[5] Grind the sample until it becomes a fine, homogeneous powder. The recommended particle size is 1-5 µm for quantitative analysis to ensure good particle statistics and minimize orientation effects.[3]

  • Sieving (Optional but Recommended): To ensure a uniform particle size distribution, pass the ground powder through a <45 µm sieve.

  • Sample Mounting (Back-Loading Technique): To minimize preferred orientation, the back-loading technique is recommended.[5] a. Place the sample holder ring upside down on a flat surface. b. Fill the ring with the gyrolite powder, ensuring it is loosely packed.[5] c. Gently press the glass slide or base plate onto the back of the holder to compact the powder. d. Secure the holder and carefully flip it over. The surface should be flat and flush with the holder's edge.

G cluster_prep Sample Preparation Workflow Start Start with Bulk Sample Grind Grind Sample in Agate Mortar Start->Grind Disaggregate Sieve Sieve Powder (<45 µm) Grind->Sieve Ensure Uniform Particle Size Mount Mount Powder in Holder (Back-Loading) Sieve->Mount Minimize Preferred Orientation Ready Sample Ready for XRD Analysis Mount->Ready

Figure 1. Workflow for Gyrolite Sample Preparation.

The following are typical instrument parameters for collecting a powder XRD pattern of gyrolite. These may need to be optimized based on the specific instrument and sample characteristics.

Instrument:

  • Powder X-ray Diffractometer with a Copper X-ray source.

Typical Settings:

Parameter Value Purpose
X-ray Source Cu Kα (λ = 1.5406 Å) Standard source for mineral analysis.
Voltage 40 kV Accelerating voltage for electrons.[6]
Current 30-40 mA Electron beam current.[6]
Goniometer Scan 2θ coupled scan Standard geometry for powder diffraction.
2θ Range 5° to 70° Covers the most characteristic peaks of gyrolite.
Step Size 0.02° Resolution of the data points.
Scan Speed / Dwell Time 1°/minute or 1-2 s/step Balances data quality with acquisition time.

| Optics | Bragg-Brentano geometry | Standard focusing optics for powder samples. |

G cluster_acq XRD Data Acquisition Workflow A Mount Prepared Sample in Diffractometer B Set Instrument Parameters (Voltage, Current, 2θ Range) A->B C Initiate Scan B->C D X-ray Beam Interacts with Sample C->D E Detector Records Diffracted Intensity vs. 2θ Angle D->E F Generate Raw Diffraction Pattern E->F G Data Ready for Analysis F->G

Figure 2. General Workflow for XRD Data Acquisition.

Data Analysis and Interpretation

Gyrolite is identified by comparing the experimental diffraction pattern with a reference pattern from a database such as the International Centre for Diffraction Data (ICDD). A strong, characteristic basal reflection at a d-spacing of approximately 2.2 nm (around 4° 2θ for Cu Kα radiation) is a key indicator of gyrolite.[7] Other significant peaks are also used for confirmation.

Characteristic XRD Peaks for Gyrolite:

d-spacing (Å) Approx. 2θ (Cu Kα) (hkl) Indices Relative Intensity
22.25 3.97° (001) Strong
11.13 7.94° (002) Medium
8.37 10.56° (101) Medium[7]
4.19 21.19° (202) Medium-Weak[7]
3.73 23.83° (006) Medium-Weak[7]
3.51 25.36° (204) Weak[7]
3.10 28.78° (211) Strong

| 2.80 | 31.94° | (300) | Medium[7] |

Note: Intensities and exact positions can vary due to preferred orientation and compositional variations.

For determining the weight percentage of gyrolite in a multi-phase sample, the Rietveld refinement method is the gold standard.[8][9] This technique involves fitting a calculated diffraction pattern, based on the crystal structures of all identified phases, to the entire measured experimental pattern.[6][10] The weight fraction of each phase is determined from the refined scale factors.

Protocol for Rietveld Refinement:

  • Phase Identification: Identify all crystalline phases present in the sample using the procedure in section 4.1.

  • Software and Input: Use specialized Rietveld software (e.g., GSAS, FullProf, TOPAS). Input the experimental XRD data and the crystal structure information files (CIF) for gyrolite and all other identified phases.

  • Initial Refinement: Begin by refining the background and scale factor for each phase. The software minimizes the difference between the observed data (Yobs) and the calculated pattern (Ycalc).[11]

  • Parameter Refinement: Sequentially refine other parameters, including:

    • Lattice parameters for each phase.

    • Peak shape parameters (e.g., Gaussian and Lorentzian components) to model instrumental and sample-related peak broadening.

    • Preferred orientation parameters, if necessary (especially for layered minerals like gyrolite).

  • Assessing Fit Quality: Monitor goodness-of-fit indicators (e.g., Rwp, χ²) to ensure the model is converging properly. A good fit is indicated by a low, stable Rwp value and a flat difference plot (Yobs - Ycalc).

  • Quantitative Output: Once the refinement is complete, the software calculates the weight percentage of each phase based on their refined scale factors, unit cell volumes, and chemical compositions.[10][12]

G cluster_rietveld Rietveld Refinement Logical Flow Input Input Data: 1. Experimental XRD Pattern 2. Crystal Structure Models (CIFs) Refine Least-Squares Refinement Input->Refine Params Refine Model Parameters: - Scale Factors - Lattice Parameters - Peak Profiles - Background Refine->Params Check Is Fit Quality Acceptable? (e.g., low Rwp) Refine->Check Compare Compare Calculated Pattern (Ycalc) with Observed (Yobs) Params->Compare Compare->Refine Minimize Difference Check->Params No Output Quantitative Results: - Phase Weight % - Refined Structural Data Check->Output Yes

Figure 3. Logical Diagram of the Rietveld Refinement Process.

Conclusion

X-ray diffraction is an indispensable tool for the characterization of gyrolite. By following standardized protocols for sample preparation and data acquisition, reliable qualitative identification can be achieved. Furthermore, the application of the Rietveld refinement method allows for accurate quantitative phase analysis, providing crucial information for researchers in materials science, cement technology, and other fields where the precise composition of mineralogical phases is critical.

References

Application Note: Morphological Analysis of Gyrolite using Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gyrolite is a rare phyllosilicate mineral, typically found in hydrothermally altered basaltic rocks.[1] Its chemical formula is generally represented as NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[1] The mineral commonly occurs as spherical or radial formations which can have a glassy, dull, or fibrous appearance.[1] Synthetic Gyrolite has garnered interest due to its large specific surface area and potential industrial applications, such as an oil absorber.[1] For researchers, particularly in materials science and potentially in drug development, understanding the morphology, particle size, and porosity of Gyrolite is crucial for evaluating its properties as an adsorbent or an excipient.[2] Scanning Electron Microscopy (SEM) is an indispensable technique for this purpose, providing high-resolution images of the material's surface topography and morphology.[3][4] This application note provides a detailed protocol for the morphological analysis of Gyrolite using SEM.

Experimental Protocols

I. Hydrothermal Synthesis of Gyrolite

This protocol describes a general method for synthesizing Gyrolite, with properties dependent on the duration of the synthesis.

Materials:

  • Calcium oxide (CaO)

  • Amorphous silica (SiO₂·nH₂O)

  • Deionized water

  • Stainless steel unstirred suspension vessels (autoclaves)

Procedure:

  • Prepare an initial mixture with a stoichiometric CaO/SiO₂ molar ratio of 0.66.

  • Create a suspension with a water/solid ratio of 10.0.[5]

  • Place the suspension into stainless steel vessels.

  • Conduct hydrothermal synthesis at 200°C under saturated steam pressure.[5][6]

  • Vary the isothermal curing time (e.g., 32, 48, 72, 120, 168 hours) to control the crystallite size and porosity of the final product.[2][5]

  • After synthesis, cool the vessels, and filter, wash, and dry the resulting Gyrolite powder.

II. Sample Preparation for SEM Analysis

Proper sample preparation is critical for obtaining high-quality SEM data.

Materials:

  • Gyrolite sample (powder or fragment)

  • SEM stubs (aluminum)

  • Double-sided carbon adhesive tabs

  • Sputter coater with a gold or gold-palladium target

  • Pressurized air or nitrogen for cleaning

Procedure:

  • Mounting: Securely place a double-sided carbon adhesive tab onto the surface of an SEM stub. Carefully mount a small, representative amount of the Gyrolite powder onto the adhesive tab. For solid fragments, ensure the surface of interest is facing upwards.

  • Cleaning: Gently blow pressurized, dry air or nitrogen over the stub to remove any loose particles that are not well-adhered, preventing contamination of the SEM chamber.

  • Coating: Since Gyrolite is a non-conductive silicate mineral, a conductive coating is necessary to prevent charging artifacts during SEM imaging.[7]

    • Place the mounted sample into a sputter coater.

    • Evacuate the chamber to the required vacuum level.

    • Sputter a thin layer (typically 5-10 nm) of a conductive metal, such as gold (Au) or a gold-palladium (Au-Pd) alloy, onto the sample surface. This coating allows excess charge from the electron beam to be dissipated.

III. SEM Imaging and Analysis

Instrumentation:

  • Scanning Electron Microscope (SEM) equipped with Secondary Electron (SE) and Backscattered Electron (BSE) detectors. An Energy Dispersive X-ray Spectroscopy (EDS) detector is recommended for elemental analysis.[8]

Procedure:

  • Sample Loading: Vent the SEM specimen chamber and carefully load the coated sample onto the stage. Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ Torr).[3]

  • Instrument Setup:

    • Set the accelerating voltage. A range of 10-20 kV is typically suitable for morphological imaging of minerals.

    • Adjust the beam current and spot size to achieve a balance between image resolution and signal-to-noise ratio.

  • Imaging:

    • Secondary Electron (SE) Imaging: Use the SE detector to obtain images that reveal the surface topography and morphology of the Gyrolite particles.[4] This mode is ideal for visualizing the characteristic globular rosettes and fibrous textures.[1]

    • Backscattered Electron (BSE) Imaging: Use the BSE detector to generate images with compositional contrast.[4] Heavier elements appear brighter, which can help identify impurities or different mineral phases associated with the Gyrolite.[4]

  • Magnification: Acquire images at various magnifications. Start with low magnification (e.g., 100×) for a general overview and progress to higher magnifications (e.g., 10,000× or higher) to resolve fine details of the crystal structure.[7]

  • (Optional) Elemental Analysis: Utilize the EDS detector to perform elemental analysis on specific points or map the elemental distribution across an area of the sample. This confirms the presence of Calcium (Ca), Silicon (Si), Oxygen (O), Sodium (Na), and Aluminum (Al) characteristic of Gyrolite.[9]

Data Presentation: Influence of Synthesis Time on Gyrolite Properties

The following table summarizes quantitative data on how the duration of hydrothermal synthesis at 200°C affects the physical properties of synthetic Gyrolite.

Synthesis Duration (hours)Crystallite Size (nm)Specific Surface Area (S_BET) (m²/g)Dominant Pore Radius (Å / nm)Cumulative Pore Volume (ΣV_p) (cm³/g)
3244[2]---
120-38.28[5]30 - 40 Å (3 - 4 nm)[5]0.08[5]
16895[2]Decreases with time[2]40 - 50 Å (4 - 5 nm)[5]Decreases with time[2]

Note: "-" indicates data not specified in the cited sources for that specific duration.

Workflow for SEM Analysis of Gyrolite

The following diagram illustrates the logical workflow from Gyrolite synthesis to final morphological characterization.

SEM_Workflow cluster_synthesis 1. Gyrolite Synthesis cluster_prep 2. Sample Preparation cluster_analysis 3. SEM Analysis cluster_imaging Imaging Modes cluster_data 4. Data Interpretation s1 Prepare CaO/SiO2 Slurry s2 Hydrothermal Treatment (e.g., 200°C) s1->s2 s3 Filter, Wash & Dry Product s2->s3 p1 Mount on SEM Stub s3->p1 Dried Gyrolite Powder p2 Remove Loose Particles p1->p2 p3 Sputter Coat (e.g., Au/Pd) p2->p3 a1 Load Sample & Evacuate Chamber p3->a1 Coated Sample a2 Set Beam Parameters (kV, Spot Size) a1->a2 a3 Image Acquisition a2->a3 a4 Optional: EDS Elemental Analysis a3->a4 im1 SE Imaging (Topography) a3->im1 im2 BSE Imaging (Composition) a3->im2 d1 Analyze Morphology (Shape, Size) a3->d1 a4->d1 d2 Assess Surface Texture d1->d2 d3 Correlate with Synthesis Conditions d2->d3

Caption: Workflow for Gyrolite analysis using SEM.

References

Gyrolite as a potential material for carbon sequestration.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

Gyrolite, a hydrated calcium silicate mineral, is emerging as a material of significant interest for carbon sequestration applications. Its unique layered structure and chemical composition offer a potential pathway for the safe and permanent storage of carbon dioxide (CO₂). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of gyrolite for carbon mineralization. The process, known as mineral carbonation, involves the reaction of CO₂ with calcium-containing minerals to form stable carbonate minerals, effectively locking away the greenhouse gas.

Mechanism of Carbon Sequestration using Gyrolite

The fundamental principle behind using gyrolite for carbon sequestration lies in its chemical reactivity with carbonic acid. When CO₂ dissolves in water, it forms carbonic acid (H₂CO₃), which is a weak acid. This acid can then react with the calcium ions (Ca²⁺) present in the gyrolite structure. The overall reaction can be simplified as follows:

Ca₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O (Gyrolite) + 16CO₂ → 16CaCO₃ (Calcite/Aragonite) + 23SiO₂·xH₂O (Silica gel) + Al(OH)₃ + (14-y)H₂O

This reaction transforms gaseous CO₂ into a solid, thermodynamically stable carbonate mineral, primarily calcite or aragonite. The silica and alumina components of gyrolite precipitate as a silica gel and aluminum hydroxide, respectively.

Quantitative Data on Carbon Sequestration Performance

At present, specific quantitative data on the CO₂ sequestration capacity of pure gyrolite is not extensively documented in publicly available literature. However, based on its chemical formula, the theoretical maximum CO₂ uptake can be calculated. For the idealized formula of gyrolite, NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O, the sequestration capacity is primarily determined by its calcium content.

To facilitate research in this area, the following table outlines the theoretical CO₂ uptake capacity of gyrolite and provides a comparison with other silicate minerals that have been studied for carbon sequestration. It is important to note that the actual experimental values may vary depending on factors such as particle size, temperature, pressure, and the presence of catalysts.

MaterialChemical FormulaTheoretical Max. CO₂ Uptake (g CO₂/kg mineral)Reference
Gyrolite NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O ~280 Stoichiometric Calculation
WollastoniteCaSiO₃~378[1]
SerpentineMg₃Si₂O₅(OH)₄~478[1]
Olivine(Mg,Fe)₂SiO₄~487 (for Forsterite)[1]

Note: The theoretical maximum CO₂ uptake for gyrolite is a calculated value and requires experimental validation.

Experimental Protocols

The following protocols provide a framework for conducting laboratory-scale experiments to evaluate the carbon sequestration potential of gyrolite.

Protocol 1: Synthesis of Gyrolite

Objective: To synthesize gyrolite for use in carbonation experiments.

Materials:

  • Calcium oxide (CaO)

  • Amorphous silica (SiO₂) or quartz

  • Deionized water

  • Stainless steel autoclave

  • Oven

  • Filter paper

  • Acetone

Procedure:

  • Prepare a stoichiometric mixture of CaO and SiO₂ with a molar ratio of approximately 2:3.

  • Add deionized water to the mixture to create a slurry.

  • Transfer the slurry to a stainless steel autoclave.

  • Heat the autoclave to a temperature between 150°C and 250°C. The reaction time will vary depending on the temperature, ranging from several hours to days.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the solid product and wash it with deionized water and then with acetone to remove any unreacted materials and excess water.

  • Dry the synthesized gyrolite in an oven at a low temperature (e.g., 60°C) to avoid structural changes.

  • Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the presence of gyrolite.

Protocol 2: Aqueous Carbonation of Gyrolite

Objective: To determine the CO₂ sequestration capacity of synthesized gyrolite under controlled laboratory conditions.

Materials:

  • Synthesized gyrolite powder

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet

  • Deionized water

  • Pure CO₂ gas

  • Filtration apparatus

  • Drying oven

  • Analytical balance

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh a known amount of dried gyrolite powder (e.g., 10 g) and place it into the high-pressure reactor.

  • Add a specific volume of deionized water to the reactor (e.g., 100 mL) to create a slurry.

  • Seal the reactor and purge it with N₂ gas to remove any air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10 bar).

  • Heat the reactor to the desired temperature (e.g., 100°C) while continuously stirring the slurry.

  • Maintain the reaction conditions for a set period (e.g., 24 hours).

  • After the reaction, cool the reactor to room temperature and slowly release the pressure.

  • Filter the solid product from the slurry and wash it thoroughly with deionized water.

  • Dry the carbonated gyrolite in an oven at 105°C overnight.

  • Accurately weigh the dried carbonated product.

  • Analyze the carbonated product using Thermogravimetric Analysis (TGA) to determine the amount of CO₂ sequestered. The weight loss between approximately 500°C and 800°C corresponds to the decomposition of calcium carbonate.

Calculation of CO₂ Sequestration Capacity:

CO₂ Uptake (g CO₂/kg gyrolite) = [(Weight loss in TGA (g) / Initial weight of carbonated sample for TGA (g)) * Total weight of dried carbonated product (g)] / Initial weight of gyrolite (kg)

Visualizations

To aid in the understanding of the processes involved, the following diagrams have been generated.

Gyrolite_Synthesis_Workflow cluster_synthesis Gyrolite Synthesis start Start mixing Mixing of CaO and SiO₂ Slurry start->mixing autoclave Hydrothermal Synthesis in Autoclave (150-250°C) mixing->autoclave filtration Filtration and Washing autoclave->filtration drying Drying filtration->drying characterization Characterization (XRD, SEM) drying->characterization end_synthesis Synthesized Gyrolite characterization->end_synthesis

Caption: Workflow for the hydrothermal synthesis of gyrolite.

Carbonation_Process cluster_carbonation Aqueous Carbonation of Gyrolite gyrolite Gyrolite (Ca₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O) reaction Carbonation Reaction (High Pressure & Temperature) gyrolite->reaction co2 CO₂ (gas) carbonic_acid Carbonic Acid (H₂CO₃) co2->carbonic_acid dissolves in water H₂O (liquid) water->carbonic_acid carbonic_acid->reaction products Solid Products reaction->products calcite Calcium Carbonate (CaCO₃) products->calcite silica Silica Gel (SiO₂·xH₂O) products->silica

Caption: Simplified signaling pathway of gyrolite carbonation.

Factors Influencing Carbonation Efficiency

Several factors can influence the efficiency of gyrolite carbonation. Researchers should consider optimizing these parameters to maximize CO₂ uptake.

  • Temperature: Higher temperatures generally increase reaction kinetics. However, excessively high temperatures can lead to the formation of less desirable carbonate polymorphs or affect the stability of the reactor.

  • Pressure: Increased CO₂ partial pressure enhances the dissolution of CO₂ into the aqueous phase, thereby increasing the concentration of carbonic acid and driving the carbonation reaction forward.

  • Particle Size: Smaller particle sizes of gyrolite provide a larger surface area for reaction, leading to faster and more complete carbonation.

  • Stirring Rate: Adequate mixing ensures uniform distribution of reactants and prevents the formation of a passivating layer of products on the gyrolite surface.

  • Reaction Time: The extent of carbonation will increase with reaction time until the reactants are consumed or equilibrium is reached.

Conclusion

Gyrolite presents a compelling avenue for carbon sequestration research. Its potential for mineral carbonation offers a durable and safe method for long-term CO₂ storage. The protocols and information provided in this document are intended to serve as a starting point for researchers to explore and optimize the use of gyrolite in this critical environmental application. Further research is needed to establish robust quantitative data on its sequestration capacity and to develop scalable and economically viable processes.

References

Application Notes and Protocols for Investigating the Ion-Exchange Capacity of Synthetic Gyrolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the ion-exchange capacity of synthetic gyrolite. Gyrolite, a layered calcium silicate hydrate mineral, presents potential applications in areas such as drug delivery and environmental remediation due to its ion-exchange properties.

Introduction

Gyrolite is a crystalline calcium silicate hydrate with the general formula Ca₈(Si₄O₁₀)₃(OH)₄ · ~6 H₂O.[1] Its layered structure, containing exchangeable calcium ions, allows for the uptake of other cations from aqueous solutions. This ion-exchange capacity is a critical parameter for its application in various fields. These notes detail the synthesis of gyrolite and the experimental procedures to quantify its ion-exchange capabilities with divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺).

Data Presentation: Ion-Exchange Capacity of Synthetic Gyrolite

The ion-exchange capacity of synthetic gyrolite has been evaluated using different divalent cations under various conditions. The following tables summarize the quantitative data extracted from experimental studies.

Table 1: Ion-Exchange Capacity of Synthetic Gyrolite with Copper (II) Ions

Initial Cu²⁺ Concentration (g/L)Adsorbed Cu²⁺ (mg/g of Gyrolite) after 15 minCation Exchange Capacity (mg Cu²⁺/g of Gyrolite) after 360 minReference
1.028.7254.32[2]
5.094Not Reported[2]
10.0580Not Reported[2]
20.01480Not Reported[2]

Table 2: Ion-Exchange Capacity of Synthetic Gyrolite with Zinc (II) Ions in Acidic and Alkaline Media

MediumpHAdsorbed Zn²⁺ (mg/g of Gyrolite) after 30 sAdsorbed Zn²⁺ (mg/g of Gyrolite) after 1 minZn²⁺ participating in ion exchange (%)Reference
Acidic~5.020.43 (68% of total)Not Reported100[3][4]
Alkaline~9.028.50 (95% of total)29.1282[3][4]

Experimental Protocols

Protocol 1: Synthesis of Gyrolite

This protocol describes the hydrothermal synthesis of pure gyrolite.[2][5]

Materials:

  • Calcium oxide (CaO)

  • Amorphous silica (SiO₂·nH₂O)

  • Deionized water

  • Stainless steel autoclave

Procedure:

  • Prepare a stoichiometric mixture of CaO and SiO₂·nH₂O with a CaO/SiO₂ molar ratio of 0.66.

  • Create an aqueous suspension with a water/solid ratio of 10.0.

  • Place the suspension in a stainless steel autoclave.

  • Heat the autoclave to 200°C and maintain this temperature for 96 to 120 hours under saturated steam pressure.[2][5]

  • After the hydrothermal treatment, cool the autoclave to room temperature.

  • Filter, wash the solid product with deionized water, and dry it at 105°C.

  • Characterize the synthesized material using X-ray diffraction (XRD) to confirm the formation of pure gyrolite.

Protocol 2: Determination of Ion-Exchange Capacity

This protocol details the batch method for determining the ion-exchange capacity of synthetic gyrolite with divalent metal ions.[2][3][6]

Materials:

  • Synthetic gyrolite powder

  • Stock solution of the desired metal nitrate (e.g., Cu(NO₃)₂ or Zn(NO₃)₂) of known concentration

  • Deionized water

  • Thermostatic adsorber/shaker

  • pH meter

  • Centrifuge

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Accurately weigh 1 g of synthetic gyrolite powder.

  • Prepare 100 ml of the metal nitrate solution of the desired concentration (e.g., 0.3 g/dm³ of Zn²⁺ or varying concentrations of Cu²⁺ from 1 to 20 g/L).[2][3]

  • Place the gyrolite powder and the metal nitrate solution into a sealed flask.

  • For pH-dependent studies, adjust the initial pH of the solution using dilute HNO₃ or NH₄OH.[3][4]

  • Place the flask in a thermostatic shaker set to 25°C and stir continuously.[2][3]

  • Withdraw aliquots of the solution at specific time intervals (e.g., 0.5, 1, 3, 5, 10, 25, 60, 120, 360 minutes).[2][3]

  • Centrifuge the withdrawn aliquots to separate the solid gyrolite from the solution.

  • Analyze the supernatant for the concentration of the metal ion using AAS or ICP-OES.

  • Calculate the amount of metal ion exchanged per unit mass of gyrolite using the following formula:

    q = (C₀ - Cₑ) * V / m

    where:

    • q is the amount of metal ion exchanged (mg/g)

    • C₀ is the initial concentration of the metal ion (mg/L)

    • Cₑ is the equilibrium concentration of the metal ion at a given time (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the gyrolite (g)

Visualizations

Synthesis_Workflow cluster_synthesis Gyrolite Synthesis Start Start Mix Mix CaO and SiO2 (CaO/SiO2 = 0.66) Start->Mix Suspend Create Aqueous Suspension (Water/Solid = 10) Mix->Suspend Hydrothermal Hydrothermal Treatment (200°C, 96-120h) Suspend->Hydrothermal Cool Cool to Room Temperature Hydrothermal->Cool FilterWash Filter and Wash Cool->FilterWash Dry Dry at 105°C FilterWash->Dry Characterize Characterize with XRD Dry->Characterize End Synthetic Gyrolite Characterize->End

Caption: Hydrothermal Synthesis of Gyrolite.

Ion_Exchange_Workflow cluster_ion_exchange Ion-Exchange Experiment Start Start Prepare Prepare Metal Ion Solution Start->Prepare React Mix Gyrolite and Solution (1g in 100ml) Prepare->React Agitate Agitate at 25°C React->Agitate Sample Withdraw Aliquots at Time Intervals Agitate->Sample Separate Centrifuge to Separate Solid and Liquid Sample->Separate Analyze Analyze Supernatant (AAS/ICP-OES) Separate->Analyze Calculate Calculate Ion Uptake Analyze->Calculate End Ion-Exchange Capacity Calculate->End

Caption: Ion-Exchange Capacity Determination Workflow.

Logical_Relationship cluster_logic Factors Influencing Ion Exchange Gyrolite Synthetic Gyrolite IonExchange Ion-Exchange Capacity Gyrolite->IonExchange Structure Gyrolite Structure IonExchange->Structure Can alter structure Concentration Initial Ion Concentration Concentration->IonExchange pH Solution pH pH->IonExchange ContactTime Contact Time ContactTime->IonExchange

Caption: Factors Affecting Gyrolite Ion Exchange.

References

Application Notes and Protocols: The Potential Role of Gyrolite as an Additive in Oilwell Cement Slurries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gyrolite, a rare silicate mineral, is not a conventional additive in oilwell cement slurries. However, preliminary research suggests that synthetic gyrolite may offer beneficial properties for cementitious materials.[1] This document provides a comprehensive overview of the potential application of gyrolite in oilwell cementing, drawing analogies from similar silicate minerals like zeolites and nano-silica. It outlines detailed experimental protocols to evaluate its performance and hypothesizes its impact on key slurry and set cement properties.

Disclaimer: The information presented herein is for research and development purposes. Gyrolite is not a standard, commercially available oilwell cement additive, and its performance should be thoroughly evaluated in a laboratory setting before any field application is considered.

Potential Mechanisms of Action and Expected Effects

Gyrolite (NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O) is a complex hydrated calcium silicate. Its potential effects on oilwell cement slurries are hypothesized based on its chemical composition and crystalline structure, and by analogy to other silicate-based additives.

  • Pozzolanic Reactivity: Like other silicate minerals, gyrolite may exhibit pozzolanic activity, reacting with calcium hydroxide (a byproduct of cement hydration) to form additional calcium silicate hydrate (C-S-H) gel. This secondary reaction can lead to a denser, more durable cement matrix with enhanced mechanical strength and reduced permeability.

  • Acceleration of Hydration: The fine particle size and high surface area of synthetic gyrolite could provide nucleation sites for the precipitation of cement hydration products, potentially accelerating the early stages of hydration.[1] This could be advantageous for achieving early compressive strength, particularly in low-temperature wells.

  • Rheology Modification: The addition of fine mineral particles can influence the rheological properties of the cement slurry. Depending on its particle size, shape, and surface characteristics, gyrolite could potentially increase plastic viscosity and yield point.

A logical workflow for investigating the potential of gyrolite is outlined below:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Slurry Property Evaluation cluster_2 Phase 3: Set Cement Property Evaluation Gyrolite_Char Gyrolite Characterization (XRD, SEM, PSD) Slurry_Prep Slurry Preparation (API RP 10B-2) Gyrolite_Char->Slurry_Prep Rheology Rheological Testing Slurry_Prep->Rheology Thickening_Time Thickening Time Slurry_Prep->Thickening_Time Fluid_Loss Fluid Loss Slurry_Prep->Fluid_Loss Curing Curing of Samples (API RP 10B-2) Slurry_Prep->Curing Comp_Strength Compressive Strength Curing->Comp_Strength Microstructure Microstructural Analysis (SEM, XRD) Curing->Microstructure

Caption: Experimental workflow for evaluating gyrolite in oilwell cement.

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Effect of Gyrolite on Rheological Properties

Gyrolite Conc. (% BWOC)Plastic Viscosity (cP)Yield Point (lbf/100 ft²)Gel Strength (10 sec) (lbf/100 ft²)Gel Strength (10 min) (lbf/100 ft²)
0 (Control)
1
2
3

Table 2: Effect of Gyrolite on Thickening Time and Fluid Loss

Gyrolite Conc. (% BWOC)Thickening Time (hh:mm)API Fluid Loss (mL/30 min)
0 (Control)
1
2
3

Table 3: Effect of Gyrolite on Compressive Strength Development

Gyrolite Conc. (% BWOC)24-hr Compressive Strength (psi)48-hr Compressive Strength (psi)7-day Compressive Strength (psi)
0 (Control)
1
2
3

Detailed Experimental Protocols

The following protocols are based on the American Petroleum Institute (API) Recommended Practice 10B-2.

Slurry Preparation
  • Materials:

    • API Class G or H cement

    • Synthetic Gyrolite (characterized for particle size and composition)

    • Freshwater or seawater (as required)

    • Other additives (dispersants, retarders, etc.) as needed for the control slurry.

  • Procedure:

    • Measure the required amounts of cement, gyrolite, and other dry additives.

    • Measure the required volume of mix water.

    • Add the dry components to the mix water in a Waring blender.

    • Mix at 4,000 rpm for 15 seconds, then at 12,000 rpm for 35 seconds.

Rheological Properties Measurement
  • Apparatus: Rotational viscometer.

  • Procedure:

    • Condition the slurry in an atmospheric or pressurized consistometer at the test temperature.

    • Place the slurry in the viscometer cup.

    • Measure the dial readings at speeds of 300, 200, 100, 6, and 3 rpm.

    • Record the dial readings and calculate the plastic viscosity, yield point, and gel strength.

Thickening Time Test
  • Apparatus: High-pressure, high-temperature (HPHT) consistometer.

  • Procedure:

    • Prepare the cement slurry as described in section 4.1.

    • Place the slurry in the consistometer cup.

    • Simulate the wellbore conditions of temperature and pressure according to a pre-determined schedule.

    • Record the time required for the slurry to reach a consistency of 100 Bearden units (Bc). This is the thickening time.[2]

Fluid Loss Test
  • Apparatus: HPHT filter press.

  • Procedure:

    • Condition the slurry to the test temperature.

    • Place the slurry in the filter press cell.

    • Apply a differential pressure of 1000 psi.

    • Collect the filtrate for 30 minutes and record the volume.[3][4]

Compressive Strength Test
  • Apparatus: Curing chamber, compressive strength testing machine.

  • Procedure:

    • Pour the cement slurry into 2-inch cube molds.

    • Cure the cubes in a pressurized curing chamber under simulated downhole temperature and pressure for specified time intervals (e.g., 24 hours, 48 hours, 7 days).

    • Remove the cured cubes and test their compressive strength using a hydraulic press.

Visualization of Hypothesized Mechanisms

The following diagram illustrates the hypothesized pozzolanic reaction of gyrolite and its effect on the cement matrix.

G cluster_0 Cement Hydration cluster_1 Pozzolanic Reaction with Gyrolite cluster_2 Enhanced Cement Matrix C3S C₃S, C₂S (Alite, Belite) CSH C-S-H Gel (Primary Binder) C3S->CSH + H₂O CH Ca(OH)₂ (Calcium Hydroxide) C3S->CH + H₂O Water H₂O Strength Increased Strength CSH->Strength Permeability Reduced Permeability CSH->Permeability CSH2 Additional C-S-H Gel CH->CSH2 + Gyrolite Gyrolite Gyrolite (Silicate Mineral) Gyrolite->CSH2 CSH2->Strength CSH2->Permeability

Caption: Hypothesized pozzolanic reaction of gyrolite in cement.

Conclusion

While not a conventional additive, the preliminary data on synthetic gyrolite suggests it may have a beneficial role in oilwell cement slurries. Its potential to accelerate hydration and contribute to strength development through pozzolanic activity warrants further investigation. The experimental protocols outlined in this document provide a framework for a comprehensive evaluation of gyrolite's performance. Should research validate these hypothesized effects, gyrolite could represent a novel additive for enhancing the properties of oilwell cement systems, particularly in applications requiring rapid strength development or improved long-term durability.

References

Application Notes and Protocols for Gyrolite-Based Composites in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of gyrolite-based composites for the removal of environmental pollutants. The protocols detailed below are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of these novel materials in environmental remediation.

Introduction to Gyrolite-Based Composites

Gyrolite, a hydrated calcium silicate mineral, presents a unique layered structure that makes it a promising candidate for environmental remediation applications. Its high interlayer spacing and potential for ion exchange offer a framework for the development of advanced composite materials.[1] By integrating gyrolite with other functional materials such as biochar, metal oxides, or polymers, it is possible to create composites with enhanced adsorption capacities and photocatalytic activities for the removal of a wide range of contaminants, including heavy metals and organic dyes.

Data Presentation: Performance of Gyrolite and Analogous Composites

The following tables summarize the quantitative data on the removal of heavy metals and organic dyes using gyrolite and composites made from analogous layered silicate materials. This data provides a benchmark for the potential performance of gyrolite-based composites.

Table 1: Heavy Metal Adsorption Capacities

Adsorbent MaterialTarget PollutantAdsorption Capacity (mg/g)pHContact Time (min)Temperature (°C)Reference
Bentonite-Biochar CompositePb(II)5004.2216Ambient[2]
Kaolinite-Biochar CompositePb(II)248.337-Ambient[3]
Kaolinite-Biochar CompositeCu(II)228.057-Ambient[3]
Kaolinite-Biochar CompositeCd(II)63.197-Ambient[3]
Kaolinite-Biochar CompositeZn(II)45.797-Ambient[3]
Activated Bentonite-Alginate BeadsPb(II)107.52>2-Ambient[4]
Activated Bentonite-Alginate BeadsCu(II)17.30>2-Ambient[4]
Straw Biochar-Sludge CompositeCu(II)60.86--Ambient[5]
Straw Biochar-Sludge CompositePb(II)46.98--Ambient[5]

Table 2: Organic Dye Removal Efficiency and Adsorption Capacities

Adsorbent MaterialTarget PollutantAdsorption Capacity (mg/g)Removal Efficiency (%)pHContact Time (min)Temperature (°C)Reference
Graphene Oxide-MontmorilloniteMalachite Green675---Room Temp[6]
TiO2-Carbon CompositeMethylene Blue-99.87--Ambient[7]
Fe2O3/TiO2 CompositeMethylene Blue-97.71790Ambient[8]
Walnut Shell Activated BiocarbonMethylene Blue247.1-3-11-25[9]

Experimental Protocols

Protocol 1: Synthesis of a Gyrolite-Biochar (GBc) Composite

This protocol describes the synthesis of a gyrolite-biochar composite, a promising adsorbent for heavy metal removal. The methodology is adapted from procedures for creating clay-biochar composites.[10]

Materials:

  • Synthetic or natural gyrolite

  • Biomass feedstock (e.g., rice husk, wood chips)

  • Deionized water

  • Nitrogen gas (high purity)

  • Furnace with temperature control

  • Grinder or mill

  • Sieves

Procedure:

  • Biomass Preparation: Wash the biomass feedstock thoroughly with deionized water to remove any dirt and soluble impurities. Dry the washed biomass in an oven at 105°C for 24 hours. Once dried, grind the biomass and sieve it to a uniform particle size (e.g., <1 mm).

  • Gyrolite Preparation: If using natural gyrolite, grind and sieve it to a fine powder (e.g., <75 µm).

  • Composite Formulation: Mix the prepared gyrolite and biomass in a desired weight ratio (e.g., 1:1).

  • Pyrolysis: Place the gyrolite-biomass mixture in a crucible and transfer it to a tube furnace. Heat the mixture to a pyrolysis temperature of 700°C under a continuous nitrogen flow to ensure an oxygen-free environment.[2][11] Maintain this temperature for 2 hours.

  • Post-synthesis Processing: After pyrolysis, allow the furnace to cool down to room temperature under the nitrogen flow. The resulting gyrolite-biochar composite can then be gently ground to break up any aggregates.

  • Washing and Drying: Wash the composite with deionized water to remove any residual ash and impurities until the pH of the washing solution is neutral. Dry the final product in an oven at 80°C for 24 hours.

  • Characterization: Characterize the synthesized GBc composite using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Brunauer-Emmett-Teller (BET) surface area analysis.

Protocol 2: Batch Adsorption Studies for Heavy Metal Removal

This protocol outlines the procedure for evaluating the performance of gyrolite-based composites in removing heavy metals from aqueous solutions.

Materials:

  • Synthesized gyrolite-based composite (e.g., GBc)

  • Stock solution of a target heavy metal (e.g., 1000 mg/L of Pb(II))

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (100 mL)

  • Orbital shaker

  • pH meter

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Preparation of Working Solutions: Prepare a series of heavy metal solutions of different concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Add a fixed amount of the gyrolite-based composite adsorbent (e.g., 0.05 g) to a series of 100 mL conical flasks.

    • Add a known volume (e.g., 50 mL) of the heavy metal working solutions to each flask.

    • Adjust the initial pH of the solutions to a desired value (e.g., 5.0) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time (e.g., 24 hours) at a constant temperature (e.g., 25°C).

  • Sample Analysis:

    • After the agitation period, separate the adsorbent from the solution by filtration using a 0.45 µm syringe filter.

    • Measure the final concentration of the heavy metal in the filtrate using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial concentration of the heavy metal (mg/L)

      • Ce is the equilibrium concentration of the heavy metal (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C0 - Ce) / C0) * 100

  • Kinetic and Isotherm Studies: To understand the adsorption mechanism, conduct kinetic studies by varying the contact time and isotherm studies by varying the initial heavy metal concentration.

Protocol 3: Regeneration of Spent Gyrolite-Based Adsorbent

This protocol provides a general method for regenerating the gyrolite-based composite after its use in heavy metal adsorption, which is crucial for its cost-effective and sustainable application.[12][13][14][15][16]

Materials:

  • Spent gyrolite-based composite

  • Regenerating agent (e.g., 0.1 M HCl, 0.1 M NaOH, or 0.1 M EDTA)

  • Deionized water

  • Conical flasks

  • Orbital shaker

Procedure:

  • Desorption:

    • Separate the spent adsorbent from the treated solution by filtration.

    • Wash the adsorbent with deionized water to remove any unadsorbed metal ions.

    • Place the washed spent adsorbent in a conical flask containing the chosen regenerating agent.

    • Agitate the mixture on an orbital shaker for a sufficient time (e.g., 2-3 hours) to allow for the desorption of the bound metal ions.

  • Washing and Neutralization:

    • Separate the adsorbent from the regenerating solution.

    • Wash the adsorbent thoroughly with deionized water until the pH of the washing solution becomes neutral.

  • Drying:

    • Dry the regenerated adsorbent in an oven at 80°C for 24 hours.

  • Reusability Test:

    • Evaluate the adsorption capacity of the regenerated adsorbent by repeating the batch adsorption experiment (Protocol 2).

    • Repeat the adsorption-desorption cycle several times to assess the stability and reusability of the composite.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanisms for pollutant removal by gyrolite-based composites.

Experimental_Workflow cluster_synthesis Composite Synthesis cluster_application Environmental Application cluster_analysis Analysis & Regeneration Gyrolite Gyrolite (Natural or Synthetic) Mixing Mixing Gyrolite->Mixing Biomass Biomass (e.g., Rice Husk) Biomass->Mixing Pyrolysis Pyrolysis (e.g., 700°C, N2 atm) Mixing->Pyrolysis Washing_Drying_S Washing & Drying Pyrolysis->Washing_Drying_S GBc Gyrolite-Biochar Composite (GBc) Washing_Drying_S->GBc Batch_Adsorption Batch Adsorption Experiment GBc->Batch_Adsorption Characterization Characterization (XRD, SEM, FTIR, BET) GBc->Characterization Contaminated_Water Contaminated Water (Heavy Metals/Dyes) Contaminated_Water->Batch_Adsorption Separation Solid-Liquid Separation Batch_Adsorption->Separation Treated_Water Treated Water Separation->Treated_Water Spent_Adsorbent Spent Adsorbent Separation->Spent_Adsorbent Analysis Water Quality Analysis (ICP-OES/AAS) Treated_Water->Analysis Regeneration Regeneration (e.g., Acid/Base Wash) Spent_Adsorbent->Regeneration Regenerated_Adsorbent Regenerated Adsorbent Regeneration->Regenerated_Adsorbent Regenerated_Adsorbent->Batch_Adsorption Reuse

Caption: Experimental workflow for gyrolite-biochar composite synthesis and application.

Caption: Potential mechanisms of pollutant removal by gyrolite-based composites.

References

Troubleshooting & Optimization

Overcoming the formation of metastable phases in Gyrolite synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gyrolite Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to overcome common challenges in the hydrothermal synthesis of Gyrolite, primarily focusing on preventing the formation of metastable phases.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis process.

Q1: Why did my synthesis yield an amorphous Calcium-Silicate-Hydrate (C-S-H) gel instead of crystalline Gyrolite?

A: The formation of an initial amorphous C-S-H gel is a normal first step in the crystallization process.[1] If this is your final product, it typically indicates that the reaction has not proceeded long enough or at a high enough temperature for crystallization to occur. Gyrolite formation is slow at temperatures below 150°C.[2]

  • Solution: Ensure your hydrothermal synthesis temperature is within the optimal range of 175-200°C and allow for sufficient reaction time.[3] At 200°C, crystalline Gyrolite can be obtained in as little as 32 hours, while at 175°C, it may take 72 hours or more.[3]

Q2: My final product is contaminated with Tobermorite and/or Xonotlite. What went wrong?

A: The presence of Tobermorite or Xonotlite suggests that one or more of your reaction parameters are outside the ideal range for pure Gyrolite formation. Common causes include:

  • Incorrect C/S Molar Ratio: The ideal CaO/SiO₂ (C/S) molar ratio for Gyrolite is 0.66.[3][4] Higher ratios, such as ~0.8, favor the formation of Tobermorite and Xonotlite.[5]

  • High Temperature: Temperatures exceeding 250°C will cause Gyrolite to recrystallize into more stable phases like 1.13 nm Tobermorite and Xonotlite.[2]

  • Incorrect Silica Source: Using crystalline silica (quartz) instead of amorphous silica is a frequent cause of this issue.[3] Quartz has a low solubility rate at typical Gyrolite synthesis temperatures (150-200°C), leading to the formation of α-C₂S hydrate, which then recrystallizes into Tobermorite and Xonotlite.[3][5]

  • Solution: Verify your precursor calculations to ensure a C/S ratio of 0.66. Use a highly reactive, amorphous silica source and maintain the reaction temperature between 175-200°C.

Q3: I have identified the "Z-phase" alongside Gyrolite in my product. Is this an impurity?

A: Not necessarily. The Z-phase is a known metastable intermediate compound that forms during Gyrolite synthesis.[5] The typical reaction sequence from amorphous precursors is: Amorphous C-S-H gel → Z-phase → Gyrolite.[4][6] Its presence indicates the reaction is progressing but may not have reached completion.

  • Solution: To convert the remaining Z-phase into Gyrolite, you can try extending the duration of the hydrothermal treatment. The Z-phase is considered metastable in the presence of Gyrolite and should eventually transform.[5]

Q4: My Gyrolite product has converted to Truscottite. How can this be avoided?

A: While Gyrolite is the desired product under specific conditions, it is itself metastable over very long reaction periods.[1] Prolonged hydrothermal treatment, especially beyond 168 hours at 200°C, can cause Gyrolite to recrystallize into the more stable Truscottite phase.[5]

  • Solution: Adhere to the recommended synthesis durations. While a stable Gyrolite crystal lattice may form around 120-168 hours, extending the synthesis significantly beyond this point risks the formation of Truscottite.[4][5] Monitor the reaction at different time points to find the optimal duration for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the ideal CaO/SiO₂ (C/S) molar ratio for Gyrolite synthesis?

The stoichiometric molar ratio for pure Gyrolite synthesis is consistently reported as 0.66 .[3][4][7]

Q2: What is the optimal temperature range for hydrothermal synthesis?

The recommended temperature range is 175°C to 200°C .[3] Temperatures below 150°C are generally too low for the reaction to proceed effectively.[3][7] Temperatures above 250°C lead to the formation of other, more stable calcium silicate hydrates like Tobermorite and Xonotlite.[2]

Q3: What is the typical reaction pathway to form Gyrolite?

When using suitable starting materials (e.g., CaO and amorphous SiO₂), the formation of Gyrolite follows a sequence of transformations: Amorphous C-S-H gel → Z-phase → Gyrolite gel → Crystalline Gyrolite .[6]

Q4: Why is the choice of silica source so important?

The reactivity of the silica source is critical. Amorphous silica (SiO₂·nH₂O) is highly recommended because it dissolves readily under hydrothermal conditions, allowing the reaction to proceed toward Gyrolite.[3] In contrast, crystalline quartz has very low solubility in the 150-200°C range, which prevents the formation of Gyrolite and instead leads to unwanted phases like Tobermorite and Xonotlite.[3][5]

Q5: What are the potential applications of synthetic Gyrolite for drug development professionals?

Synthetic Gyrolite is of interest due to its unique structural properties. It possesses a high interlayer sheet thickness (~2.2 nm) and a high specific surface area, which makes it an effective adsorbent for various ions.[6] This suggests potential applications in:

  • Drug Delivery: The layered structure could be explored for intercalating and delivering charged drug molecules.[8]

  • Biomaterials: As a synthetic silicate, it shares characteristics with other calcium-based biomaterials used for bone regeneration and tissue engineering.[9] Its ion-exchange capabilities could be leveraged to create antibacterial surfaces by loading it with ions like Ag⁺ or Zn²⁺.[6][9]

Data Presentation: Synthesis Parameters

Table 1: Influence of Temperature and Duration on Gyrolite Formation (Based on a C/S ratio of 0.66 with amorphous silica)

TemperatureDurationPredominant Phase(s)Reference
150°CUp to 168 hours (7 days)C-S-H (I), Z-phase (No Gyrolite)[3]
175°C< 72 hoursC-S-H (I), Z-phase[3]
175°C72 hoursPure Gyrolite[3]
200°C< 32 hoursC-S-H (I), Z-phase[3]
200°C32 - 48 hoursPure Gyrolite[3][4]
200°C120 - 168 hoursStable, crystalline Gyrolite[4][5]
200°C> 336 hoursGyrolite with traces of Truscottite[5]
> 250°CVariesTobermorite, Xonotlite[2]

Table 2: Effect of Key Synthesis Parameters on Final Product

ParameterCondition Favoring GyroliteCondition Favoring Metastable PhasesResulting Metastable Phase(s)Reference
C/S Molar Ratio 0.66> 0.80Tobermorite, Xonotlite[3][5]
Silica Source Amorphous SiO₂Crystalline Quartzα-C₂S Hydrate, Tobermorite, Xonotlite[3][5]
Temperature 175 - 200°C> 250°CTobermorite, Xonotlite[2]
Duration 32 - 168 hours (@ 200°C)> 300 hours (@ 200°C)Truscottite[5]

Experimental Protocols

Recommended Protocol for Pure Gyrolite Synthesis

This protocol is based on conditions reported to yield pure, crystalline Gyrolite.[3][4]

  • Precursor Preparation:

    • Calculate the required masses of calcium oxide (CaO) and amorphous silica (SiO₂·nH₂O) to achieve a CaO/SiO₂ molar ratio of 0.66. It is advisable to use freshly calcined CaO to avoid interference from Ca(OH)₂ or CaCO₃.

    • Determine the amount of deionized water needed to achieve a water/solid (W/S) mass ratio of 10.

  • Mixture Preparation:

    • In a suitable container, slowly add the pre-weighed CaO to the deionized water while stirring to form a calcium hydroxide slurry.

    • Gradually add the amorphous silica to the slurry. Continue stirring vigorously for 15-20 minutes to ensure a homogeneous suspension.

  • Hydrothermal Synthesis:

    • Transfer the suspension to a stainless steel autoclave. For unstirred synthesis, ensure the vessel is sealed properly.

    • Place the autoclave in a preheated oven or heating mantle set to 200°C .

    • Maintain the temperature for a duration of 32 to 48 hours . This timeframe is a good starting point to achieve pure Gyrolite while minimizing the risk of forming Truscottite.[3]

  • Product Recovery and Washing:

    • After the specified duration, carefully remove the autoclave from the heat source and allow it to cool completely to room temperature. Caution: Do not open the vessel while it is hot and under pressure.

    • Once cooled, open the autoclave and filter the solid product from the suspension using a Buchner funnel.

    • Wash the product several times with deionized water to remove any unreacted ions, followed by a final wash with acetone or ethanol to facilitate drying.[1]

  • Drying and Characterization:

    • Dry the washed product in an oven at 60-80°C overnight or until a constant weight is achieved.

    • The final product should be a fine white powder. Characterize the phase purity and crystallinity using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Visualizations

ExperimentalWorkflow start Start precursors Precursor Preparation (CaO, Amorphous SiO₂, H₂O) C/S Ratio = 0.66, W/S Ratio = 10 start->precursors mixing Create Homogeneous Suspension precursors->mixing hydrothermal Hydrothermal Synthesis (Autoclave) 175-200°C, 32-72h mixing->hydrothermal cooling Cool to Room Temperature hydrothermal->cooling recovery Filter and Wash Product (DI Water & Acetone) cooling->recovery drying Dry Product (60-80°C) recovery->drying characterization Characterization (XRD, SEM, etc.) drying->characterization end End: Pure Gyrolite characterization->end

Caption: Recommended experimental workflow for the synthesis of pure Gyrolite.

PhaseTransformation Gyrolite Formation & Metastable Pathways reactants Reactants (CaO + Amorphous SiO₂) csh Amorphous C-S-H Gel reactants->csh Initial Reaction tobermorite Metastable Products: Tobermorite / Xonotlite reactants->tobermorite High Temp (>250°C) or High C/S Ratio (>0.8) zphase Z-Phase (Intermediate) csh->zphase 175-200°C Short Duration gyrolite Desired Product: Gyrolite zphase->gyrolite 175-200°C Optimal Duration truscottite Metastable Product: Truscottite gyrolite->truscottite Excessive Duration (>168h @ 200°C) quartz_react Reactants (CaO + Quartz) ac2s α-C₂S Hydrate quartz_react->ac2s Low Quartz Solubility ac2s->tobermorite Recrystallization

Caption: Phase transformation pathways in the CaO-SiO₂-H₂O system.

TroubleshootingTree problem Unexpected Result Observed p1 Product is Tobermorite or Xonotlite problem->p1 p2 Product is Amorphous C-S-H Gel problem->p2 p3 Product is Truscottite problem->p3 c1a Cause: C/S Ratio > 0.66 p1->c1a c1b Cause: Temp > 250°C p1->c1b c1c Cause: Used Quartz Silica p1->c1c c2 Cause: Temp or Duration was insufficient p2->c2 c3 Cause: Duration was excessively long p3->c3 s1a Solution: Verify C/S is 0.66 c1a->s1a s1b Solution: Lower Temp to 175-200°C c1b->s1b s1c Solution: Use Amorphous Silica c1c->s1c s2 Solution: Increase Temp/Duration (e.g., 200°C for 32h+) c2->s2 s3 Solution: Reduce Duration (e.g., < 168h @ 200°C) c3->s3

Caption: Decision tree for troubleshooting common Gyrolite synthesis issues.

References

Optimizing temperature and pressure for hydrothermal Gyrolite formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydrothermal synthesis of Gyrolite. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Optimal Synthesis Conditions for Gyrolite

The successful hydrothermal formation of pure-phase Gyrolite is highly dependent on precise control over temperature, pressure, and reaction duration. The following tables summarize the key quantitative parameters for successful synthesis.

Table 1: Optimal Reaction Parameters for Hydrothermal Gyrolite Formation

ParameterOptimal ValueNotes
Temperature 175 - 200°CTemperatures below 150°C result in very slow reaction rates. Temperatures above 250°C can lead to the formation of other phases like tobermorite and xonotlite.[1]
Pressure 8.92 - 15.54 bar (Saturated Steam)This corresponds to the saturated steam pressure at the optimal temperature range.
Reaction Time 32 - 72 hoursPure Gyrolite can be obtained after 72 hours at 175°C and after 32 hours at 200°C.[2][3]
CaO/SiO₂ Molar Ratio 0.66This stoichiometric ratio is crucial for the formation of Gyrolite.[2][3][4]
Water/Solid Ratio 10This ratio ensures adequate suspension of the reactants.[2][3]
Starting Materials CaO and amorphous SiO₂Amorphous silica is more reactive and preferred over quartz for Gyrolite synthesis at these temperatures.[3]

Table 2: Saturated Steam Pressure at Optimal Gyrolite Synthesis Temperatures

Temperature (°C)Pressure (bar)
1758.92
18010.02
18511.23
19012.54
19513.98
20015.54

Experimental Protocol: Hydrothermal Synthesis of Gyrolite

This protocol outlines the step-by-step methodology for the laboratory-scale synthesis of Gyrolite.

1. Precursor Preparation:

  • Calculate the required masses of Calcium Oxide (CaO) and amorphous Silicon Dioxide (SiO₂) to achieve a CaO/SiO₂ molar ratio of 0.66.

  • Ensure the purity of the starting materials, as impurities can affect the final product.

2. Slurry Formation:

  • In a beaker, mix the calculated amounts of CaO and SiO₂.

  • Add deionized water to achieve a water/solid ratio of 10.

  • Stir the mixture thoroughly to form a homogeneous suspension.

3. Hydrothermal Reaction:

  • Transfer the slurry into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave tightly to ensure a closed system.

  • Place the autoclave in a pre-heated oven set to the desired synthesis temperature (175-200°C).

  • Maintain the reaction for the specified duration (32-72 hours). The pressure inside the autoclave will correspond to the saturated steam pressure at the set temperature.

4. Product Recovery and Purification:

  • After the reaction is complete, carefully cool the autoclave to room temperature.

  • Open the autoclave in a well-ventilated area.

  • Filter the solid product from the solution using a Buchner funnel and filter paper.

  • Wash the collected solid product multiple times with deionized water to remove any unreacted precursors or soluble byproducts.

  • Dry the purified Gyrolite powder in an oven at a temperature of 60-80°C until a constant weight is achieved.

5. Characterization:

  • The synthesized Gyrolite should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and crystallinity, and Scanning Electron Microscopy (SEM) to observe the morphology.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the hydrothermal synthesis of Gyrolite.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected morphology of the synthesized Gyrolite?

    • A1: Gyrolite typically forms spherical or radial aggregates of platy crystals.

  • Q2: Can I use a different source of silica?

    • A2: While amorphous silica is recommended for its higher reactivity, other sources like silica gel can be used. However, reaction times and the purity of the final product may vary. Using crystalline quartz is generally not effective in the recommended temperature range due to its low solubility.[3]

  • Q3: Is it necessary to stir the reaction mixture inside the autoclave?

    • A3: The provided protocols are for unstirred suspensions.[3][4] Stirring is generally not required but may influence the crystallization kinetics and particle size distribution.

Troubleshooting Common Issues

  • Problem 1: The final product is not Gyrolite, but rather Tobermorite or Xonotlite.

    • Cause: The reaction temperature was likely too high (above 250°C).[1]

    • Solution: Carefully control the oven temperature to stay within the optimal range of 175-200°C. Ensure the oven's temperature controller is accurately calibrated.

  • Problem 2: The XRD pattern of my product shows the presence of intermediate phases like C-S-H (I) or Z-phase.

    • Cause: The reaction time was insufficient for the complete conversion to Gyrolite. These are known intermediate phases in Gyrolite formation.[2][3]

    • Solution: Increase the duration of the hydrothermal treatment. For example, at 175°C, a reaction time of at least 72 hours is recommended.[2][3]

  • Problem 3: The reaction yield is very low, and a significant amount of unreacted starting material is present.

    • Cause: The reaction temperature was too low (below 150°C), resulting in a very slow reaction rate.[1]

    • Solution: Increase the synthesis temperature to the optimal range of 175-200°C.

  • Problem 4: The final product is amorphous or has poor crystallinity.

    • Cause: This could be due to a combination of factors, including insufficient reaction time or temperature.

    • Solution: Ensure that both the temperature and reaction time are within the optimal ranges. Longer reaction times generally lead to higher crystallinity.

Visualizing the Synthesis Process

Diagram 1: Experimental Workflow for Hydrothermal Gyrolite Synthesis

Gyrolite_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Hydrothermal Reaction cluster_recovery 3. Product Recovery cluster_char 4. Characterization p1 Weigh CaO & SiO₂ (Molar Ratio 0.66) r1 Mix Precursors to Form Slurry p1->r1 p2 Prepare Deionized Water (Water/Solid Ratio 10) p2->r1 r2 Transfer to Teflon-lined Autoclave r1->r2 r3 Heat in Oven (175-200°C, 32-72h) r2->r3 rec1 Cool Autoclave r3->rec1 rec2 Filter & Wash Solid Product rec1->rec2 rec3 Dry Gyrolite Powder (60-80°C) rec2->rec3 c1 XRD (Phase Purity) rec3->c1 c2 SEM (Morphology) rec3->c2

A step-by-step workflow for the hydrothermal synthesis of Gyrolite.

Diagram 2: Key Parameter Relationships in Gyrolite Formation

Gyrolite_Parameter_Relationships T Temperature (175-200°C) Gyrolite Pure Gyrolite T->Gyrolite OtherPhases Other Phases (Tobermorite, Xonotlite) T->OtherPhases > 250°C P Pressure (Saturated Steam) P->Gyrolite Time Reaction Time (32-72h) Time->Gyrolite Intermediates Intermediates (C-S-H, Z-phase) Time->Intermediates Too Short Ratio CaO/SiO₂ Ratio (0.66) Ratio->Gyrolite Precursors Precursors (CaO, Amorphous SiO₂) Precursors->Gyrolite Intermediates->Gyrolite With Time

References

Influence of precursor concentration on Gyrolite crystal growth.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of Gyrolite. The information provided is based on established experimental protocols and aims to address common challenges encountered during crystal growth, with a particular focus on the influence of precursor concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during Gyrolite synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Gyrolite Crystals Incorrect CaO/SiO₂ Molar Ratio: The stoichiometric molar ratio of CaO/SiO₂ for Gyrolite synthesis is approximately 0.66. Significant deviations from this ratio will favor the formation of other calcium silicate hydrates or result in unreacted precursors.[1][2][3]- Ensure precise calculation and weighing of CaO and SiO₂ precursors to achieve a molar ratio of 0.66. - Calibrate balances and other measuring equipment regularly.
Low Reaction Temperature: Hydrothermal synthesis temperatures below 175°C are often insufficient for the formation of Gyrolite, especially when using less reactive silica sources like quartz.[1]- Increase the hydrothermal synthesis temperature to the optimal range of 175°C - 200°C.
Insufficient Reaction Time: Gyrolite formation is a time-dependent process. Short reaction times may only yield amorphous phases or intermediate compounds.- Increase the duration of the hydrothermal treatment. Pure Gyrolite can often be obtained after 32-72 hours at 200°C.[1]
Formation of Amorphous Phases Low Reactivity of Silica Source: Using crystalline silica (quartz) instead of amorphous silica can significantly slow down the reaction, leading to the formation of amorphous calcium-silicate-hydrate (C-S-H) phases, especially at lower temperatures and shorter durations.[1]- Use a highly reactive, amorphous silica source for more efficient Gyrolite synthesis. - If using quartz, increase the reaction temperature and duration to promote its dissolution and reaction.
Premature Termination of Synthesis: The reaction may have been stopped before the amorphous precursors and intermediate phases could crystallize into Gyrolite.- Extend the hydrothermal treatment time to allow for complete crystallization.
Presence of Impurities (e.g., Tobermorite, Xonotlite) Incorrect CaO/SiO₂ Molar Ratio: A CaO/SiO₂ ratio higher than 0.66, for instance approaching 0.8 or 1.0, favors the formation of other calcium silicate hydrates like 1.13 nm tobermorite and xonotlite.[1][4]- Re-evaluate and adjust the precursor concentrations to achieve the stoichiometric 0.66 molar ratio for Gyrolite.
High Reaction Temperature: Temperatures exceeding 250°C can lead to the recrystallization of Gyrolite into more stable phases like tobermorite and xonotlite.- Maintain the synthesis temperature within the 175°C - 200°C range.
Use of Less Reactive Silica (Quartz): When using quartz, intermediate phases such as α-C₂S hydrate can form, which may then recrystallize into tobermorite and xonotlite.[1]- Switch to an amorphous silica source for a more direct synthesis route to Gyrolite. - If using quartz, carefully control the temperature and duration to favor Gyrolite formation over other phases.
Poor Crystal Morphology or Small Crystal Size Suboptimal Synthesis Duration: The size of Gyrolite crystals is influenced by the duration of the hydrothermal treatment. Shorter durations can result in smaller crystallites.- Prolonging the synthesis time can lead to an increase in crystallite size. For example, at 200°C, the crystallite size can increase significantly when extending the synthesis from 32 to 168 hours.[1]
Presence of Additives: Certain ions or additives in the reaction mixture can influence crystal growth and morphology.- Analyze the purity of precursors and the reaction medium. If additives are intentionally used, their concentration should be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the ideal CaO/SiO₂ molar ratio for the synthesis of pure Gyrolite?

A1: The optimal and stoichiometric CaO/SiO₂ (C/S) molar ratio for the synthesis of pure Gyrolite is approximately 0.66.[1][2][3] Deviating from this ratio can lead to the formation of other calcium silicate hydrates.

Q2: What is the effect of using different types of silica precursors?

A2: The reactivity of the silica source is a critical factor. Amorphous silica (e.g., silica fume, fumed silica) is more reactive than crystalline silica (quartz). Using amorphous silica generally allows for Gyrolite synthesis at lower temperatures and shorter durations.[1] When using quartz, the reaction is much slower, and there is a higher tendency to form intermediate phases that can lead to impurities like tobermorite and xonotlite if the reaction conditions are not carefully controlled.[1]

Q3: What is the typical temperature and duration for Gyrolite synthesis?

A3: Gyrolite is typically synthesized via hydrothermal methods in the temperature range of 175°C to 200°C.[1] At 200°C, pure Gyrolite can be obtained after approximately 32 to 72 hours.[1] Temperatures below 175°C are often too low for Gyrolite formation, while temperatures above 250°C may lead to the formation of other, more stable calcium silicate phases.

Q4: What are the intermediate phases that can be expected during Gyrolite synthesis?

A4: The synthesis of Gyrolite from CaO and amorphous SiO₂ often proceeds through the formation of an amorphous calcium-silicate-hydrate (C-S-H(I)) gel, followed by the crystallization of an intermediate known as Z-phase, which then transforms into Gyrolite.[1][2]

Q5: Can additives be used to influence the synthesis of Gyrolite?

A5: Yes, additives can influence the synthesis. For example, the presence of Na⁺ ions has been shown to significantly influence the formation of Gyrolite when using quartz as the silica source, potentially accelerating the process.[5] However, the introduction of any additive should be carefully controlled as it can also alter the final product composition and morphology.

Quantitative Data Presentation

The following tables summarize the quantitative data on the influence of synthesis duration on the properties of Gyrolite synthesized at 200°C with a CaO/SiO₂ molar ratio of 0.66.

Table 1: Influence of Synthesis Duration on Gyrolite Crystallite Size

Synthesis Duration (hours)Crystallite Size (nm)
3244
16895
Data extracted from research on Gyrolite synthesis, indicating an increase in crystal size with prolonged hydrothermal treatment.[1]

Table 2: Influence of Synthesis Duration on Gyrolite Textural Properties

Synthesis Duration (hours)Specific Surface Area (m²/g)Total Pore Volume (cm³/g)
3282.07Not specified
4891.52Not specified
7243.54Not specified
12038.280.08
16846.00Not specified
Data indicates that the specific surface area and pore volume of the synthesized Gyrolite change with the duration of the hydrothermal treatment.[2]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of Gyrolite

This protocol describes a standard laboratory procedure for the synthesis of Gyrolite using calcium oxide and amorphous silica.

1. Precursor Preparation:

  • Calcium Oxide (CaO): Use high-purity CaO. It is recommended to ignite the CaO at 900-1000°C for at least 1 hour prior to use to decompose any calcium carbonate and remove adsorbed moisture.

  • Amorphous Silica (SiO₂): Use a high-surface-area, amorphous silica source such as fumed silica or silica fume. Ensure the silica is dry before weighing.

2. Stoichiometric Calculations and Mixing:

  • Calculate the required masses of CaO and SiO₂ to achieve a CaO/SiO₂ molar ratio of 0.66.

  • Accurately weigh the calculated amounts of the prepared precursors.

  • The precursors can be dry-mixed first to ensure homogeneity or added sequentially to the reaction vessel.

3. Hydrothermal Synthesis:

  • Place the mixed precursors into a stainless steel autoclave with a polytetrafluoroethylene (PTFE) liner.

  • Add deionized water to achieve a water-to-solid (W/S) ratio of 10 by mass.

  • Seal the autoclave tightly.

  • Place the autoclave in a preheated oven or furnace at the desired reaction temperature (e.g., 200°C).

  • Maintain the temperature for the desired duration (e.g., 32-72 hours). The synthesis is typically carried out under unstirred (static) conditions.

4. Product Recovery and Characterization:

  • After the specified reaction time, carefully remove the autoclave from the oven and allow it to cool to room temperature.

  • Open the autoclave and collect the solid product.

  • Wash the product several times with deionized water to remove any unreacted precursors or soluble byproducts. Centrifugation or vacuum filtration can be used for separation.

  • Dry the final product in an oven at a temperature of 60-80°C until a constant weight is achieved.

  • The synthesized Gyrolite can then be characterized using techniques such as X-ray Diffraction (XRD) for phase identification and crystallinity, Scanning Electron Microscopy (SEM) for morphology analysis, and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity measurements.

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Product Recovery & Analysis CaO CaO (ignited) Mixing Mixing (CaO/SiO₂ = 0.66, W/S = 10) CaO->Mixing SiO2 Amorphous SiO₂ SiO2->Mixing Autoclave Autoclave Treatment (175-200°C, 32-72h) Mixing->Autoclave Washing Washing & Filtration Autoclave->Washing Drying Drying (60-80°C) Washing->Drying Gyrolite Pure Gyrolite Crystals Drying->Gyrolite Characterization Characterization (XRD, SEM, etc.) Gyrolite->Characterization

Caption: Experimental workflow for the hydrothermal synthesis of Gyrolite.

precursor_influence cluster_precursors Precursor Molar Ratio (CaO/SiO₂) cluster_products Resulting Crystalline Phases High_CaO High CaO (> 0.66) Tobermorite_Xonotlite Tobermorite / Xonotlite High_CaO->Tobermorite_Xonotlite Favors formation of Optimal Optimal (≈ 0.66) Gyrolite Pure Gyrolite Optimal->Gyrolite Leads to High_SiO2 High SiO₂ (< 0.66) Amorphous_Unreacted Amorphous Phase / Unreacted SiO₂ High_SiO2->Amorphous_Unreacted May result in

Caption: Influence of CaO/SiO₂ ratio on the final crystalline product.

References

Enhancing the adsorption efficiency of Gyrolite for specific pollutants.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gyrolite for pollutant adsorption.

Troubleshooting Guide

This section addresses common problems encountered during experiments to enhance the adsorption efficiency of Gyrolite.

1. Issue: Low Adsorption of Target Pollutant

  • Question: My experiment shows significantly lower than expected adsorption of the target pollutant. What are the potential causes and how can I troubleshoot this?

  • Answer: Low adsorption efficiency can stem from several factors related to the adsorbent, the pollutant solution, and the experimental conditions.

    • Adsorbent Properties: The synthesis conditions of Gyrolite significantly impact its structure and adsorption capacity. The duration of hydrothermal synthesis affects the specific surface area and pore shape, which in turn influences ion exchange rates.[1] For instance, Gyrolite with a less orderly structure may exhibit faster and more effective ion exchange.[1]

    • Solution pH: The pH of the solution is a critical factor. For heavy metal ions like Zn2+, adsorption is faster and more efficient in alkaline solutions compared to acidic ones. The pH can influence the surface charge of the Gyrolite and the speciation of the pollutant in the solution.

    • Contact Time: Adsorption is a time-dependent process. It's crucial to ensure sufficient contact time for the system to reach equilibrium. Initial adsorption can be rapid, but reaching maximum capacity may take longer.[2]

    • Temperature: Adsorption processes are often exothermic, meaning an increase in temperature can sometimes decrease the adsorption capacity.[3] It is important to control and optimize the temperature for your specific system.

    • Initial Pollutant Concentration: The initial concentration of the pollutant can affect the adsorption capacity. At very high concentrations, the available adsorption sites on the Gyrolite may become saturated.[2]

    Troubleshooting Flowchart:

    G start Start: Low Adsorption Efficiency check_pH Verify Solution pH Is it optimal for your target pollutant? start->check_pH check_time Review Contact Time Has equilibrium been reached? check_pH->check_time Yes adjust_pH Adjust pH to Optimal Range (e.g., alkaline for some metal ions) check_pH->adjust_pH No check_adsorbent Characterize Gyrolite (BET, XRD, SEM) Is the surface area/structure as expected? check_time->check_adsorbent Yes increase_time Increase Contact Time (Run kinetic studies) check_time->increase_time No check_concentration Assess Initial Concentration Is it within the effective range? check_adsorbent->check_concentration Yes modify_gyrolite Consider Gyrolite Modification (e.g., acid/thermal activation, surface functionalization) check_adsorbent->modify_gyrolite No adjust_concentration Optimize Pollutant Concentration (Run isotherm studies) check_concentration->adjust_concentration No end Re-run Experiment check_concentration->end Yes adjust_pH->end increase_time->end modify_gyrolite->end adjust_concentration->end

    Troubleshooting workflow for low adsorption efficiency.

2. Issue: Inconsistent or Irreproducible Results

  • Question: I am getting variable results between experimental batches, even with the same protocol. Why is this happening?

  • Answer: Inconsistent results often point to subtle variations in experimental parameters that are not being adequately controlled.

    • Gyrolite Batch Variation: The synthesis of Gyrolite can be sensitive to conditions like temperature, pressure, and reaction time.[1] Different batches may have slight variations in crystallinity, surface area, and pore size distribution, leading to different adsorption behaviors.

    • pH Fluctuation: The pH of the solution can change during the adsorption process, especially due to the release of ions like Ca2+ from the Gyrolite structure. It is advisable to monitor and, if necessary, buffer the pH during the experiment.

    • Adsorbent Dosage: Ensure precise and consistent measurement of the Gyrolite mass used in each experiment. Small variations in the adsorbent-to-solution ratio can lead to significant differences in removal efficiency.

    • Agitation Speed: The stirring or shaking speed affects the diffusion of the pollutant from the bulk solution to the adsorbent surface.[4] Maintain a constant and adequate agitation speed to ensure a uniform suspension and minimize boundary layer resistance.

Frequently Asked Questions (FAQs)

1. Enhancing Gyrolite Adsorption Capacity

  • Question: How can I modify Gyrolite to improve its adsorption efficiency for a specific pollutant?

  • Answer: Several modification methods can enhance the performance of Gyrolite. The choice of method depends on the target pollutant.[5]

    • Chemical Modification: Treating Gyrolite with acids, bases, or other chemical agents can alter its surface chemistry, increase pore volume, and introduce new functional groups.[6][7] For example, acid treatment can increase the effective pore volume of zeolitic materials.[6]

    • Thermal Activation: Calcination at controlled temperatures can remove impurities and water from the Gyrolite structure, potentially increasing its surface area and modifying its pore structure.[8] For some zeolites, thermal activation in an inert atmosphere has been shown to increase adsorption capacity for heavy metals.[6]

    • Surface Functionalization: Grafting specific functional groups onto the Gyrolite surface can increase its affinity for certain pollutants. For instance, amino-functionalization can improve the adsorption of anionic pollutants.[7]

2. Factors Influencing Adsorption

  • Question: What are the key experimental parameters I need to control in my adsorption studies?

  • Answer: The efficiency of the adsorption process is influenced by several interconnected factors.[9]

    • Adsorbent Properties: Surface area, pore size and distribution, and surface functional groups are critical.[9]

    • Adsorbate (Pollutant) Characteristics: Properties like molecular size, polarity, and concentration influence how the pollutant interacts with the adsorbent.[9]

    • System Conditions: pH, temperature, contact time, and adsorbent dosage must be carefully controlled and optimized.[2]

    Diagram of Influencing Factors:

    G center Adsorption Efficiency Surface Area Surface Area center->Surface Area Pore Size Pore Size center->Pore Size Surface Chemistry Surface Chemistry center->Surface Chemistry Concentration Concentration center->Concentration Molecular Size Molecular Size center->Molecular Size Polarity Polarity center->Polarity pH pH center->pH Temperature Temperature center->Temperature Contact Time Contact Time center->Contact Time Dosage Dosage center->Dosage

    Key factors influencing the adsorption efficiency of Gyrolite.

3. Gyrolite Regeneration

  • Question: Can used Gyrolite be regenerated and reused? What methods are effective?

  • Answer: Yes, regenerating the adsorbent is crucial for making the process more economical and environmentally friendly.[10] The appropriate regeneration method depends on the nature of the pollutant and the adsorption mechanism (physisorption vs. chemisorption).

    • Solvent Washing: This method is effective for recovering adsorbates that are physically bound to the Gyrolite. Different solvents can be tested to find one that effectively desorbs the pollutant without damaging the adsorbent.[10]

    • Chemical Regeneration: Using acidic, basic, or salt solutions can strip chemically bound pollutants from the Gyrolite. For instance, a stripping solution can be used to remove accumulated reaction products.[11]

    • Thermal Regeneration: Heating the spent Gyrolite at high temperatures can desorb and decompose the adsorbed pollutants. The optimal temperature and duration must be determined to ensure complete regeneration without damaging the Gyrolite's structure.[8][12]

Quantitative Data Summary

Table 1: Adsorption Capacities of Gyrolite for Various Metal Ions

Target Pollutant Adsorbent Adsorption Capacity (mg/g) pH Contact Time Reference
Fe³⁺ Synthetic Gyrolite 24.49 Acidic 30 s [13]
Ni²⁺ Synthetic Gyrolite 10.0 Acidic 30 s [13]
Zn²⁺ Synthetic Gyrolite 28.50 Alkaline (~9.0) 30 s
Zn²⁺ Synthetic Gyrolite 20.43 Acidic (~5.6) 30 s
Cu²⁺ Synthetic Gyrolite 54.32 Not Specified 360 min [14]

| Cu²⁺ | Z-phase/Gyrolite | 140 | Not Specified | Not Specified |[15] |

Table 2: Influence of Gyrolite Synthesis Time on Adsorption and Physical Properties

Hydrothermal Synthesis Time (h) Adsorption of Zn²⁺ (mg/g) Specific Surface Area (m²/g) Dominant Pore Radius (Å) Reference
32 29.92 (99%) Not Specified Not Specified [14]
120 Not Specified 38.28 30-40 [1]

| 168 | 27.91 (93%) | Not Specified | 40-50 |[1][14] |

Experimental Protocols

1. Protocol: Batch Adsorption Kinetics Study

This protocol is designed to determine the contact time required to reach adsorption equilibrium.

  • Preparation: Prepare a stock solution of the target pollutant at a known concentration. Prepare a series of flasks, each containing a precise volume of the pollutant solution.

  • Adsorbent Addition: Add a precisely weighed amount of Gyrolite to each flask. A typical adsorbent dosage might be 1 g/L.[16]

  • Agitation: Place the flasks on a shaker and agitate at a constant speed (e.g., 180 rpm) and controlled temperature (e.g., 25°C).[17]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 5, 10, 30, 60, 120 minutes), withdraw a sample from each flask.

  • Separation: Immediately separate the Gyrolite from the solution by centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration.[17]

  • Analysis: Analyze the supernatant for the remaining concentration of the pollutant using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy for metals).

  • Calculation: Calculate the amount of pollutant adsorbed per unit mass of Gyrolite (q_t) at each time point.

  • Modeling: Plot q_t versus time. Fit the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants and equilibrium time.[17]

General Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_adsorbent Prepare/Characterize Gyrolite Adsorbent (XRD, SEM, BET) batch_setup Set up Batch Experiment (Adsorbent dose, solution vol, pH, temp) prep_adsorbent->batch_setup prep_solution Prepare Pollutant Stock Solution prep_solution->batch_setup agitation Agitate for Defined Contact Time batch_setup->agitation separation Separate Solid/Liquid (Centrifuge/Filter) agitation->separation analyze_solution Analyze Supernatant (e.g., AAS, UV-Vis) separation->analyze_solution calculate_q Calculate Adsorption Capacity (qe) analyze_solution->calculate_q modeling Apply Isotherm/Kinetic Models (e.g., Langmuir, Pseudo-Second-Order) calculate_q->modeling

A general workflow for conducting a batch adsorption experiment.

References

Effect of synthesis duration on the purity and yield of Gyrolite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Gyrolite, focusing on the critical role of synthesis duration in determining product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Gyrolite synthesis?

A1: Gyrolite is typically synthesized via hydrothermal reaction within a temperature range of 150–250 °C.[1] Reaction rates are significantly slower at temperatures below 150 °C. Conversely, at temperatures exceeding 250 °C, Gyrolite may recrystallize into other phases like 1.13 nm tobermorite and xonotlite.[1]

Q2: What are the recommended starting materials for Gyrolite synthesis?

A2: The most common starting materials are a calcium source, such as calcium oxide (CaO), and a silica source, like amorphous SiO₂ or quartz.[1] The molar ratio of these precursors is a critical parameter in the synthesis.

Q3: How does the duration of the synthesis affect the final product?

A3: Synthesis duration has a profound impact on the crystallinity, purity, and even the stability of the resulting Gyrolite. Shorter durations may yield amorphous or intermediate phases, while optimal durations lead to pure, crystalline Gyrolite. However, excessively long synthesis times can lead to the formation of more stable, but different, crystalline structures.

Q4: What are the intermediate phases that can form during Gyrolite synthesis?

A4: During the hydrothermal synthesis of Gyrolite, intermediate phases such as amorphous calcium-silicate-hydrate (C-S-H(I)) and Z-phase are often observed before the final crystallization of Gyrolite.

Q5: Can additives be used to influence the synthesis?

A5: Yes, the addition of certain salts can influence the reaction. The synthesis can be carried out in the presence of CaSO₄ salts, for example.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of Gyrolite

  • Possible Cause: The synthesis temperature may be too low, resulting in a very slow reaction rate.[1]

  • Solution: Ensure the hydrothermal reactor is calibrated and maintained at the optimal temperature range of 175-200°C for a sufficient duration.

  • Possible Cause: The molar ratio of CaO to SiO₂ is incorrect.

  • Solution: Carefully prepare the initial mixture with the recommended stoichiometric CaO/SiO₂ molar ratio of 0.66.

  • Possible Cause: Insufficient reaction time.

  • Solution: Increase the synthesis duration. At 200°C, a minimum of 32 hours is recommended to obtain pure Gyrolite.

Issue 2: Presence of Impurities in the Final Product

  • Possible Cause: The synthesis duration was too long, leading to the transformation of Gyrolite into more stable phases.

  • Solution: After 336-504 hours of synthesis at 200°C, Gyrolite can become metastable and start transforming into truscottite.[2] It is crucial to optimize the synthesis time to isolate pure Gyrolite.

  • Possible Cause: The synthesis temperature was too high.

  • Solution: Maintain the synthesis temperature below 250°C to prevent the recrystallization of Gyrolite into tobermorite and xonotlite.[1]

  • Possible Cause: Incomplete reaction of starting materials.

  • Solution: Ensure thorough mixing of the initial reactants and that the synthesis duration is sufficient for the complete conversion to Gyrolite.

Issue 3: Poor Crystallinity of the Gyrolite Product

  • Possible Cause: The synthesis duration was not long enough for the crystal lattice to fully develop.

  • Solution: While pure Gyrolite can be formed after 32 hours at 200°C, a stable and well-defined crystal lattice is typically achieved after 120 hours of isothermal curing.[3]

Data Presentation

The following tables summarize the effect of synthesis duration on the key properties of Gyrolite, based on available research data.

Table 1: Effect of Synthesis Duration on Gyrolite Phase and Purity at 200°C

Synthesis Duration (hours)Predominant Phase(s)Purity Notes
< 32Amorphous C-S-H, Z-phaseGyrolite not yet formed
32GyrolitePure Gyrolite is obtained
120 - 168GyroliteFinal product with stable crystal lattice
336 - 504Gyrolite, TruscottiteGyrolite becomes metastable, traces of truscottite appear[2]

Table 2: Influence of Synthesis Duration on Gyrolite Crystallite Size and Textural Properties at 200°C

Synthesis Duration (hours)Crystallite Size (nm)Specific Surface Area (m²/g)
32Not specifiedNot specified
12046.238.28[3]
16855.3Not specified

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of Gyrolite

  • Reactant Preparation:

    • Use calcium oxide (CaO) and amorphous silica (SiO₂) as precursors.

    • Prepare a mixture with a CaO/SiO₂ molar ratio of 0.66.

    • Create an aqueous suspension with a water-to-solid ratio of 10.

  • Hydrothermal Reaction:

    • Place the unstirred suspension in a stainless-steel autoclave.

    • Heat the autoclave to the desired synthesis temperature (e.g., 200°C).

    • Maintain the isothermal conditions for the specified duration (e.g., 32 to 168 hours).

  • Product Recovery and Characterization:

    • After the designated synthesis time, cool the autoclave to room temperature.

    • Filter the solid product from the suspension.

    • Wash the product with deionized water to remove any unreacted precursors or soluble byproducts.

    • Dry the product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Characterize the final product using techniques such as X-ray Diffraction (XRD) to determine the phase purity and crystallinity, and Scanning Electron Microscopy (SEM) to observe the morphology.

Mandatory Visualizations

Gyrolite_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_recovery Product Recovery & Analysis CaO CaO (Calcium Oxide) Mix Mixing (CaO/SiO2 = 0.66, w/s = 10) CaO->Mix SiO2 SiO2 (Amorphous Silica) SiO2->Mix Autoclave Autoclave Reaction (200°C, 32-168h) Mix->Autoclave Cooling Cooling Autoclave->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Gyrolite Gyrolite Product Drying->Gyrolite Analysis Characterization (XRD, SEM) Gyrolite->Analysis

Caption: Experimental workflow for the hydrothermal synthesis of Gyrolite.

Synthesis_Duration_Effect cluster_product Product Characteristics Duration Synthesis Duration Purity Purity Duration->Purity Increases to optimal, then decreases Yield Yield Duration->Yield Increases to a plateau Crystallinity Crystallinity Duration->Crystallinity Increases Impurities Impurity Formation (e.g., Truscottite) Duration->Impurities Increases with excessive duration

Caption: Logical relationship of synthesis duration and Gyrolite properties.

References

Troubleshooting common issues in the XRD analysis of Gyrolite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the X-ray Diffraction (XRD) analysis of gyrolite. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question: What is the recommended procedure for preparing gyrolite powder samples for XRD analysis to ensure data quality?

Answer: Proper sample preparation is crucial for obtaining high-quality XRD data for gyrolite. The primary goal is to achieve a fine, uniform particle size with random crystallite orientation.[1][2]

Recommended Protocol:

  • Grinding:

    • For qualitative analysis, gentle hand grinding using an agate mortar and pestle is often sufficient to pass the powder through a 325-mesh sieve (45 µm).[3]

    • For quantitative analysis, wet grinding in a McCrone micronizing mill for a minimum of 5 minutes is recommended to achieve a particle size of <10 µm.[3] This helps to minimize preferred orientation and ensures a narrow particle size distribution. Grinding under a liquid medium like ethanol or methanol can reduce sample loss and structural damage.[2]

  • Drying: If wet grinding is used, the sample should be thoroughly dried at a low temperature (e.g., 60°C) to avoid altering the hydration state of the gyrolite.

  • Homogenization: Ensure the powdered sample is well-mixed to guarantee that the analyzed portion is representative of the entire sample.

  • Mounting:

    • Back-loading or side-loading techniques are preferred over front-loading to minimize preferred orientation.[4] In these methods, the powder is loaded into the sample holder from the rear or side, reducing the pressure on the surface that can align the platy gyrolite crystals.

    • Spray drying is another effective method to produce highly reproducible XRD data by eliminating preferred orientation.[5]

Quantitative Impact of Grinding Method on Peak Intensity:

Grinding MethodParticle SizeEffect on (00l) Peak IntensityData Reproducibility
Hand Grinding (dry)> 10 µmPotential for significant intensity variations due to preferred orientationLower
McCrone Mill (wet)< 10 µmReduced preferred orientation, more accurate intensitiesHigher
Spray DryingUniform agglomeratesMinimal preferred orientation, most accurate intensitiesHighest[5]
Preferred Orientation

Question: My gyrolite XRD pattern shows unusually intense basal (00l) reflections. What is causing this, and how can I fix it?

Answer: This phenomenon is likely due to preferred orientation , where the plate-like crystallites of gyrolite align preferentially on the sample holder, leading to an over-representation of the basal planes in the diffraction pattern.[4][6][7] This can significantly affect the accuracy of quantitative phase analysis.[4][6]

Troubleshooting Steps:

  • Identify Preferred Orientation: Compare the relative intensities of your diffraction peaks to a reference pattern from a database (e.g., ICDD PDF-4+) or a calculated pattern. A significant increase in the intensity of the (00l) peaks compared to the reference is a strong indicator of preferred orientation.

  • Mitigation Techniques during Sample Preparation:

    • Grinding: Reduce the particle size by wet grinding in a McCrone mill.[3] Smaller, more equiaxed particles are less prone to preferred orientation.

    • Mounting: Use back-loading or side-loading sample holders to avoid compressing the powder surface.[4]

    • Sample Rotation: If your diffractometer has a sample spinner, using it during data collection can help to average out the orientation of the crystallites.

Logical Workflow for Addressing Preferred Orientation:

start Observe Unusually Intense (00l) Peaks check_db Compare with Database Pattern start->check_db pref_orient Preferred Orientation Confirmed check_db->pref_orient Intensities Differ no_pref_orient Intensities Match (No Preferred Orientation) check_db->no_pref_orient Intensities Match reprepare Re-prepare Sample: - Wet Grinding - Back/Side Loading pref_orient->reprepare analyze Re-analyze Sample reprepare->analyze evaluate Evaluate New Data analyze->evaluate resolved Issue Resolved evaluate->resolved Intensities Corrected not_resolved Issue Persists evaluate->not_resolved Intensities Still Incorrect consider_rietveld Consider Rietveld Refinement with Preferred Orientation Correction not_resolved->consider_rietveld

Workflow for troubleshooting preferred orientation.
Peak Broadening

Question: The peaks in my gyrolite XRD pattern are broader than expected. How can I determine the cause and what does it signify?

Answer: Peak broadening in XRD patterns can be attributed to several factors, broadly categorized as instrumental broadening and sample-related broadening.[8] For gyrolite, sample-related broadening is often due to small crystallite size or the presence of microstrain.[8]

Distinguishing Between Causes of Peak Broadening:

  • Instrumental Broadening: This is inherent to the diffractometer and can be determined by running a standard reference material with large, strain-free crystallites (e.g., LaB₆ or Si).[8][9] The instrumental broadening can then be subtracted from the observed peak broadening of your gyrolite sample.

  • Crystallite Size Broadening: This occurs when the crystallite size is less than approximately 0.5 µm.[8] The relationship between peak broadening and crystallite size is described by the Scherrer equation. Smaller crystallites result in broader peaks. The calculated crystallite size of synthetic gyrolite can range from 10 nm to 50 nm.[10]

  • Microstrain Broadening: This arises from lattice defects and distortions within the crystals.

Experimental Protocol to Separate Broadening Contributions:

  • Measure Instrumental Broadening:

    • Prepare and run a standard reference material (e.g., NIST SRM 660c - LaB₆) under the same experimental conditions as your gyrolite sample.

    • Measure the Full Width at Half Maximum (FWHM) of the peaks in the standard's diffraction pattern. This represents the instrumental broadening (βᵢ) at different 2θ angles.

  • Measure Total Broadening:

    • Measure the FWHM of the peaks in your gyrolite diffraction pattern (βₒ).

  • Calculate Sample Broadening:

    • The sample-related broadening (βₛ) can be calculated by deconvolution, often approximated by the following equation for Gaussian peak shapes: βₛ² = βₒ² - βᵢ²

Typical Instrumental Broadening Parameters (Example):

2θ (degrees)Instrumental FWHM (βᵢ) for LaB₆ (degrees)
200.08
400.10
600.12
800.15

Note: These are example values and will vary depending on the specific instrument and its configuration.

Decision Tree for Peak Broadening Analysis:

start Observe Broad XRD Peaks measure_std Run LaB6 Standard start->measure_std measure_sample Measure Sample Peak Broadening (βo) start->measure_sample determine_inst_broad Determine Instrumental Broadening (βi) measure_std->determine_inst_broad calculate_sample_broad Calculate Sample Broadening (βs) determine_inst_broad->calculate_sample_broad measure_sample->calculate_sample_broad size_strain Perform Size/Strain Analysis (e.g., Williamson-Hall Plot) calculate_sample_broad->size_strain interpret Interpret Crystallite Size and Microstrain size_strain->interpret start High Background and Overlapping Peaks check_amorphous Inspect for Amorphous Hump start->check_amorphous amorphous_present Amorphous Content Likely check_amorphous->amorphous_present Hump Present no_amorphous No Obvious Amorphous Hump check_amorphous->no_amorphous Hump Absent quantify_amorphous Quantify with Internal Standard and Rietveld Refinement amorphous_present->quantify_amorphous deconvolute Use Peak Fitting Software to Deconvolute Peaks no_amorphous->deconvolute rietveld_analysis Perform Full-Pattern Rietveld Refinement quantify_amorphous->rietveld_analysis deconvolute->rietveld_analysis phase_id Identify and Quantify Crystalline Phases rietveld_analysis->phase_id start Start Rietveld Refinement step1 1. Refine Scale Factor and Background start->step1 step2 2. Refine Unit Cell Parameters step1->step2 step3 3. Refine Peak Shape Parameters step2->step3 step4 4. Refine Preferred Orientation step3->step4 step5 5. Refine Atomic Coordinates and Occupancies (with restraints) step4->step5 step6 6. Refine Isotropic Displacement Parameters step5->step6 evaluate Evaluate Goodness-of-Fit (e.g., R-wp, χ²) step6->evaluate good_fit Good Fit evaluate->good_fit Acceptable poor_fit Poor Fit evaluate->poor_fit Unacceptable end Final Refined Model good_fit->end troubleshoot Troubleshoot: - Check Model - Adjust Strategy poor_fit->troubleshoot troubleshoot->start

References

Technical Support Center: Enhancing Mechanical Strength of Gyrolite-Cement Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the mechanical strength of gyrolite-cement composites. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and testing of gyrolite-cement composites, leading to suboptimal mechanical strength.

Issue Potential Causes Troubleshooting Steps
Low Compressive Strength 1. Incomplete or improper gyrolite synthesis.2. Poor dispersion of gyrolite particles in the cement matrix.3. Inadequate curing conditions (temperature, humidity, time).4. High water-to-cement (w/c) ratio.5. Incompatibility between gyrolite and cement or other admixtures.1. Verify gyrolite synthesis parameters (temperature, duration, precursor purity).2. Use a high-shear mixer or sonication for better dispersion.3. Ensure consistent and appropriate curing as per standards (e.g., >95% humidity, 20-23°C).4. Optimize the w/c ratio; use superplasticizers to maintain workability with lower water content.5. Characterize both gyrolite and cement; check for adverse reactions with admixtures.
Low Flexural Strength 1. Weak interfacial transition zone (ITZ) between gyrolite and cement paste.2. Presence of microcracks due to shrinkage.3. Agglomeration of gyrolite particles acting as stress concentration points.4. Improper sample preparation and testing procedure.1. Surface treatment of gyrolite or use of coupling agents may improve bonding.2. Incorporate shrinkage-reducing admixtures.3. Improve dispersion through mechanical or chemical means.4. Adhere strictly to testing standards like ASTM C348 for sample casting and loading.
Inconsistent Setting Times 1. Variation in the purity and particle size of synthesized gyrolite.2. Gyrolite's high surface area affecting water demand.3. Interaction of gyrolite with chemical admixtures (accelerators/retarders).1. Standardize the gyrolite synthesis and grinding process.2. Adjust the initial water content or admixture dosage to account for gyrolite's properties.3. Conduct compatibility tests with all admixtures before use in the main experiment.
Poor Workability of Fresh Composite 1. High water absorption by gyrolite due to its porous structure.2. Irregular particle shape of gyrolite increasing inter-particle friction.1. Pre-wet the gyrolite before mixing or increase the dosage of superplasticizer.2. Optimize the grinding process to achieve a more regular particle shape and size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which gyrolite improves the mechanical strength of cement composites?

A1: Synthetic gyrolite positively affects the early stage hydration of ordinary Portland cement, which can contribute to improved compressive strength.[1] It is believed to act as a nucleation site for the growth of calcium-silicate-hydrate (C-S-H) gels, the primary binding phase in cement. This can lead to a denser and more refined microstructure of the hardened cement paste.

Q2: What is the optimal percentage of gyrolite to be used as an additive?

A2: The optimal percentage can vary depending on the specific properties of the gyrolite (e.g., purity, particle size) and the cement, as well as the desired properties of the composite. It has been noted that both pure and contaminated synthetic gyrolite can positively affect compressive strength.[1] It is recommended to conduct a series of experiments with varying percentages (e.g., 2.5%, 5%, 7.5% by weight of cement) to determine the optimum for your specific materials and application.

Q3: How do the synthesis conditions of gyrolite affect its performance in cement composites?

A3: The hydrothermal synthesis conditions, such as temperature and duration, significantly impact the crystallinity, particle size, and specific surface area of the resulting gyrolite.[2] For instance, increasing the synthesis temperature from 150°C to 200°C can accelerate the formation of pure gyrolite.[3] These physical properties, in turn, influence its reactivity and interaction with the cement paste, thereby affecting the mechanical strength of the composite.

Q4: Can other supplementary cementitious materials (SCMs) be used in conjunction with gyrolite?

A4: Yes, combining gyrolite with other SCMs like silica fume, fly ash, or metakaolin can potentially lead to synergistic effects, further enhancing mechanical properties.[1] The fine particles of other SCMs can fill voids and react with calcium hydroxide to form additional C-S-H, complementing the effects of gyrolite. However, compatibility and the potential for altered hydration kinetics should be experimentally verified.

Q5: What are the standard testing procedures for evaluating the mechanical strength of gyrolite-cement composites?

A5: For compressive strength, ASTM C39/C39M is the standard test method for cylindrical concrete specimens. For flexural strength of hydraulic-cement mortars, ASTM C348 is the relevant standard, which involves center-point loading of prism specimens. Adherence to these standards is crucial for obtaining reliable and comparable results.

Quantitative Data Summary

The following table summarizes the expected impact of various factors on the mechanical properties of gyrolite-cement composites based on available literature for similar materials. Note: Specific quantitative data for gyrolite-cement composites is limited in publicly available literature; this table is illustrative based on principles of cement chemistry.

Parameter VariedEffect on Compressive StrengthEffect on Flexural StrengthRemarks
Gyrolite Content Potential increase up to an optimal percentage, then a possible decrease.Similar trend to compressive strength.The optimal percentage needs to be determined experimentally.
Water/Cement Ratio Decreases with increasing ratio.Decreases with increasing ratio.A lower w/c ratio generally leads to higher strength but reduced workability.
Curing Time Increases with time (e.g., 7, 28, 90 days).Increases with time.Strength development is most rapid in the first 28 days.
Curing Temperature Higher temperatures (e.g., up to 90°C) can accelerate early strength gain.Similar to compressive strength.High temperatures can sometimes negatively impact long-term strength.
Addition of Superplasticizer Indirectly positive by allowing a lower w/c ratio.Indirectly positive.Improves workability at a given w/c ratio.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Gyrolite

Objective: To synthesize gyrolite for use as a cement additive.

Materials and Equipment:

  • Calcium Oxide (CaO)

  • Amorphous Silica (SiO₂·nH₂O) or Quartz

  • Deionized Water

  • Stainless steel autoclave

  • Drying oven

  • Mortar and pestle or ball mill

  • Sieve (e.g., 75 µm)

Procedure:

  • Prepare a precursor mixture of CaO and amorphous silica with a molar ratio (C/S) of 0.66.[3]

  • Create an aqueous suspension with a water-to-solid (W/S) ratio of 10.[3]

  • Place the suspension in a stainless steel autoclave.

  • Heat the autoclave to the desired temperature (e.g., 175°C or 200°C) and maintain for a specific duration (e.g., 32 to 72 hours).[3] Pure gyrolite is typically obtained after 72 hours at 175°C or 32 hours at 200°C.[3]

  • After the hydrothermal treatment, allow the autoclave to cool to room temperature.

  • Filter the solid product and wash with deionized water.

  • Dry the product in an oven at a temperature of approximately 105°C until a constant weight is achieved.

  • Grind the synthesized gyrolite to a fine powder using a mortar and pestle or a ball mill and sieve to ensure a uniform particle size.

Protocol 2: Preparation and Testing of Gyrolite-Cement Composite Mortar

Objective: To evaluate the effect of synthesized gyrolite on the compressive and flexural strength of cement mortar.

Materials and Equipment:

  • Ordinary Portland Cement (OPC)

  • Synthesized Gyrolite

  • Standard Sand (conforming to ASTM C778)

  • Water

  • Mechanical Mixer (as per ASTM C305)

  • Molds for prisms (40x40x160 mm) and cubes (50x50x50 mm)

  • Compression Testing Machine (as per ASTM C39)

  • Flexural Strength Testing Apparatus (as per ASTM C348)

  • Curing room or water bath with controlled temperature and humidity

Procedure:

  • Mix Proportions: Prepare different mortar mixtures. A control mix without gyrolite, and experimental mixes with varying percentages of gyrolite (e.g., 2.5%, 5.0%, 7.5% as a replacement for cement by weight). Maintain a constant water-to-binder (cement + gyrolite) ratio and sand-to-binder ratio for all mixes.

  • Mixing: Use a mechanical mixer following the procedure outlined in ASTM C305.

  • Molding: Cast the mortar into 40x40x160 mm prism molds for flexural strength testing and 50x50x50 mm cube molds for compressive strength testing. Compact the mortar in layers as specified in the respective ASTM standards.

  • Curing:

    • Store the molded specimens in a moist room or covered with a damp cloth for the first 24 hours.

    • De-mold the specimens and submerge them in lime-saturated water at a constant temperature (e.g., 23 ± 2°C) until the age of testing (e.g., 7, 28, and 90 days).

  • Testing:

    • Flexural Strength: Test the prism specimens at the specified ages according to the center-point loading method described in ASTM C348.

    • Compressive Strength: Test the cube specimens (or the broken halves of the prisms from the flexural test, as per ASTM C349) at the specified ages using a compression testing machine, following the procedure in ASTM C39.

  • Data Analysis: For each mix and age, calculate the average strength and standard deviation from at least three specimens.

Visualizations

Gyrolite Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 Hydrothermal Synthesis cluster_2 Product Processing CaO Calcium Oxide (CaO) Mix Mix Precursors (C/S = 0.66) CaO->Mix SiO2 Amorphous Silica (SiO2) SiO2->Mix Suspension Create Aqueous Suspension (W/S = 10) Mix->Suspension Autoclave Autoclave Treatment (175-200°C, 32-72h) Suspension->Autoclave FilterWash Filter and Wash Autoclave->FilterWash Dry Dry at 105°C FilterWash->Dry Grind Grind and Sieve Dry->Grind Gyrolite Final Gyrolite Powder Grind->Gyrolite

Caption: Workflow for the hydrothermal synthesis of gyrolite powder.

Logical Relationship in Strength Enhancement

G Gyrolite Gyrolite Addition Hydration Accelerated Early Cement Hydration Gyrolite->Hydration Nucleation Nucleation Sites for C-S-H Gel Gyrolite->Nucleation Microstructure Denser & Refined Microstructure Hydration->Microstructure Nucleation->Microstructure Strength Improved Mechanical Strength Microstructure->Strength

Caption: Postulated mechanism for gyrolite enhancing cement composite strength.

References

Technical Support Center: Control of Synthetic Gyrolite Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gyrolite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of Gyrolite particle size during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size of synthetic Gyrolite?

A1: The particle size of synthetic Gyrolite is primarily influenced by a combination of synthesis parameters that affect the nucleation and crystal growth rates. The key factors include:

  • Reaction Temperature: Higher temperatures generally lead to faster reaction kinetics, which can influence both nucleation and growth.

  • Reaction Time: Longer reaction times can lead to the growth of larger particles or changes in crystallinity.

  • Precursor Concentration: The molar ratio of calcium oxide (CaO) to silicon dioxide (SiO₂) and the water-to-solid ratio in the reaction mixture can significantly impact particle size.

  • Stirring/Agitation: The rate of stirring affects the homogeneity of the reaction mixture and can influence nucleation rates.

  • pH of the Solution: The pH can affect the solubility of precursors and the surface charge of particles, thereby influencing nucleation and aggregation.

  • Additives: The presence of surfactants or other additives can modify the crystal growth process.

Q2: How does the precursor concentration affect the particle size of Gyrolite?

A2: Generally, increasing the precursor concentration leads to an increase in the primary particle size due to enhanced nucleation rates and surface reactions. However, in some cases, a very high concentration can lead to a large number of nuclei, resulting in smaller individual particles if growth is limited. For Gyrolite synthesis, a stoichiometric molar ratio of CaO/SiO₂ of 0.66 is commonly used.[1][2] Deviating from this ratio can affect the final particle size and potentially lead to the formation of other calcium silicate hydrate phases.

Q3: What is the role of stirring speed in controlling Gyrolite particle size?

A3: Stirring or agitation plays a crucial role in achieving a uniform particle size. In hydrothermal synthesis, agitation generally increases the probability of spontaneous nucleation.[3] A higher stirring speed can lead to the formation of smaller particles because the increased nucleation rate dominates over the crystal growth rate.[3] For Gyrolite synthesis, which is often carried out in unstirred suspensions, introducing controlled agitation can be a key strategy to reduce particle size and improve homogeneity.

Q4: Can pH be used to control the particle size of Gyrolite?

A4: Yes, the pH of the synthesis solution can significantly influence particle size. The pH affects the solubility of the silica and calcium precursors and can alter the surface charge of the forming particles, which in turn influences the rates of nucleation and aggregation. While specific studies on the effect of pH on Gyrolite particle size are limited, in many silicate systems, adjusting the pH can be a powerful tool for controlling particle morphology and size.[4][5]

Q5: Are there any additives that can be used to control the particle size of Gyrolite?

A5: While specific literature on additives for Gyrolite particle size control is not abundant, the use of surfactants and polymers as additives is a common strategy in the synthesis of other nanomaterials to control particle size and prevent aggregation.[6] These additives can adsorb to the surface of growing crystals, inhibiting further growth and stabilizing the particles in the suspension. Experimenting with small amounts of non-ionic or anionic surfactants could be a viable strategy to explore for controlling Gyrolite particle size.

Troubleshooting Guide

Issue 1: The synthesized Gyrolite particles are too large.

Potential Cause Troubleshooting Action
High Reaction Temperature Lower the synthesis temperature. For Gyrolite, synthesis is typically conducted between 175°C and 200°C.[2] Try experiments at the lower end of this range.
Long Reaction Time Reduce the duration of the hydrothermal treatment. Studies have shown that the crystallite size of Gyrolite increases with prolonged synthesis time.[2]
Low Nucleation Rate Increase the stirring speed to promote more nucleation sites, which can lead to smaller particles.
High Precursor Concentration Decrease the concentration of CaO and SiO₂ precursors while maintaining the stoichiometric ratio.

Issue 2: The Gyrolite particle size distribution is too broad.

Potential Cause Troubleshooting Action
Inhomogeneous Reaction Mixture Increase the stirring speed to ensure a more uniform distribution of precursors and temperature throughout the reaction vessel.
Uncontrolled Nucleation Introduce seeding by adding a small quantity of pre-synthesized Gyrolite particles to the initial reaction mixture to promote uniform crystal growth.
Particle Aggregation Consider adding a surfactant or a dispersing agent to the reaction mixture to prevent the agglomeration of newly formed particles.

Issue 3: The synthesized particles are not pure Gyrolite.

Potential Cause Troubleshooting Action
Incorrect CaO/SiO₂ Ratio Ensure the molar ratio of CaO to SiO₂ is maintained at the stoichiometric value of 0.66.
Inappropriate Temperature Synthesize within the stable temperature range for Gyrolite (typically 175-200°C). Temperatures that are too high can lead to the formation of other phases like truscottite.[2]
Insufficient Reaction Time At lower temperatures, a longer reaction time may be necessary to ensure the complete conversion to Gyrolite. For example, at 175°C, pure Gyrolite is obtained after 72 hours, while at 200°C, it is formed after 32 hours.[2]

Quantitative Data on Gyrolite Synthesis Parameters

ParameterValue/RangeEffect on Particle/Crystallite SizeReference
CaO/SiO₂ Molar Ratio 0.66Stoichiometric ratio for Gyrolite formation.[1][2]
Water/Solid Ratio 10.0Standard ratio used in reported syntheses.[1][2]
Temperature 175 - 200 °CHigher temperatures accelerate the formation of Gyrolite.[2]
Synthesis Duration 32 - 168 hoursCrystallite size increases with longer duration (from 44 to 95 nm).[2]
Stirring UnstirredMost reported syntheses are unstirred. Introducing stirring is a potential strategy to reduce particle size.[1][2]

Experimental Protocols

Standard Hydrothermal Synthesis of Gyrolite

This protocol is based on commonly reported methods for synthesizing Gyrolite.[1][2]

Materials:

  • Calcium oxide (CaO)

  • Amorphous silicon dioxide (SiO₂·nH₂O)

  • Deionized water

Procedure:

  • Calculate the required amounts of CaO and SiO₂·nH₂O to achieve a CaO/SiO₂ molar ratio of 0.66.

  • Prepare a suspension by mixing the CaO and SiO₂·nH₂O with deionized water to achieve a water/solid ratio of 10.0.

  • Transfer the suspension to a stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired synthesis temperature (e.g., 200°C).

  • Maintain the temperature for the desired duration (e.g., 32-168 hours). For unstirred synthesis, no agitation is applied.

  • After the synthesis period, cool the autoclave to room temperature.

  • Filter the solid product, wash it with deionized water, and dry it at a low temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow cluster_large Particles Too Large cluster_dist Wide Size Distribution cluster_impure Impure Phase start Start: Desired Gyrolite Particle Size Not Achieved issue Identify the Issue: - Particles too large? - Wide size distribution? - Impure phase? start->issue large_temp Decrease Synthesis Temperature issue->large_temp Too Large dist_stir Increase Stirring Speed issue->dist_stir Wide Distribution impure_ratio Verify CaO/SiO2 Ratio (0.66) issue->impure_ratio Impure evaluate Synthesize and Evaluate Particle Size large_temp->evaluate large_time Reduce Synthesis Time large_time->evaluate large_stir Increase Stirring Speed large_stir->evaluate large_conc Decrease Precursor Concentration large_conc->evaluate dist_stir->evaluate dist_seed Introduce Seeding dist_seed->evaluate dist_add Use Additives (Surfactants) dist_add->evaluate impure_ratio->evaluate impure_temp Adjust Temperature (175-200°C) impure_temp->evaluate impure_time Adjust Synthesis Time impure_time->evaluate evaluate->issue Unsuccessful end End: Desired Particle Size Achieved evaluate->end Successful

Caption: Troubleshooting workflow for controlling Gyrolite particle size.

ParameterRelationships cluster_params Synthesis Parameters cluster_process Crystallization Processes cluster_result Resulting Particle Properties temp Temperature nucleation Nucleation Rate temp->nucleation + growth Crystal Growth Rate temp->growth + time Time time->growth + conc Precursor Conc. conc->nucleation + conc->growth + stir Stirring stir->nucleation + stir->growth - ph pH ph->nucleation ph->growth add Additives add->growth - size Particle Size nucleation->size - dist Size Distribution nucleation->dist - (more uniform) growth->size + growth->dist + (less uniform)

References

Validation & Comparative

A Comparative Analysis of Gyrolite and Tobermorite as Cement Additives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cement and Materials Science

The quest for enhanced performance and durability in cementitious materials has led to the exploration of various mineral additives. Among these, the calcium silicate hydrates (CSH) gyrolite and tobermorite have garnered significant interest due to their potential to influence hydration kinetics, mechanical strength, and the overall microstructure of cement composites. This guide provides a comparative study of gyrolite and tobermorite as cement additives, supported by experimental data and detailed methodologies to aid researchers in their evaluation.

Performance Comparison: Gyrolite vs. Tobermorite

Both gyrolite (Ca₄(Si₆O₁₅)(OH)₂·3H₂O) and tobermorite (Ca₅Si₆O₁₆(OH)₂·4H₂O or Ca₅Si₆(O,OH)₁₈·5H₂O) are layered CSH minerals that can be synthesized hydrothermally.[1][2] When used as additives, they can act as seeding agents for the precipitation of C-S-H gel, the primary binding phase in hydrated cement. While direct comparative studies are limited, individual research on these minerals provides insights into their relative performance.

Impact on Cement Hydration and Setting Time

Gyrolite has been shown to positively affect the early stages of hydration in ordinary Portland cement.[3] The addition of gyrolite can accelerate the initial hydration reactions.[4] For instance, the maximum heat flow during the initial reaction can increase with the addition of gyrolite.[4]

Tobermorite, being a primary component of well-hydrated cement paste, also influences the hydration process. Its formation is a key indicator of the progression of hydration and strength development.[5] The presence of tobermorite crystals can signify a well-developed C-S-H structure.

PropertyGyroliteTobermorite
Effect on Early Hydration Accelerates initial hydration reactions[4]Promotes the formation of a stable C-S-H structure[5]
Heat of Hydration Can increase the cumulative heat of hydration at later stages[4]Integral to the overall heat evolution during cement hydration
Setting Time Likely to reduce setting time due to accelerated hydrationFormation is associated with the setting and hardening process
Influence on Mechanical Properties

Both additives have the potential to enhance the mechanical properties of cement composites, primarily through the refinement of the pore structure and the reinforcement of the C-S-H matrix.

Synthetic gyrolite has been demonstrated to improve the compressive strength of ordinary Portland cement.[3] The extent of this improvement can depend on the amount of gyrolite added.

Tobermorite is known for its high resistance to external isostatic compression.[6][7] The formation of well-crystallized tobermorite is directly correlated with an increase in the mechanical strength of cement-silica mixtures.[8]

PropertyGyroliteTobermorite
Compressive Strength Shown to increase the compressive strength of OPC[3]Formation is a definite indication of higher mechanical strength[8]
Tensile Strength Data not readily available in comparative studiesFormation of fibrous tobermorite can enhance tensile strength[9]
Durability Can contribute to a denser microstructure, potentially improving durabilityA key phase for achieving durable cementitious systems[9]

Experimental Protocols

To facilitate reproducible research, the following are detailed methodologies for key experiments used to evaluate cement additives.

Synthesis of Gyrolite and Tobermorite

Both minerals are typically synthesized under hydrothermal conditions. The primary variables influencing the final product are the CaO/SiO₂ (C/S) molar ratio, temperature, and reaction time.

  • Gyrolite Synthesis: A lower C/S molar ratio of approximately 0.66 is typically used.[1] Hydrothermal synthesis is often carried out in a saturated steam environment at temperatures ranging from 150 to 200°C for durations of 32 to 72 hours.[1]

  • Tobermorite Synthesis: A C/S molar ratio of around 0.83 is favorable for the formation of 11 Å tobermorite.[9] Hydrothermal treatment is generally conducted at temperatures between 120 and 180°C.[9]

The following diagram illustrates the logical relationship between the C/S ratio and the formation of different calcium silicate hydrates under hydrothermal conditions.

G cluster_0 Decreasing C/S Molar Ratio Hillebrandite Hillebrandite (C/S > 1.5) Xonotlite Xonotlite (C/S ≈ 1.0) Hillebrandite->Xonotlite Decreasing CaO Tobermorite Tobermorite (C/S ≈ 0.83) Xonotlite->Tobermorite Decreasing CaO Gyrolite Gyrolite (C/S ≈ 0.66) Tobermorite->Gyrolite Decreasing CaO G cluster_0 Material Preparation cluster_1 Specimen Preparation cluster_2 Performance Testing cluster_3 Microstructural Analysis A Synthesis of Gyrolite and Tobermorite C Mix Design (with varying % of additive) A->C B Cement and Aggregate Preparation B->C D Mortar/Paste Mixing C->D E Casting of Specimens (Cubes, Prisms, etc.) D->E I Heat of Hydration (ASTM C1702) D->I F Curing (Moist Curing at specified T and RH) E->F G Compressive Strength (ASTM C109) F->G H Setting Time (ASTM C191) F->H J XRD for Phase Identification F->J K SEM for Morphology F->K L TGA for Hydration Products F->L

References

Differentiating Gyrolite from other calcium silicate hydrates.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Gyrolite from Other Calcium Silicate Hydrates

For researchers, scientists, and professionals in material science and drug development, the accurate identification of calcium silicate hydrates (CSHs) is crucial for understanding material properties and ensuring the quality of synthesized compounds. Gyrolite, with its unique layered structure, is a CSH of particular interest. This guide provides a detailed comparison of Gyrolite with other common CSHs—Tobermorite, Xonotlite, and Foshagite—based on their physical, crystallographic, and analytical characteristics. Experimental data from X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermal Analysis (TGA/DTA) are presented to facilitate their differentiation.

Physical and Crystallographic Properties

A preliminary differentiation can often be made based on macroscopic physical properties and fundamental crystallographic data. While visual identification can be challenging, distinct differences in crystal habit and structure provide the first clues for identification.

PropertyGyroliteTobermoriteXonotliteFoshagite
Chemical Formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O[1]Ca₅Si₆O₁₆(OH)₂·4H₂OCa₆Si₆O₁₇(OH)₂Ca₄Si₃O₉(OH)₂[2]
Crystal System Triclinic[2][3]OrthorhombicMonoclinicTriclinic[2]
Crystal Habit Nodular aggregates, spherical or radial formations[1][2][4]Platy, fibrous, or foil-like crystalsAcicular or needle-like crystalsFibrous and in compact masses[4]
Color White, colorless, green, yellow, or brown[1][2][4]Colorless, white, pinkishColorless, white, pinkWhite[2]
Luster Vitreous to dull[2]Vitreous to pearlyVitreous to silkySilky[2]
Hardness (Mohs) 3 - 4[2]56.53[2]
Specific Gravity ~2.3+[2]2.422.712.73[2]

Analytical Differentiation Techniques

For unambiguous identification, instrumental analysis is essential. The following sections detail the expected results from XRD, FTIR, and Thermal Analysis for each mineral.

X-ray Diffraction (XRD) Analysis

XRD is a powerful technique for identifying crystalline phases based on their unique diffraction patterns. The position and intensity of the diffraction peaks are characteristic of the mineral's crystal structure. Gyrolite is particularly distinguished by an intense peak at a large d-spacing value.

Table 2: Key X-ray Diffraction Peaks (d-spacing in Å)

MineralPeak 1 (Å)Peak 2 (Å)Peak 3 (Å)Peak 4 (Å)Peak 5 (Å)
Gyrolite 22.0 11.268.374.203.73
Tobermorite (11Å) 11.3 3.082.972.811.84
Xonotlite 7.05 3.663.223.092.82
Foshagite 7.04 3.363.102.95 2.78

Note: Peak positions can vary slightly due to substitutions in the crystal lattice and experimental conditions. The most intense peaks are highlighted in bold.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy probes the vibrational modes of chemical bonds within a material. The resulting absorption bands are characteristic of the functional groups and the overall molecular structure, allowing for the differentiation of CSH phases.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

MineralO-H stretchingSi-O stretching (asymmetric)Si-O stretching (symmetric) & O-Si-O bending
Gyrolite ~3640, ~3450 (broad)~1070, ~1020~670, ~460
Tobermorite ~3430 (broad)~1200, ~970~670, ~530, ~450
Xonotlite ~3610~1050, ~965, ~900~650, ~560, ~480
Foshagite ~3550~1080, ~970, ~920~630, ~540, ~440
Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of materials. The temperatures of dehydration and phase transformations are key distinguishing features for CSH minerals.

Table 4: Thermal Analysis Data

MineralDehydration Events (°C)Phase Transformation/Decomposition (°C)Key Observations
Gyrolite 100-250 (loss of interlayer water)>700 (transforms to wollastonite)Two distinct stages of water loss.
Tobermorite 100-300 (loss of interlayer water)~800-850 (transforms to wollastonite)A broad endothermic peak for dehydration.
Xonotlite 700-800 (dehydroxylation)>800 (transforms to wollastonite)High thermal stability with water loss at elevated temperatures.
Foshagite ~400 and ~700 (dehydroxylation)>800 (transforms to wollastonite)Stepwise dehydroxylation.

Experimental Protocols

X-ray Diffraction (XRD)
  • Sample Preparation: The mineral sample should be finely ground to a homogenous powder (particle size <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å) is commonly used.

    • Voltage and Current: Typically operated at 40 kV and 40 mA.

    • Scan Range (2θ): A wide range, for instance, from 5° to 70°, is scanned to cover all characteristic peaks.

    • Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is generally sufficient.

  • Data Analysis: The resulting diffractogram is analyzed to identify the peak positions (2θ) and their corresponding d-spacings. These are then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: The KBr pellet method is commonly employed. A small amount of the finely ground mineral sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally adequate.

    • Scans: 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection: A background spectrum of a pure KBr pellet is collected first. Then, the spectrum of the sample pellet is recorded.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the mineral. The positions of the absorption bands are then identified and compared with reference spectra.

Thermal Analysis (TGA/DTA)
  • Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed into a sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: The analysis is usually carried out under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from room temperature to a final temperature, for example, 1000 °C, which is sufficient to observe all relevant thermal events for these minerals.

  • Data Collection: The instrument simultaneously records the sample weight (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis: The TGA curve shows the percentage of mass loss at different temperatures, corresponding to dehydration and dehydroxylation. The DTA curve shows endothermic or exothermic peaks associated with these events and phase transitions.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of Gyrolite from Tobermorite, Xonotlite, and Foshagite using the analytical techniques described.

DifferentiationWorkflow start Unknown Calcium Silicate Hydrate Sample xrd X-ray Diffraction (XRD) start->xrd gyrolite Gyrolite (d ≈ 22 Å) xrd->gyrolite Intense peak at large d-spacing tobermorite Tobermorite (d ≈ 11.3 Å) xrd->tobermorite Characteristic peak at medium d-spacing xonotlite_foshagite Xonotlite or Foshagite (d ≈ 7 Å) xrd->xonotlite_foshagite Characteristic peaks at small d-spacing ftir Fourier-Transform Infrared Spectroscopy (FTIR) xonotlite Xonotlite ftir->xonotlite Distinct O-H stretch (~3610 cm⁻¹) foshagite Foshagite ftir->foshagite Distinct O-H stretch (~3550 cm⁻¹) tga_dta Thermal Analysis (TGA/DTA) tga_dta->xonotlite High temp dehydroxylation (700-800°C) tga_dta->foshagite Stepwise dehydroxylation (~400 & ~700°C) xonotlite_foshagite->ftir Further Analysis xonotlite_foshagite->tga_dta Further Analysis

Caption: Workflow for differentiating calcium silicate hydrates.

By systematically applying these analytical techniques and comparing the results with the provided data, researchers can confidently differentiate Gyrolite from other common calcium silicate hydrates. This guide serves as a valuable resource for ensuring the accurate identification and characterization of these important materials.

References

Gyrolite: A Comparative Analysis of Its Adsorption Capacity Against Industry-Standard Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and cost-effective adsorbent materials is perpetual. This guide provides an objective comparison of the adsorption performance of Gyrolite against well-established adsorbents, namely activated carbon and zeolites, with a focus on heavy metal ion removal from aqueous solutions. The information is supported by experimental data from various studies.

Gyrolite, a rare phyllosilicate mineral, has garnered attention for its potential application as an adsorbent due to its unique layered structure.[1] This guide aims to validate its adsorption capacity by presenting a side-by-side comparison with the industry workhorses, activated carbon and zeolites.

Data Presentation: Adsorption Capacities Compared

AdsorbentPollutantMaximum Adsorption Capacity (mg/g)Reference
Gyrolite (Synthetic) Copper (Cu²⁺)54.32 - 1480*[2][3]
Gyrolite (Synthetic, Alkaline Solution) Copper (Cu²⁺)100[4][5]
Activated Carbon (from various sources) Copper (Cu²⁺)7.03 - 195[6][7]
Zeolite (Natural and Modified) Copper (Cu²⁺)53.5 - 262[3][4]

*Note: The exceptionally high value of 1480 mg/g for Gyrolite was observed at a high initial Cu²⁺ concentration, and the study indicated potential structural amorphization of the Gyrolite under these conditions.[2][3]

Experimental Protocols: Determining Adsorption Capacity

The data presented in this guide is derived from batch adsorption experiments, a standard method for evaluating the performance of adsorbents. The general methodology is outlined below.

Materials and Reagents:
  • Adsorbents: Gyrolite, Activated Carbon, Zeolite (all in powdered form).

  • Adsorbate Solution: A stock solution of a specific pollutant (e.g., Copper (II) nitrate) of a known concentration is prepared using deionized water.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for adjusting the initial pH of the adsorbate solutions.

Batch Adsorption Procedure:
  • Preparation of Adsorbate Solutions: A series of adsorbate solutions with varying initial concentrations are prepared by diluting the stock solution.

  • Adsorption Experiment: A fixed amount of the adsorbent (e.g., 0.1 g) is added to a fixed volume of the adsorbate solution (e.g., 100 mL) in a conical flask.[2]

  • pH Adjustment: The initial pH of the solution is adjusted to a predetermined value.

  • Equilibration: The flasks are agitated in a mechanical shaker at a constant speed and temperature for a specific duration to reach equilibrium.

  • Separation: After equilibration, the adsorbent is separated from the solution by centrifugation or filtration.

  • Analysis: The final concentration of the pollutant in the supernatant/filtrate is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or UV-Vis Spectrophotometry.

  • Calculation of Adsorption Capacity: The amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C₀ is the initial pollutant concentration (mg/L).

    • Cₑ is the equilibrium pollutant concentration (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Isotherm Modeling:

To determine the maximum adsorption capacity (qm), the experimental data is often fitted to adsorption isotherm models, such as the Langmuir and Freundlich models.[8] The Langmuir model, in particular, is used to describe monolayer adsorption on a homogeneous surface and provides a theoretical maximum adsorption capacity.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a batch adsorption experiment to determine the adsorption capacity of a material.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Adsorbent Adsorbent Material (Gyrolite, AC, Zeolite) Mix Mix Adsorbent and Adsorbate Solution Adsorbent->Mix Adsorbate Pollutant Stock Solution Solutions Working Solutions (Varying Concentrations) Adsorbate->Solutions Solutions->Mix pH_Adjust Adjust pH Mix->pH_Adjust Agitate Agitate for Equilibrium pH_Adjust->Agitate Separate Separate Solid and Liquid Phases Agitate->Separate Analyze Analyze Final Concentration (Ce) Separate->Analyze Calculate Calculate Adsorption Capacity (qe) Analyze->Calculate Isotherm Fit to Isotherm Models (e.g., Langmuir) Calculate->Isotherm qm Determine Maximum Adsorption Capacity (qm) Isotherm->qm

Experimental workflow for determining adsorption capacity.

Conclusion

The preliminary data suggests that synthetic Gyrolite exhibits a significant, and in some cases, exceptionally high adsorption capacity for copper ions, potentially surpassing that of activated carbon and zeolites under specific conditions.[2][3] However, it is crucial to consider the stability of Gyrolite at high adsorbate concentrations. The performance of activated carbon and zeolites is well-documented and consistently high across a range of conditions.

Further research is required to fully validate the performance of Gyrolite with a wider range of pollutants and to understand its structural integrity under various experimental conditions. The detailed experimental protocol provided in this guide can serve as a foundation for such comparative studies. For researchers and professionals in drug development and environmental remediation, Gyrolite presents an intriguing potential alternative to conventional adsorbents, warranting deeper investigation.

References

A Comparative Analysis of Natural and Synthetic Gyrolite for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the distinct properties of natural and synthetic gyrolite, supported by experimental data and detailed protocols.

Gyrolite, a hydrated calcium silicate mineral, is gaining attention in various scientific fields for its unique layered structure and potential applications ranging from industrial adsorbents to novel drug delivery systems. This guide provides a comprehensive comparison of the properties of naturally occurring gyrolite and its synthetic counterpart, offering a valuable resource for researchers selecting materials for specific applications. While natural gyrolite offers a baseline for the mineral's intrinsic properties, synthetic gyrolite presents the advantage of tunable characteristics, such as a significantly larger surface area, which can be optimized for various uses.[1]

Comparative Data of Natural vs. Synthetic Gyrolite

The following table summarizes the key quantitative differences between natural and synthetic gyrolite based on available experimental data. It is important to note that the properties of natural gyrolite can vary depending on its geological origin and the presence of impurities, while the characteristics of synthetic gyrolite are highly dependent on the synthesis parameters.

PropertyNatural GyroliteSynthetic Gyrolite (Pure)Synthetic Gyrolite (Na-substituted)
Chemical Formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O (can vary)[1][2]Ca₁₆Si₂₄O₆₀(OH)₈·(14+x)H₂O (x ≤ 3)[3]NaCa₁₆Si₂₃AlO₆₀(OH)₈·14H₂O
Specific Surface Area (BET) Data not readily available143.15 m²/g[4][5]27.24 m²/g[4][5]
Total Pore Volume Data not readily available0.661 cm³/g[4][5]0.118 cm³/g[4][5]
Dominant Pore Radius Data not readily available80-90 Å (plate-like pores)[4][5]60-70 Å (cylindrical pores)[4][5]
Crystallite Size Variable44 - 95 nm (increases with synthesis time)[6]Not specified
Hardness (Mohs) 2.5[2][7]Not applicableNot applicable
Density 2.45 - 2.51 g/cm³[2]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key characterization techniques cited in the comparison are provided below.

Hydrothermal Synthesis of Gyrolite

This protocol describes a common method for synthesizing pure gyrolite in a laboratory setting.

  • Preparation of Reactants: A stoichiometric mixture of calcium oxide (CaO) and amorphous silica (SiO₂·nH₂O) is prepared with a CaO/SiO₂ molar ratio of 0.66.

  • Suspension Preparation: The reactant mixture is suspended in deionized water to achieve a water/solid ratio of 10.0.

  • Hydrothermal Reaction: The suspension is placed in a stainless-steel autoclave and subjected to hydrothermal treatment under saturated steam pressure at a temperature of 200°C.

  • Isothermal Curing: The reaction is maintained at 200°C for a duration of 32 to 168 hours. The duration of the synthesis influences the crystallite size and surface properties of the final product.[6][8]

  • Product Recovery: After the designated reaction time, the autoclave is cooled to room temperature. The solid product is then filtered, washed with deionized water to remove any unreacted precursors, and dried at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

X-Ray Diffraction (XRD) Analysis

XRD is employed to determine the crystalline structure and phase purity of the gyrolite samples.

  • Sample Preparation: A small amount of the gyrolite sample (natural or synthetic) is finely ground into a homogenous powder using an agate mortar and pestle.

  • Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.

  • Data Acquisition: The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of gyrolite. The position and intensity of the peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the phase identity and assess purity. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and dehydration behavior of gyrolite.

  • Sample Preparation: A small, accurately weighed amount of the gyrolite sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Analysis Conditions: The sample is heated in a TGA instrument from room temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, with a flow rate of 20-50 mL/min.

  • Data Acquisition: The change in mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to identify the temperatures at which weight loss occurs, corresponding to the removal of adsorbed and structural water. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum weight loss rate. Natural gyrolite shows a two-stage water loss, with a significant portion lost up to 450°C and the remainder lost between 550°C and 850°C.[9]

Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis

The BET method is used to determine the specific surface area, pore volume, and pore size distribution of the gyrolite samples.

  • Sample Degassing: A known mass of the gyrolite sample is degassed under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface.

  • Adsorption/Desorption Isotherm Measurement: The analysis is performed using a surface area and porosity analyzer. Nitrogen gas is typically used as the adsorbate at liquid nitrogen temperature (77 K). The amount of gas adsorbed by the sample is measured at various relative pressures (P/P₀).

  • Data Analysis:

    • Specific Surface Area: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area (SBET).

    • Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) model.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the synthesis and characterization of gyrolite.

Hydrothermal_Synthesis_Workflow cluster_reactants Reactant Preparation CaO CaO Mix Mixing (CaO/SiO2 = 0.66) CaO->Mix SiO2 Amorphous SiO2 SiO2->Mix Suspension Aqueous Suspension (Water/Solid = 10) Mix->Suspension Autoclave Hydrothermal Reaction (200°C, Saturated Steam) Suspension->Autoclave Curing Isothermal Curing (32-168 hours) Autoclave->Curing Recovery Product Recovery (Filtering, Washing, Drying) Curing->Recovery Gyrolite Synthetic Gyrolite Recovery->Gyrolite

Caption: Hydrothermal synthesis workflow for synthetic gyrolite.

Characterization_Workflow cluster_sample Sample cluster_analysis Characterization Techniques cluster_properties Determined Properties Sample Natural or Synthetic Gyrolite XRD XRD Analysis Sample->XRD TGA TGA Analysis Sample->TGA BET BET Analysis Sample->BET Structure Crystalline Structure & Purity XRD->Structure Thermal Thermal Stability & Dehydration TGA->Thermal Surface Surface Area & Porosity BET->Surface

Caption: Experimental workflow for gyrolite characterization.

References

A Comparative Analysis of Gyrolite and Clinoptilolite for the Removal of Zinc Ions from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of heavy metal ions, such as zinc (Zn²⁺), from industrial wastewater is a critical environmental challenge. Among various treatment methods, adsorption using low-cost, naturally occurring minerals has garnered significant attention. This guide provides an objective comparison of two such minerals, gyrolite and clinoptilolite, for their efficacy in removing zinc ions from aqueous solutions. The comparison is supported by a synthesis of experimental data from multiple studies, detailing the adsorbents' performance under various conditions and the methodologies employed.

Performance Comparison at a Glance

A summary of the key performance parameters for gyrolite and clinoptilolite in zinc ion removal is presented in the tables below. It is important to note that the experimental conditions varied across studies, which can influence the reported adsorption capacities.

Table 1: Quantitative Data for Zinc Ion Removal by Gyrolite

ParameterValueExperimental ConditionsReference
Adsorption Capacity28.50 mg/gInitial Zn²⁺: 300 mg/L, Adsorbent Dose: 1 g/100 mL, pH: Alkaline, Temp: 25°C, Time: 30 s[1][2]
Adsorption Capacity20.43 mg/gInitial Zn²⁺: 300 mg/L, Adsorbent Dose: 1 g/100 mL, pH: Acidic, Temp: 25°C, Time: 30 s[1][2]
Adsorption Capacity29.92 mg/gSynthesis Time: 32 h, pH: Alkaline[3]
Adsorption Capacity27.91 mg/gSynthesis Time: 168 h, pH: Alkaline[3]
Adsorption Capacity14.2 mg/gpH: 10.61[4]
Adsorption Capacity13.8 mg/gpH: 5.86[4]
Removal Efficiency99%pH: Alkaline, Time: 30 s[4]

Table 2: Quantitative Data for Zinc Ion Removal by Clinoptilolite

ParameterValueExperimental ConditionsReference
Adsorption Capacity0.34 mg/gBatch study, pH: 4[5][6]
Adsorption Capacity2.38 mg/gColumn study, pH: 4, Initial Zn²⁺: 18.4 mg/L[5][6]
Removal Efficiency57%In the presence of Methylene Blue and Cd²⁺[7]
Removal EfficiencyUp to 76%Initial Zn²⁺: 10 mg/L[8]
Removal Efficiency57%Initial Zn²⁺: 25 mg/L[8]
Removal Efficiency96%Untreated clinoptilolite[9]

Experimental Methodologies

A general experimental workflow for evaluating the performance of these adsorbents is outlined below. The specific parameters can be adjusted based on the research objectives.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_solution Wastewater Preparation cluster_adsorption Adsorption Experiment cluster_analysis Analysis A Source Gyrolite or Clinoptilolite B Wash with deionized water A->B C Dry at specified temperature B->C D Sieve to desired particle size C->D G Add known mass of adsorbent to Zn²⁺ solution D->G E Prepare synthetic Zn²⁺ solution or collect industrial wastewater F Adjust pH to desired level (e.g., acidic or alkaline) F->G H Agitate at constant temperature for a specific contact time G->H I Separate adsorbent from solution (e.g., filtration, centrifugation) H->I J Measure final Zn²⁺ concentration (e.g., AAS, ICP-OES) I->J K Calculate adsorption capacity (qₑ) and removal efficiency (%) J->K

General experimental workflow for zinc ion removal.
Detailed Experimental Protocols

1. Adsorbent Preparation:

  • Gyrolite: Synthesized hydrothermally from a stoichiometric mixture of CaO and SiO₂·nH₂O. The mixture is cured in a stainless steel vessel at a specific temperature (e.g., 200°C) for a designated duration (e.g., 32 to 168 hours). The resulting product is filtered, dried (e.g., at 50 ± 5°C), and sieved to a uniform particle size (e.g., < 80 µm mesh).[4]

  • Clinoptilolite: Natural clinoptilolite tuff is washed repeatedly with deionized water to remove impurities. It is then dried in an oven at a specific temperature (e.g., 105°C) for a set time (e.g., 24 hours). The dried material is ground and sieved to obtain the desired particle size fraction (e.g., 0.5–0.85 mm).[5][10]

2. Wastewater Preparation:

  • Synthetic wastewater is typically prepared by dissolving a known amount of a zinc salt (e.g., Zn(NO₃)₂ or ZnSO₄·7H₂O) in deionized water to achieve the desired initial zinc ion concentration.

  • The pH of the solution is adjusted to the target value using dilute solutions of acids (e.g., HCl, HNO₃) or bases (e.g., NaOH, NH₄OH).

3. Batch Adsorption Studies:

  • A predetermined mass of the adsorbent (e.g., 1 g) is added to a fixed volume of the zinc solution (e.g., 100 mL) in a flask or beaker.

  • The mixture is agitated in a thermostatic shaker at a constant temperature (e.g., 25°C) and speed for a specified contact time.

  • Samples are withdrawn at different time intervals to determine the adsorption kinetics.

  • After the desired contact time, the solid and liquid phases are separated by filtration or centrifugation.

  • The final concentration of zinc ions in the filtrate is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

4. Data Analysis:

  • The amount of zinc adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of zinc ions (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • The removal efficiency (%) is calculated as: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

In-depth Comparison and Discussion

Gyrolite:

The available data strongly suggests that gyrolite is a highly effective adsorbent for zinc ions, particularly in alkaline conditions.[1][2] The adsorption process is rapid, with a significant percentage of zinc removal occurring within the first few minutes of contact.[4] Studies have shown that the adsorption mechanism is likely chemisorption, involving ion exchange between Ca²⁺ ions in the gyrolite structure and Zn²⁺ ions in the solution.[2] The stability of gyrolite's crystal structure after adsorption in alkaline solutions is another advantageous property.[3] However, in acidic solutions, gyrolite's structure may be less stable.[1]

Clinoptilolite:

Clinoptilolite, a natural zeolite, has been extensively studied for heavy metal removal. Its performance in zinc adsorption is influenced by several factors, including pH, particle size, and the presence of other ions.[5][7] The highest sorption capacities for clinoptilolite are typically observed at a pH of around 4.[5][6] The adsorption mechanism is often described by a pseudo-second-order kinetic model, indicating a chemisorption process.[5][6] While clinoptilolite demonstrates good removal efficiency, its reported adsorption capacity for zinc appears to be lower than that of gyrolite under the conditions reported in the literature. It's important to note that modifications to clinoptilolite, such as acid treatment, can alter its properties and potentially enhance its adsorption capacity.

Conclusion

Both gyrolite and clinoptilolite are promising low-cost adsorbents for the removal of zinc ions from wastewater.

  • Gyrolite exhibits a remarkably high and rapid adsorption capacity, especially in alkaline environments. Its performance suggests it could be a superior choice for treating wastewater with high zinc concentrations and alkaline pH.

  • Clinoptilolite is a widely available and effective adsorbent, with optimal performance in slightly acidic conditions. Its well-documented properties and extensive research base make it a reliable option for various wastewater treatment applications.

References

Structural comparison between Gyrolite and reyerite.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison of Gyrolite and Reyerite

This guide provides a detailed structural comparison between gyrolite and reyerite, two closely related phyllosilicate minerals. The information is intended for researchers, scientists, and professionals in drug development who may encounter these minerals or their synthetic analogues in their work. The comparison is supported by crystallographic data and includes detailed experimental protocols for characterization.

Introduction to Gyrolite and Reyerite

Gyrolite and reyerite are layered calcium silicate minerals. Structurally, they are composed of repeating tetrahedral and octahedral sheets. The fundamental difference between them lies in the interlayer region. Reyerite represents a more condensed structure, while gyrolite incorporates an additional interlayer sheet containing water molecules and cations, leading to a larger c-axis dimension. This structural relationship is crucial for understanding their respective properties and potential applications.

Quantitative Structural Data

The following table summarizes the key crystallographic and structural parameters for gyrolite and reyerite, derived from single-crystal X-ray diffraction studies.

ParameterGyroliteReyerite
Chemical Formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O[1](Na,K)₂Ca₁₄(Si,Al)₂₄O₅₈(OH)₈·6H₂O[2]
Crystal System Triclinic[1]Trigonal[2]
Space Group Pī[1]P3[2]
Unit Cell Dimensions a = 9.74(1) Å, b = 9.74(1) Å, c = 22.40(2) Å[1]a = 9.767 Å, c = 19.067 Å[2]
α = 95.7(1)°, β = 91.5(1)°, γ = 120.0(1)°[1]
Key Bond Lengths Si-O and Ca-O bond lengths are detailed in Merlino (1988)[1]Si-O and Ca-O bond lengths are detailed in Merlino (1988)

Structural Relationship and Experimental Workflow

The structural relationship between gyrolite and reyerite, as well as a typical experimental workflow for their characterization, are illustrated in the diagrams below.

cluster_reyerite Reyerite Structure cluster_gyrolite Gyrolite Structure reyerite_layer [Ca₁₄(Si,Al)₂₄O₅₈(OH)₈]²⁻ Layer gyrolite_layer [Ca₁₄(Si,Al)₂₄O₅₈(OH)₈]²⁻ Layer reyerite_layer->gyrolite_layer Structural Precursor interlayer Interlayer (Na⁺, Ca²⁺, H₂O) gyrolite_layer->interlayer Hydration/ Ion Exchange

Caption: Structural relationship between reyerite and gyrolite.

sample Sample Preparation (Grinding, Sieving) xrd X-Ray Diffraction (XRD) Data Collection sample->xrd rietveld Rietveld Refinement (Structure Solution/Refinement) xrd->rietveld analysis Structural Analysis (Bond Lengths, Angles, etc.) rietveld->analysis publication Publication of Results analysis->publication

Caption: Experimental workflow for mineral characterization.

Experimental Protocols

Detailed methodologies for the characterization of gyrolite and reyerite are crucial for reproducible research. The following protocols outline the key steps for single-crystal X-ray diffraction and Rietveld refinement.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a fundamental technique for determining the precise atomic arrangement within a crystal.

1. Crystal Selection and Mounting:

  • Identify a single crystal of gyrolite or reyerite with well-defined faces and dimensions typically between 0.1 and 0.3 mm.

  • Mount the selected crystal on a goniometer head using a suitable adhesive or a cryo-loop.

2. Data Collection:

  • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Collect a series of diffraction images by rotating the crystal through a range of angles. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • The diffraction data consists of a set of reflections, each with a specific intensity and position.

3. Data Processing:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Determine the unit cell parameters and space group from the processed data.

4. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.

Rietveld Refinement

Rietveld refinement is a powerful technique for analyzing powder X-ray diffraction data to obtain detailed structural and quantitative phase information.

1. Sample Preparation:

  • Grind the mineral sample to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.

  • Load the powdered sample into a sample holder, taking care to minimize preferred orientation.

2. Powder X-ray Diffraction Data Collection:

  • Collect a high-quality powder diffraction pattern over a wide 2θ range using a powder diffractometer.

  • Use a step size and counting time that provide good statistics and resolution.

3. Rietveld Refinement Procedure:

  • Initial Model: Start with a known crystal structure model for gyrolite or reyerite. This includes the space group, unit cell parameters, and atomic positions.

  • Refinement Software: Use specialized software for Rietveld refinement (e.g., GSAS, FullProf, TOPAS).

  • Refinement Strategy:

    • Begin by refining the scale factor and background parameters.

    • Sequentially refine the unit cell parameters, peak profile parameters (shape and width), and preferred orientation parameters.

    • Finally, refine the atomic coordinates and isotropic/anisotropic displacement parameters.

  • Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to assess the quality of the refinement. A successful refinement results in a good match between the calculated and observed diffraction patterns.

By following these protocols, researchers can obtain high-quality structural data for gyrolite, reyerite, and related materials, enabling a deeper understanding of their structure-property relationships.

References

Performance evaluation of Gyrolite in comparison to other zeolites in catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the synthesis and structural characteristics of Gyrolite, a comprehensive evaluation of its catalytic performance in comparison to commercially significant zeolites such as ZSM-5, FAU (Faujasite), and BETA remains conspicuously absent from the scientific literature. While often found in association with zeolites in nature, Gyrolite's potential as a catalyst in its own right is a largely unexplored frontier, leaving researchers and industry professionals with a critical knowledge gap.

Gyrolite, a hydrated calcium silicate mineral, possesses a layered structure that theoretically could offer unique catalytic properties. However, a thorough review of published research reveals a primary focus on its synthesis via hydrothermal methods and its role in cement chemistry.[1][2] Studies have detailed its formation from various silica and calcium sources under specific temperature and pressure conditions, but these investigations have not extended to testing its activity and selectivity in catalytic reactions.[1][2]

In contrast, zeolites like ZSM-5, FAU, and BETA are cornerstones of the catalysis field, with their performance extensively documented across a vast array of chemical transformations. These aluminosilicate minerals are characterized by their well-defined microporous structures and tunable acidity, making them highly effective catalysts in industries ranging from petroleum refining to fine chemical synthesis.

For a meaningful comparison of Gyrolite to these established zeolites, experimental data on its performance in specific catalytic reactions would be required. Key metrics such as conversion of reactants, selectivity towards desired products, and catalyst stability over time are essential for a proper evaluation. Unfortunately, such data for Gyrolite is not publicly available.

The scientific community has shown significant interest in the synthesis of various zeolites and the modification of their properties to enhance catalytic performance. For instance, the impact of crystal size, acidity, and the introduction of other metals into the zeolite framework on catalytic activity is a subject of ongoing research. However, Gyrolite has not been a subject of similar catalytic studies.

Without experimental data, any discussion on the comparative catalytic performance of Gyrolite would be purely speculative. Therefore, a data-driven comparison guide, as is standard for evaluating catalytic materials, cannot be constructed at this time.

The Path Forward: A Call for Catalytic Investigation

The absence of data on Gyrolite's catalytic properties presents a clear opportunity for future research. A systematic investigation into its potential as a catalyst could involve:

  • Synthesis and Characterization: Preparation of Gyrolite with controlled properties (e.g., surface area, particle size) and thorough characterization of its structural and acidic/basic properties.

  • Catalytic Testing: Evaluation of its performance in a range of model catalytic reactions, such as dehydration, condensation, or oxidation reactions, where other zeolites are known to be active.

  • Comparative Studies: Direct comparison of its performance metrics with those of standard zeolites like ZSM-5, FAU, and BETA under identical reaction conditions.

Such studies would be instrumental in determining whether Gyrolite can offer any advantages over existing zeolite catalysts, potentially opening up new avenues for its application in the chemical and pharmaceutical industries. Until then, the catalytic potential of Gyrolite remains an intriguing but unanswered question.

Visualizing the Knowledge Gap

To illustrate the current state of research, the following diagram depicts the disparity in available information between Gyrolite and other well-studied zeolites in the context of catalysis.

Figure 1. Research focus comparison.

References

A Cross-Validated Guide to Gyrolite Characterization: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gyrolite, a hydrated calcium silicate mineral, has garnered increasing interest in various scientific fields, including its potential applications in drug delivery and biomaterials. A thorough and accurate characterization of its physicochemical properties is paramount for its effective utilization. This guide provides a comprehensive comparison of key analytical techniques for Gyrolite characterization, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Comparative Analysis of Analytical Techniques

The structural, compositional, and morphological properties of Gyrolite can be elucidated through a combination of analytical methods. This section compares the utility of X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and Thermal Analysis (TGA/DSC) in the characterization of synthetic Gyrolite.

Table 1: Quantitative Data Comparison for Gyrolite Characterization

ParameterX-ray Diffraction (XRD)Fourier-Transform Infrared Spectroscopy (FTIR)Thermal Analysis (TGA/DSC)Scanning Electron Microscopy (SEM)
Primary Information Crystalline structure, phase purity, lattice parameters, crystallite sizeFunctional groups, molecular structure, presence of water and hydroxyl groupsThermal stability, water content, phase transitionsSurface morphology, particle size and shape, elemental composition (with EDS)
Key Quantitative Data d-spacing (Å) and relative intensity (%) of characteristic peaksWavenumber (cm⁻¹) of absorption bandsTemperature ranges (°C) of mass loss and thermal events, Weight loss (%)Particle size (µm), aspect ratio
Gyrolite Specific Data Major peaks at d ≈ 2.2 nm, 1.1262 nm, 0.8371 nm, 0.4197 nm, 0.3732 nm, 0.3511 nm, 0.2803 nm, 0.2141 nm[1]Sharp peak near 3635 cm⁻¹ (distinguishing OH positions), broad band near 3446 cm⁻¹ (interlayer water)[1]Endothermic peak at 137–143 °C (loss of physisorbed and interlayer water), Exothermic peak (recrystallization to wollastonite)[1]Plate-like or spherical/radial formations[1]
Limitations Limited information on amorphous content and chemical bondingIndirect information on crystal structure, can be difficult to quantifyDoes not provide direct structural or morphological informationCan be subject to sample preparation artifacts, requires vacuum

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following section outlines the experimental protocols for the hydrothermal synthesis of Gyrolite and its subsequent characterization using the aforementioned analytical techniques.

1. Hydrothermal Synthesis of Gyrolite

This protocol describes a common method for synthesizing pure Gyrolite.

  • Materials: Calcium oxide (CaO), amorphous silica (SiO₂·nH₂O), deionized water.

  • Procedure:

    • Prepare a stoichiometric mixture of CaO and SiO₂·nH₂O with a CaO/SiO₂ molar ratio of 0.66.[1][2]

    • Create a suspension with a water/solid ratio of 10.0.[1][2]

    • Transfer the suspension to a stainless-steel autoclave.

    • Heat the autoclave to 200 °C under saturated steam pressure.[1][2]

    • Maintain the temperature for 32 hours for the synthesis of pure Gyrolite.[1] For Na-substituted Gyrolite, the synthesis time can be reduced to 16 hours with the addition of 5% Na₂O.[1]

    • After the reaction, cool the autoclave to room temperature.

    • Filter the solid product, wash it with deionized water, and dry it at a low temperature (e.g., 60 °C) to avoid structural changes.

2. X-ray Diffraction (XRD) Analysis

  • Sample Preparation: The synthesized Gyrolite powder should be gently ground using a mortar and pestle to a fine, homogeneous powder (ideally <10 µm) to ensure random orientation of the crystallites.[3][4][5] The powder is then typically back-loaded into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection:

    • Set the generator voltage and current (e.g., 40 kV and 40 mA).

    • Scan the sample over a 2θ range of 5° to 70°.

    • Use a step size of 0.02° and a counting time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions (d-spacings) and relative intensities with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD).[6] For more detailed structural information, Rietveld refinement can be performed.

3. Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

  • Sample Preparation: The KBr pellet method is commonly used. Mix approximately 1-2 mg of the dried Gyrolite sample with 200-300 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Collection:

    • Collect a background spectrum of the pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • Accumulate multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: The absorption bands in the resulting spectrum are assigned to specific molecular vibrations (e.g., O-H stretching, Si-O stretching) to identify the functional groups present in the Gyrolite structure.[7][8]

4. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) Analysis

  • Sample Preparation:

    • Mount a small amount of the Gyrolite powder onto an aluminum stub using double-sided carbon tape.

    • Ensure good adhesion and a representative sample distribution.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • Instrumentation: A Scanning Electron Microscope, often equipped with an Energy-Dispersive X-ray Spectroscopy detector.

  • Imaging and Analysis:

    • Insert the sample into the SEM chamber and evacuate to high vacuum.

    • Use an accelerating voltage of 10-20 kV.

    • Acquire secondary electron (SE) images to visualize the surface morphology and topography of the Gyrolite particles.

    • Acquire backscattered electron (BSE) images to observe compositional contrast.

    • Perform EDS analysis on selected areas or points to determine the elemental composition of the sample.

  • Quantitative Analysis: Image analysis software can be used to measure particle size distribution and other morphological parameters from the acquired SEM images.[9][10]

5. Thermal Analysis (TGA/DSC)

  • Sample Preparation: Accurately weigh a small amount of the Gyrolite sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

  • Data Collection:

    • Heat the sample from room temperature to a final temperature of around 1000 °C.

    • Use a constant heating rate, for example, 10 °C/min.

    • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min).[11]

  • Data Analysis: The TGA curve shows the mass loss of the sample as a function of temperature, which can be used to quantify the water content. The DSC curve shows the heat flow into or out of the sample, indicating endothermic or exothermic transitions such as dehydration and recrystallization.[12][13][14][15]

Visualizing the Characterization Process

To better understand the workflow and the interplay between these techniques, the following diagrams have been generated.

Gyrolite_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data & Interpretation start Starting Materials (CaO, SiO₂, H₂O) synthesis Hydrothermal Synthesis (200°C, 32h) start->synthesis product Gyrolite Powder synthesis->product xrd XRD Analysis product->xrd ftir FTIR Analysis product->ftir sem SEM/EDS Analysis product->sem tga TGA/DSC Analysis product->tga xrd_data Crystal Structure, Phase Purity xrd->xrd_data ftir_data Functional Groups, Chemical Bonds ftir->ftir_data sem_data Morphology, Elemental Composition sem->sem_data tga_data Thermal Stability, Water Content tga->tga_data

Caption: Experimental workflow for Gyrolite synthesis and characterization.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained XRD X-ray Diffraction (XRD) Structure Crystallinity & Phase XRD->Structure Provides FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Bonding Chemical Bonds & Functional Groups FTIR->Bonding Identifies SEM Scanning Electron Microscopy (SEM/EDS) Morphology Surface & Elemental Data SEM->Morphology Visualizes TGA Thermal Analysis (TGA/DSC) Thermal Stability & Compositional Changes TGA->Thermal Measures Structure->Bonding Correlates with Bonding->Thermal Explains Morphology->Structure Relates to

Caption: Logical relationship of information from different analytical techniques.

References

A comparative study on the thermal behavior of Gyrolite and xonotlite.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal stability and decomposition pathways of two calcium silicate hydrate minerals, Gyrolite and Xonotlite, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their thermal properties, supported by experimental data and detailed methodologies.

Gyrolite and Xonotlite, both hydrated calcium silicate minerals, exhibit distinct thermal behaviors upon heating, which dictates their suitability for various high-temperature applications. This guide summarizes their key thermal decomposition characteristics, including dehydration and phase transformation temperatures, based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Quantitative Thermal Analysis Data

The thermal decomposition of Gyrolite and Xonotlite involves multi-stage dehydration and subsequent transformation into more stable phases. The key temperature ranges and corresponding mass loss for these events are summarized below.

MineralThermal EventTemperature Range (°C)Mass Loss (%)Final Products
Gyrolite First Dehydration (loss of free and loosely bound water)up to 450~75% of total waterPartially dehydrated Gyrolite
Second Dehydration (loss of structural water) & Structural Collapse550 - 850Remaining ~25% of waterPseudowollastonite & Amorphous Silica
Crystalline Phase Formation> 950-Wollastonite & Cristobalite
Xonotlite Dehydroxylation700 - 835Not specifiedWollastonite
Phase Transformation> 800-β-Wollastonite

Experimental Protocols

The following section details the generalized experimental methodology for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on silicate minerals like Gyrolite and Xonotlite.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the thermal decomposition of Gyrolite and Xonotlite.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA is typically used.

Sample Preparation:

  • A small amount of the mineral sample (typically 5-10 mg) is accurately weighed.

  • The sample is placed in an inert crucible, commonly made of alumina or platinum.

Experimental Conditions:

  • Heating Rate: A controlled linear heating rate, typically 10 °C/min, is applied.

  • Temperature Range: The analysis is conducted from ambient temperature up to 1200 °C to ensure complete decomposition and phase transformation.

  • Atmosphere: The experiment is usually carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Reference Material: For DTA, a thermally inert reference material, such as calcined alumina, is used.

Data Analysis:

  • TGA Curve: The TGA curve plots the percentage of mass loss against temperature. The onset and end temperatures of decomposition stages are determined from this curve.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

  • DTA Curve: The DTA curve plots the temperature difference between the sample and the reference against temperature. Endothermic peaks indicate processes like dehydration and dehydroxylation, while exothermic peaks can indicate recrystallization or phase transitions.

The following diagram illustrates the general workflow for the thermal analysis of silicate minerals.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_results Results start Start weigh Weigh 5-10 mg of mineral sample start->weigh place Place sample in inert crucible weigh->place instrument Load into TGA/DTA instrument place->instrument heat Heat from ambient to 1200 °C at 10 °C/min in inert atmosphere instrument->heat record Record mass loss (TGA) and temperature difference (DTA) heat->record plot Plot TGA, DTG, and DTA curves record->plot identify Identify key decomposition and transition temperatures plot->identify quantify Quantify mass loss at each stage identify->quantify compare Compare thermal behavior of Gyrolite and Xonotlite quantify->compare

Fig. 1: Experimental workflow for TGA/DTA analysis.

Comparative Thermal Decomposition Pathways

The thermal decomposition of Gyrolite and Xonotlite proceeds through distinct pathways, leading to different intermediate and final products.

Gyrolite Decomposition Pathway

Gyrolite undergoes a two-stage dehydration process. The initial loss of loosely bound water is followed by the removal of structural hydroxyl groups at higher temperatures, which leads to the collapse of its layered structure. This is followed by recrystallization into more stable silicate phases.

G Gyrolite Gyrolite (Ca₁₆Si₂₄O₆₀(OH)₈·14H₂O) DehydratedGyrolite Partially Dehydrated Gyrolite Gyrolite->DehydratedGyrolite < 450 °C - H₂O Amorphous Pseudowollastonite + Amorphous Silica DehydratedGyrolite->Amorphous 550-850 °C - H₂O (structural) Crystalline Wollastonite (β-CaSiO₃) + Cristobalite (SiO₂) Amorphous->Crystalline > 950 °C

Fig. 2: Thermal decomposition pathway of Gyrolite.
Xonotlite Decomposition Pathway

Xonotlite exhibits higher thermal stability compared to Gyrolite. Its decomposition involves a single-step dehydroxylation process at a relatively high temperature, directly transforming it into wollastonite without the formation of an intermediate amorphous phase.

G Xonotlite Xonotlite (Ca₆Si₆O₁₇(OH)₂) Wollastonite Wollastonite (β-CaSiO₃) Xonotlite->Wollastonite 700-835 °C - H₂O

Fig. 3: Thermal decomposition pathway of Xonotlite.

Performance Benchmark of Gyrolite-Based Materials for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Among the various materials explored, silicate-based carriers have garnered significant attention due to their unique structural properties. This guide provides a comparative performance benchmark of Gyrolite-based materials, a class of phyllosilicates, against other widely used drug delivery platforms. Due to the limited direct data on Gyrolite, this comparison leverages data from structurally similar synthetic calcium silicate hydrates (CSH), offering valuable insights for researchers in the field.

Comparative Performance Data

The following table summarizes key performance metrics for Gyrolite-like calcium silicate hydrates (CSH) in comparison to two other common drug delivery systems: Mesoporous Silica Nanoparticles (MSNs) and a representative biodegradable polymer-based carrier.

Performance MetricGyrolite-like Calcium Silicate Hydrates (CSH)Mesoporous Silica Nanoparticles (MSNs)Biodegradable Polymer Carrier (e.g., PLGA)
Drug Loading Capacity (DLC) High, can be influenced by the stoichiometric ratio of Ca2+ ions and the functional groups of the drug molecules.[1]High, due to large surface area and pore volume.[2]Variable, depends on the encapsulation method and polymer-drug interactions.
Release Kinetics Often exhibits sustained release, with a pH-responsive release behavior.[3][4] A new drug release kinetics has been observed in some nanostructured CSH systems.[5]Tunable release profiles, often characterized by an initial burst release followed by sustained diffusion.[6][7]Can be tailored for controlled and sustained release over extended periods through polymer degradation.
Biocompatibility Generally high biocompatibility, bioactivity, and biodegradability.[3][4][8]Good biocompatibility, with some studies noting dose-dependent cellular responses.[6]Excellent biocompatibility and biodegradability, with degradation products being safely metabolized.[9]
Material Stability Stable under physiological conditions.High thermal and chemical stability.[10]Stability can be influenced by factors like temperature and pH, leading to degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug delivery systems. Below are outlines of key experimental protocols.

Determination of Drug Loading Capacity (DLC)

The drug loading capacity is a measure of the amount of drug successfully incorporated into the carrier. A common method to determine this is as follows:

  • Preparation of Drug-Loaded Carrier: A known weight of the carrier material (e.g., CSH) is dispersed in a solution containing a known concentration of the drug. The mixture is then stirred for a specified period to allow for drug adsorption.

  • Separation: The drug-loaded carrier is separated from the solution by centrifugation or filtration.

  • Quantification of Unloaded Drug: The concentration of the drug remaining in the supernatant or filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of DLC: The amount of loaded drug is calculated by subtracting the amount of unloaded drug from the initial amount of drug used. The DLC is typically expressed as a weight percentage:

    DLC (%) = (Weight of loaded drug / Weight of drug-loaded carrier) x 100

In Vitro Drug Release Study

In vitro drug release studies are performed to simulate the release of the drug from the carrier in a physiological environment.

  • Preparation of Release Medium: A release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4) is prepared.

  • Dispersion of Drug-Loaded Carrier: A known amount of the drug-loaded carrier is placed in a dialysis bag or dispersed directly into a known volume of the release medium.

  • Incubation: The system is incubated at a constant temperature (typically 37°C) with continuous agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Sample Analysis: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and performance evaluation of a drug delivery carrier.

Caption: Experimental workflow for synthesis and evaluation of drug carriers.

Signaling Pathway Example

To illustrate a potential application, the following diagram depicts a simplified signaling pathway that could be targeted by a drug delivered via a Gyrolite-based carrier. For instance, a chemotherapeutic agent could be designed to interfere with a cancer cell's survival pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Signal1 Signaling Protein 1 Receptor->Signal1 Activation Signal2 Signaling Protein 2 Signal1->Signal2 TF Transcription Factor Signal2->TF Drug Delivered Drug Drug->Signal2 Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene Regulation

Caption: Simplified cell survival signaling pathway inhibited by a delivered drug.

References

Safety Operating Guide

Proper Disposal Procedures for Gyrolite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of gyrolite, a hydrated calcium silicate mineral.

Gyrolite is a rare silicate mineral that is not classified as a hazardous substance for disposal purposes. However, proper handling and disposal procedures are still necessary to maintain a safe laboratory environment and to comply with waste management regulations. This document outlines the recommended procedures for the safe handling and disposal of gyrolite waste in a laboratory setting.

Immediate Safety and Handling Precautions

While gyrolite is not considered a hazardous material, it is good laboratory practice to handle all chemical substances with care. When handling gyrolite, especially in powdered form, the following personal protective equipment (PPE) is recommended to minimize exposure:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear nitrile or latex gloves.

  • Respiratory Protection: If there is a risk of inhaling fine dust, a dust mask or a respirator should be used.

  • Body Protection: A standard laboratory coat is sufficient.

In case of accidental contact, follow these first aid measures:

  • Eyes: Rinse with plenty of water.

  • Skin: Wash the affected area with soap and water.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Rinse mouth with water.

Gyrolite Properties and Hazard Classification

To ensure proper disposal, it is important to understand the basic properties of gyrolite.

Property[1][2]Value
Chemical Formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O
Physical State Solid (often found in spherical or radial formations)[3]
Appearance White, colorless, brown, green, or yellow[3]
Hazard Classification Not classified as a hazardous substance[4][5]

While gyrolite is a silicate mineral, it is important to distinguish it from crystalline silica (quartz), which can pose a respiratory hazard when inhaled in a fine, respirable form. Gyrolite has a different crystalline structure and is not considered to be a form of crystalline silica that is of primary occupational health concern.[1][2]

Step-by-Step Disposal Protocol

The disposal of gyrolite from a laboratory setting should be treated as non-hazardous solid waste.

1. Waste Collection and Segregation:

  • Collect all solid gyrolite waste in a designated, clearly labeled, and sealed container to prevent dust generation.

  • Do not mix gyrolite waste with hazardous chemical waste.

2. Container Labeling:

  • Label the waste container clearly as "Non-Hazardous Gyrolite Waste" or "Non-Hazardous Silicate Mineral Waste."

  • Include the date of waste generation.

3. Final Disposal:

  • For small quantities of gyrolite waste generated in a laboratory, it can typically be disposed of in the regular solid waste stream, provided it is securely contained.[5][6]

  • It is crucial to consult and adhere to your institution's specific guidelines for non-hazardous laboratory waste disposal. Some institutions may require that all laboratory-generated waste, regardless of its hazard classification, be handled by their environmental health and safety department.[4]

  • For larger quantities, contact your institution's waste management or environmental health and safety office for guidance on appropriate disposal methods, which may include landfilling at a permitted facility.[7]

Experimental Workflow for Gyrolite Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of gyrolite waste in a laboratory environment.

GyroliteDisposalWorkflow Gyrolite Disposal Workflow start Start: Gyrolite Waste Generated collect_waste Collect in a Labeled, Sealed Container start->collect_waste is_contaminated Is the waste mixed with hazardous materials? collect_waste->is_contaminated hazardous_disposal Dispose as Hazardous Waste (Follow Institutional Protocol) is_contaminated->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Solid Waste is_contaminated->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end check_institutional_policy Consult Institutional Disposal Guidelines non_hazardous_disposal->check_institutional_policy lab_trash Dispose in Lined Laboratory Trash Receptacle check_institutional_policy->lab_trash Permitted for General Waste ehs_pickup Arrange for Pickup by Environmental Health & Safety check_institutional_policy->ehs_pickup Requires EHS Handling lab_trash->end ehs_pickup->end

Caption: Decision workflow for the proper disposal of gyrolite waste.

References

Personal protective equipment for handling GYROLITE

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for Gyrolite, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices when working with this mineral.

Physical and Chemical Properties

Gyrolite is a rare silicate mineral.[1] Its properties are summarized below for easy reference.

PropertyValue
Chemical Formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O[1]
Alternate Formula Ca₈(Si₄O₁₀)₃(OH)₄ · ~6 H₂O[1]
Molecular Weight Not available
Appearance Typically found as spherical or radial formations which can be glassy, dull, or fibrous.[1]
Color White, colorless, green, yellow, or brown.[1][2]
Density 2.45–2.51 g/cm³[1][2]
Mohs Hardness 2.5[1]
Luster Vitreous (glassy) or pearly.[1]
Streak White
Cleavage Perfect on {001}[1]
Crystal System Triclinic[1]

Hazard Identification and Safety Precautions

Safety data regarding Gyrolite presents some ambiguity. While some sources may classify it as non-hazardous, it is often found in association with crystalline silica (quartz, cristobalite, and/or tridymite). Inhaling fine, airborne particles of crystalline silica can lead to serious lung conditions, including silicosis and lung cancer. Therefore, it is crucial to handle Gyrolite with the assumption that it may contain hazardous crystalline silica.

Key safety precautions include :

  • Avoid creating dust.

  • Use only with adequate ventilation to keep exposure to airborne particles below recommended limits.

  • Handle in accordance with good industrial hygiene and safety practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to potentially hazardous dust. The following table outlines the recommended PPE for handling Gyrolite.

Protection TypeRecommended Equipment
Eye/Face Protection Tight-sealing safety goggles.
Hand Protection Protective gloves.
Body Protection Wear suitable protective clothing, such as a lab coat or long-sleeved shirt.
Respiratory Protection If handling produces dust, wear a NIOSH-certified, or equivalent, respirator.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Gyrolite.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling Gyrolite check_dust Will the process generate dust? start->check_dust no_dust Minimum PPE: - Safety Goggles - Gloves - Lab Coat check_dust->no_dust No dust Enhanced PPE: - Safety Goggles - Gloves - Lab Coat - Respiratory Protection check_dust->dust Yes

PPE Selection Workflow for Handling Gyrolite

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Ensure adequate ventilation, especially in confined areas.

  • Storage: Keep containers tightly closed and store in a dry, cool place.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where Gyrolite is handled.

First Aid Measures:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth.

Spill and Leak Procedures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.

  • Containment: Prevent dust from spreading. Avoid entry into waterways, sewers, basements, or confined areas.

  • Cleanup: Collect spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a suitable container for disposal.

Disposal Plan:

  • Waste Classification: Gyrolite waste may need to be treated as hazardous waste if it contains significant amounts of crystalline silica. Consult local, state, and federal regulations for proper classification.

  • Disposal Method: Dispose of waste in accordance with all applicable environmental regulations. Do not dispose of it in the regular trash unless it has been confirmed to be non-hazardous. If classified as hazardous, it must be disposed of at a licensed hazardous waste disposal facility.

  • Containerization: Place waste in a sealed, properly labeled container.

Disclaimer: The information provided is based on available safety data sheets and general knowledge of mineral handling. It is essential to consult the specific Safety Data Sheet for the Gyrolite product you are using and to conduct a thorough risk assessment for your specific application.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.